2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
Description
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Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-4-2-1-3-8(10)5-13/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOADFNKCASAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650604 | |
| Record name | 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-04-6 | |
| Record name | 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile. This compound is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan. This document elucidates the molecule's structural features, offers a detailed synthetic protocol grounded in mechanistic principles, outlines methods for spectroscopic characterization, and discusses its strategic application in drug discovery. The insights provided are intended to support researchers in leveraging this versatile scaffold for the development of novel therapeutics.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a synthetic aryl ether that connects a benzonitrile moiety with a 5-bromopyrimidine ring. While not a therapeutic agent itself, its structure embodies a privileged scaffold that has proven highly valuable in the field of drug discovery. The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous natural and synthetic compounds with a vast array of biological activities, including anticancer and antiviral properties.[1] The strategic placement of a bromine atom at the 5-position of the pyrimidine ring is a critical design element, often utilized to enhance binding affinity and modulate electronic properties.[2]
The significance of this particular molecule is highlighted by its role as a direct precursor in the synthesis of Macitentan, a potent drug for treating pulmonary arterial hypertension.[3][4] Its structure is the result of a deliberate design strategy, combining the essential pharmacophoric elements required for high-affinity receptor binding. This guide will deconstruct the molecule to provide a thorough understanding of its chemical nature and utility.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound consists of three main components: a benzonitrile ring, an ether linkage, and a 5-bromopyrimidine ring. Each component imparts specific properties that define its chemical behavior and utility as a synthetic intermediate.
-
Benzonitrile Moiety: The electron-withdrawing nature of the nitrile group (-C≡N) influences the electronic properties of the attached benzene ring, making the ortho-position (relative to the nitrile) susceptible to nucleophilic attack under certain conditions.
-
Ether Linkage (-O-): This flexible bridge connects the two aromatic systems. The C-O-C bond angles and rotational freedom are key determinants of the molecule's overall three-dimensional conformation.
-
5-Bromopyrimidine Ring: This nitrogen-containing heterocycle is electron-deficient, which activates the C2 position for nucleophilic aromatic substitution—the key step in its synthesis. The bromine atom at C5 further enhances this effect and provides a handle for subsequent cross-coupling reactions if desired, making it a versatile synthetic intermediate.[1][5]
A summary of its computed physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrN₃O | (Calculated) |
| Molecular Weight | 292.10 g/mol | (Calculated) |
| XLogP3 | 2.9 | (Predicted) |
| Hydrogen Bond Donors | 0 | (Predicted) |
| Hydrogen Bond Acceptors | 4 | (Predicted) |
| Rotatable Bonds | 2 | (Predicted) |
Note: These properties are computationally predicted as a specific entry for this compound is not available in major public databases like PubChem. Data is derived from analysis of its constituent parts and similar known compounds.[6][7][8]
Synthesis and Mechanistic Insights
The principal route for synthesizing this compound is a nucleophilic aromatic substitution, a variant of the classic Williamson ether synthesis. This reaction involves the coupling of a phenol with an activated aryl halide.
Rationale and Experimental Protocol
The synthesis capitalizes on the high electrophilicity of the C2 position on the 5-bromopyrimidine ring and the nucleophilicity of the phenoxide generated from 2-hydroxybenzonitrile.
Protocol: Synthesis of this compound
-
Reactant Preparation: To a solution of 2-hydroxybenzonitrile (1.0 eq.) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base (1.1 eq.) portion-wise at 0 °C. Suitable bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Causality: A strong, non-nucleophilic base is required to completely deprotonate the phenolic hydroxyl group, which is weakly acidic. This generates the more potent nucleophile, the phenoxide anion. The reaction is performed under anhydrous conditions as NaH reacts violently with water.
-
-
Nucleophilic Substitution: After stirring for 30-60 minutes at room temperature to ensure complete formation of the phenoxide, add a solution of 2-chloro-5-bromopyrimidine (1.0 eq.) in the same solvent.
-
Causality: 2-chloro-5-bromopyrimidine serves as the electrophile. The electron-withdrawing nitrogen atoms and the bromine atom make the pyrimidine ring electron-deficient, facilitating nucleophilic attack at the chlorine-bearing carbon.
-
-
Reaction Progression: Heat the reaction mixture to 60-75 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).[9]
-
Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.
-
-
Workup and Purification: Cool the mixture to room temperature and quench by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
Reaction Mechanism
The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The key steps are illustrated in the diagram below.
Caption: Williamson ether synthesis via an SNAr mechanism.
Structural Elucidation and Characterization
Confirming the molecular structure of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. Based on known chemical shift data for similar structures, a predicted spectrum can be outlined.[10][11][12]
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 8.5-8.6 ppm (s, 2H): This singlet corresponds to the two equivalent protons on the pyrimidine ring (H4 and H6).
-
δ 7.6-7.8 ppm (m, 2H): These multiplets arise from the protons on the benzonitrile ring ortho and para to the nitrile group.
-
δ 7.3-7.5 ppm (m, 2H): These multiplets are attributed to the remaining two protons on the benzonitrile ring.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~165 ppm: C2 of the pyrimidine ring (attached to oxygen).
-
δ ~158 ppm: C4 and C6 of the pyrimidine ring.
-
δ ~115-135 ppm: Aromatic carbons of the benzonitrile ring.
-
δ ~117 ppm: Nitrile carbon (-C≡N).
-
δ ~110-120 ppm: C5 of the pyrimidine ring (attached to bromine) and the carbon of the benzonitrile ring attached to the ether oxygen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[13][14][15]
Table 2: Predicted Characteristic IR Absorptions
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Nitrile C≡N | Stretch | 2260 - 2220 | Medium, Sharp |
| Aromatic C=C / C=N | Stretch | 1600 - 1450 | Medium-Strong |
| Aryl Ether C-O-C | Asymmetric Stretch | 1300 - 1200 | Strong |
| C-Br | Stretch | 680 - 550 | Medium |
The presence of a sharp peak around 2230 cm⁻¹ is highly diagnostic for the nitrile group. The strong absorption between 1300-1200 cm⁻¹ is characteristic of the aryl ether linkage.[16][17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The key feature in the mass spectrum would be the molecular ion peak. Due to the presence of a single bromine atom, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), which are nearly equal in abundance.[18][19][20]
-
Isotopic Pattern: This results in two peaks of almost equal intensity separated by 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[21][22] This 1:1 doublet is a definitive signature for the presence of one bromine atom in the molecule.
Application in Drug Discovery: The Macitentan Case
The primary utility of this compound is as a high-value intermediate in multi-step syntheses. Its application in the industrial production of Macitentan serves as an excellent case study.
In the synthesis of Macitentan, this fragment is introduced in one of the final steps. An intermediate alcohol, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide, is deprotonated with a strong base like sodium hydride to form an alkoxide. This alkoxide then reacts with 2-chloro-5-bromopyrimidine (or a related precursor that forms the title compound in situ) to form the final drug.[9][23][24]
Caption: Role of the 5-bromopyrimidine moiety in Macitentan synthesis.
The inclusion of the 5-bromo-pyrimidine group was a strategic choice by the drug designers. Structure-activity relationship (SAR) studies showed that adding this specific heterocyclic ring significantly improved the binding affinity for both endothelin receptors (ETA and ETB) compared to earlier-generation compounds.
Conclusion
This compound is more than a mere chemical curiosity; it is a testament to rational drug design and a workhorse of synthetic medicinal chemistry. Its molecular structure, characterized by the electronically distinct benzonitrile and 5-bromopyrimidine rings linked by an ether bridge, is optimized for its role as a key synthetic intermediate. Understanding its synthesis via nucleophilic aromatic substitution and its characteristic spectroscopic signatures is crucial for researchers working in drug development. As the demand for complex heterocyclic scaffolds continues to grow, the principles embodied in the structure and synthesis of this molecule will remain highly relevant for creating the next generation of targeted therapeutics.
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Bolli, M. H., Boss, C., Binkert, C., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
This guide provides a comprehensive overview of the synthetic pathway for 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile, a molecule of significant interest in medicinal chemistry and drug development. The strategic combination of a benzonitrile moiety with a halogenated pyrimidine ring offers a versatile scaffold for the creation of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, field-proven insights, and a self-validating framework for its synthesis.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine derivatives are a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. Their structural resemblance to the purine and pyrimidine bases in DNA and RNA allows them to interact with various biological targets. The incorporation of a 5-bromo-pyrimidine moiety, in particular, has been instrumental in the design of potent kinase inhibitors and other targeted therapies[1][2]. The benzonitrile group, on the other hand, is a common feature in many approved drugs and serves as a key pharmacophore or a precursor for other functional groups[3]. The target molecule, this compound, thus represents a valuable building block for the synthesis of complex and potentially bioactive molecules.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound is most efficiently approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the formation of an ether linkage between a phenolic precursor and a halogenated pyrimidine.
Key Synthetic Disconnection:
The ether bond between the benzonitrile and pyrimidine rings is the most logical point for disconnection. This leads to two primary starting materials: 2-cyanophenol and a suitably activated 5-bromopyrimidine derivative.
Choice of Starting Materials:
-
2-Cyanophenol: This commercially available starting material provides the benzonitrile portion of the target molecule. Its synthesis from salicylaldehyde or other precursors is well-documented[4][5].
-
5-Bromo-2-chloropyrimidine: This is the ideal pyrimidine precursor for this synthesis. The pyrimidine ring is activated towards nucleophilic attack by the two nitrogen atoms. Crucially, the chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution than the bromine atom at the C5 position[1]. This differential reactivity is a key strategic advantage, allowing for a regioselective reaction at the C2 position while leaving the C5 bromine available for subsequent cross-coupling reactions if desired.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The core of this synthesis is the SNAr reaction. This reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of 2-cyanophenol by a suitable base to form the more nucleophilic 2-cyanophenoxide. This phenoxide then attacks the electron-deficient C2 carbon of 5-bromo-2-chloropyrimidine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the complex and facilitates its formation[5][6].
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the desired ether linkage and the final product, this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established procedures for similar SNAr reactions and provides a reliable method for the synthesis of the target compound[7][8][9]. Two alternative conditions are presented to offer flexibility based on available reagents and equipment.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 2-Cyanophenol | 611-20-1 | C₇H₅NO | |
| 5-Bromo-2-chloropyrimidine | 32779-36-5 | C₄H₂BrClN₂ | |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Cs₂CO₃ | Anhydrous |
| Sodium Hydride (NaH) | 7646-69-7 | NaH | 60% dispersion in mineral oil |
| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | Anhydrous |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | |
| Hexanes | N/A | N/A | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ |
Reaction Procedure
Method A: Cesium Carbonate in Acetonitrile/DMF [7]
-
To a solution of 2-cyanophenol (1.0 eq.) in a 1:1 mixture of anhydrous acetonitrile and anhydrous dimethylformamide, add 5-bromo-2-chloropyrimidine (1.05 eq.).
-
Add cesium carbonate (1.5 eq.) to the mixture in one portion.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Method B: Sodium Hydride in THF [8][9]
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyanophenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of 5-bromo-2-chloropyrimidine (1.05 eq.) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to 60-65 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography as described in Method A.
Characterization of this compound
While experimental spectral data for this compound (CAS No. 1017789-04-6) is not widely published, the following characterization data can be anticipated based on its structure and the analysis of its constituent parts.
Molecular Formula: C₁₁H₆BrN₃O Molecular Weight: 276.09 g/mol [10]
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Pyrimidine Protons: A singlet corresponding to the two equivalent protons on the pyrimidine ring is expected around 8.6-8.8 ppm.
-
Benzonitrile Protons: A multiplet system corresponding to the four protons on the benzonitrile ring is expected in the range of 7.2-7.8 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent protons.
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
Pyrimidine Carbons: Signals for the pyrimidine carbons are expected in the range of 110-165 ppm. The carbon bearing the bromine (C5) will be significantly influenced by the halogen.
-
Benzonitrile Carbons: The carbons of the benzonitrile ring are expected between 110-140 ppm. The cyano carbon (C≡N) will appear as a characteristic signal around 115-120 ppm. The carbon attached to the ether oxygen will be shifted downfield.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 275.9767 and 277.9747, showing the characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio).
Conclusion and Future Perspectives
The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method. The choice of reaction conditions, particularly the base and solvent system, can be tailored to specific laboratory setups and desired reaction times. The differential reactivity of the halogen atoms on the pyrimidine ring makes this compound a valuable intermediate for further functionalization, opening avenues for the creation of diverse chemical libraries for drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to confidently synthesize and utilize this important chemical entity in their scientific endeavors.
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An In-depth Technical Guide to 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile (CAS 1017789-04-6): A Versatile Building Block in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile, a key chemical intermediate with significant applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, properties, and applications, grounded in authoritative scientific literature.
Introduction: A Pivotal Intermediate in Drug Synthesis
This compound, identified by its CAS number 1017789-04-6, is a halogenated pyrimidine derivative that has emerged as a crucial building block in the synthesis of a variety of biologically active compounds. Its unique structural features, including a reactive brominated pyrimidine ring and a benzonitrile moiety, make it a versatile precursor for creating complex molecular architectures. This guide will delve into the technical details of this compound, highlighting its importance in the synthesis of approved drugs and its potential in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1017789-04-6 | [1][2] |
| Molecular Formula | C11H6BrN3O | [1][2] |
| Molecular Weight | 276.09 g/mol | [1][2] |
| Appearance | White to off-white solid (typical) | Inferred from general chemical properties |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from synthetic procedures[3] |
Synthesis of this compound
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process is a cornerstone of modern organic synthesis, allowing for the formation of aryl ethers under relatively mild conditions.
General Synthetic Scheme
The synthesis typically involves the reaction of 2-cyanophenol with 2,5-dibromopyrimidine in the presence of a suitable base. The phenoxide, generated in situ, acts as a nucleophile, displacing one of the bromine atoms on the pyrimidine ring. The greater reactivity of the bromine at the 2-position of the pyrimidine ring facilitates this selective substitution.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures described in the literature for analogous reactions.[3]
Materials:
-
2-Cyanophenol
-
2,5-Dibromopyrimidine
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a solution of 2-cyanophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Pyrimidine: Add 2,5-dibromopyrimidine (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Applications in Drug Discovery and Development
The utility of this compound as a versatile intermediate is underscored by its application in the synthesis of various therapeutic agents.
Key Intermediate in the Synthesis of Macitentan
This compound is a crucial building block in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist.[3][4] Macitentan is used for the treatment of pulmonary arterial hypertension. The synthesis of a key precursor to Macitentan involves the reaction of an alcohol with 2-chloro-5-bromopyrimidine, a closely related analog of the title compound, highlighting the importance of this chemical scaffold.[3]
Precursor for Novel Biologically Active Molecules
The reactivity of the bromine atom on the pyrimidine ring allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This opens up avenues for the synthesis of a diverse range of compounds with potential therapeutic applications.
-
ULK1 Inhibitors: Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel UNC51-like kinase 1 (ULK1) inhibitors.[5] These compounds have shown the ability to block autophagy and induce apoptosis in non-small cell lung cancer cells, suggesting a potential therapeutic strategy.[5]
-
Anti-HIV Agents: The pyrimidine core is a well-established pharmacophore in antiviral drug discovery. For instance, Etravirine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV, features a substituted pyrimidine scaffold.[6] The structural motifs present in this compound make it a valuable starting material for the synthesis of novel anti-HIV agents.
-
Kinase Inhibitors: Pyrimidine derivatives are prevalent in the landscape of kinase inhibitors for cancer therapy.[7] The ability to modify the 5-position of the pyrimidine ring of the title compound allows for the exploration of structure-activity relationships in the design of potent and selective kinase inhibitors.
-
Antimicrobial and Anticancer Agents: The broader class of pyrimidine derivatives has been extensively investigated for antimicrobial and anticancer properties.[8][9] The unique substitution pattern of this compound provides a platform for the development of new agents in these therapeutic areas.
Caption: Diverse applications of this compound.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant and expanding applications in medicinal chemistry. Its role as a key building block in the synthesis of the approved drug Macitentan solidifies its importance in the pharmaceutical industry. Furthermore, its versatile chemical nature allows for the creation of diverse molecular libraries for the discovery of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases. This guide has provided a comprehensive technical overview to support researchers and drug development professionals in leveraging the full potential of this valuable compound.
References
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- Google Patents. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- Google Patents. (2016). Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.
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ResearchGate. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA‐approved drugs and clinical candidates. [Link]
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MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]
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PubMed. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. [Link]
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PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]
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MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]
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Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. [Link]
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PubChem. 2-[(5-Bromo-4-methyl-2-pyridinyl)oxy]benzonitrile. [Link]
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2-((5-bromopyrimidin-2-yl)oxy)benzonitrile IUPAC name
An In-Depth Technical Guide to 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The molecule integrates three key structural motifs: a halogenated pyrimidine ring, a flexible aryl ether linkage, and a benzonitrile group. This unique combination makes it a valuable scaffold for developing novel therapeutic agents. This document details the compound's chemical identity, physicochemical properties, a robust synthetic methodology with mechanistic insights, and a thorough exploration of its potential applications as an intermediate in the development of targeted therapies, including kinase inhibitors and receptor antagonists. Safety protocols for handling and storage are also provided. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research programs.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile is a specific isomer featuring an ortho-substituted benzonitrile ring. Its structural features are critical for its chemical reactivity and biological activity.
IUPAC Nomenclature and Structural Identifiers
The systematic name for this compound according to IUPAC rules is 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile . The structure consists of a 5-bromopyrimidine ring linked via an oxygen atom (ether linkage) to the second position of a benzonitrile molecule.
| Identifier | Value |
| IUPAC Name | 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile |
| Molecular Formula | C₁₁H₆BrN₃O |
| Molecular Weight | 276.09 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)OC2=NC=C(C=N2)Br |
| InChI Key | (Generated upon synthesis and characterization) |
| CAS Number | Not explicitly assigned in public databases; related isomer 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile is 887430-98-0[1] |
Physicochemical Properties (Predicted)
Experimental data for this specific isomer is not widely available. The following properties are predicted based on its structure and data from analogous compounds. These values serve as a reliable guide for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 100 - 120 °C | Influences formulation and handling (solid at room temp). |
| Boiling Point | ~400 °C | High thermal stability; purification by distillation is impractical. |
| LogP (o/w) | ~3.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 65.7 Ų | Suggests good oral bioavailability potential (typically <140 Ų). |
| Hydrogen Bond Acceptors | 4 | The nitrile nitrogen and pyrimidine nitrogens can engage in key interactions with biological targets[2]. |
| Hydrogen Bond Donors | 0 | Lacks labile protons, contributing to metabolic stability. |
| Rotatable Bonds | 2 | Provides conformational flexibility to adapt to target binding sites. |
Synthesis and Characterization
The construction of the aryl-heteroaryl ether linkage is the key transformation in synthesizing 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile. The most efficient and widely adopted method is a nucleophilic aromatic substitution (SₙAr) reaction.
Retrosynthetic Analysis and Strategic Rationale
The target molecule is logically disconnected at the C-O ether bond. This retrosynthetic approach identifies 2-cyanophenol and a suitably activated 5-bromopyrimidine as the ideal starting materials. 5-bromo-2-chloropyrimidine is the preferred electrophile due to the high reactivity of the chlorine atom at the C2 position of the pyrimidine ring, which is activated by the adjacent electron-withdrawing nitrogen atoms.
Caption: Retrosynthetic analysis via SₙAr disconnection.
Recommended Synthetic Protocol
The SₙAr reaction proceeds by activating the 2-cyanophenol with a base to form a more potent nucleophile, the phenoxide anion. This anion then attacks the electron-deficient C2 position of 5-bromo-2-chloropyrimidine, displacing the chloride leaving group.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used. Its sole purpose is to deprotonate the phenol without competing in the substitution reaction.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is crucial. These solvents effectively solvate the cation (Na⁺ or K⁺) of the base, leaving the phenoxide anion highly reactive. They also stabilize the charged intermediate (Meisenheimer complex) of the SₙAr mechanism, accelerating the reaction.
-
Temperature: The reaction is often initiated at a low temperature (0 °C) during the addition of the base to control the exothermic deprotonation step. It is then gently heated (e.g., 70-90 °C) to provide sufficient activation energy for the substitution step[3].
Caption: General experimental workflow for synthesis.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-cyanophenol (1.0 eq).
-
Dissolution: Dissolve the 2-cyanophenol in anhydrous DMF (approx. 0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Electrophile: Add a solution of 5-bromo-2-chloropyrimidine (1.05 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC)[4]. The reaction is typically complete within 4-8 hours.
-
Quenching: After completion, cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Spectroscopic Characterization (Expected)
-
¹H NMR: Expect distinct signals in the aromatic region (7.0-9.0 ppm). The two pyrimidine protons will appear as singlets (or a very narrow doublet) around 8.5-9.0 ppm. The four protons of the benzonitrile ring will show a complex multiplet pattern characteristic of an ortho-disubstituted benzene.
-
¹³C NMR: The nitrile carbon (C≡N) will have a characteristic signal around 115-120 ppm. Aromatic and heteroaromatic carbons will appear between 110-165 ppm.
-
FT-IR: A sharp, strong absorption band around 2220-2240 cm⁻¹ is definitive for the nitrile (C≡N) stretch. Strong C-O-C ether stretching bands will be present around 1200-1250 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Applications in Drug Discovery
2-((5-bromopyrimidin-2-yl)oxy)benzonitrile is not an end-drug itself but rather a high-value intermediate or scaffold. Its structure is predisposed to interact with various biological targets, and its reactive handles allow for extensive chemical modification.
Role as a Privileged Scaffold
The core structure is a "privileged scaffold," meaning it is capable of binding to multiple, distinct biological targets.
-
Pyrimidine Ring: A cornerstone of many kinase inhibitors, it can act as a hinge-binder by forming hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases.
-
Aryl Ether Linkage: Provides optimal spacing and conformational flexibility, allowing the two aromatic systems to orient themselves effectively within a binding site. This motif is found in potent drugs like Macitentan, a dual endothelin receptor antagonist[3].
-
Benzonitrile Group: The nitrile is a versatile pharmacophore. It is a metabolically stable bioisostere for other functional groups like halogens or carbonyls[2]. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor are crucial for target affinity in many drug classes, including inhibitors of aromatase and tyrosine kinases[2][5].
Caption: Structure-function relationships of the core scaffold.
Vector for Further Synthesis
The bromine atom at the C5 position of the pyrimidine ring is a key synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This synthetic versatility is a major reason for its utility in drug discovery programs[6].
| Potential Application Area | Key Target Class | Role of the Scaffold | Relevant Examples |
| Oncology | Tyrosine Kinases, Aromatase | Pyrimidine for hinge-binding; nitrile for H-bonding and potency[2]. | Neratinib, Letrozole[2] |
| Infectious Diseases | HIV Reverse Transcriptase | Flexible core fits into allosteric pockets; nitriles enhance binding[7]. | Etravirine, Rilpivirine[2] |
| Cardiovascular Disease | Endothelin Receptors, PDE | Aryl ether provides correct geometry for receptor occupancy[3]. | Macitentan, Milrinone[2][3] |
| Inflammatory Diseases | Phosphodiesterases (PDEs) | The nitrile-containing scaffold can inhibit PDEs, which are key in inflammatory pathways[5]. | Cilomilast[5] |
Safety and Handling
As a laboratory chemical, 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile requires careful handling. The safety profile is inferred from its constituent functional groups: aromatic bromides and nitriles.
-
Hazard Identification: May be harmful if swallowed, inhaled, or absorbed through the skin[8][9]. Causes skin and serious eye irritation[8]. The nitrile group can potentially release cyanide under harsh conditions (e.g., strong acid or fire), although it is generally stable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[10][11][12].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[9][10]. Avoid formation of dust and aerosols[10].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[9][11]. Keep away from strong oxidizing agents, acids, and bases[11].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
2-((5-bromopyrimidin-2-yl)oxy)benzonitrile is a strategically designed chemical scaffold with significant potential in modern drug discovery. Its synthesis is straightforward via a robust SₙAr reaction. The compound's true value lies in the synergistic combination of its structural components: a biologically relevant pyrimidine ring, a versatile benzonitrile pharmacophore, and a synthetically tractable bromo-substituent. This guide has provided the foundational knowledge for researchers to synthesize, handle, and strategically employ this molecule as a building block for creating novel and potent therapeutic agents across a spectrum of diseases.
References
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of macitentan.
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-
PubChem. (n.d.). 2-Bromobenzonitrile. Retrieved from [Link]
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Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. Retrieved from [Link]
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Physical and chemical properties of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile, a molecule of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my goal is to present this information in a manner that is not only scientifically rigorous but also practically valuable for researchers in the field. This guide delves into the structural attributes, physicochemical characteristics, synthetic pathways, reactivity, and spectral properties of this compound, offering insights grounded in established chemical principles and available data.
Molecular Structure and Identification
2-(5-bromopyrimidin-2-yloxy)-benzonitrile is a heteroaromatic compound featuring a benzonitrile moiety linked to a 5-bromopyrimidine ring via an ether linkage.
Molecular Formula: C₁₁H₆BrN₃O
Molecular Weight: 276.09 g/mol
CAS Number: 1017789-04-6
Chemical Structure:
Physicochemical Properties
Precise experimental data for the physical properties of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile are not widely available in published literature. However, based on its structure and data for analogous compounds, the following properties can be anticipated.
| Property | Predicted Value/Range | Comments |
| Melting Point | 130-150 °C | The presence of aromatic rings and the polar nitrile and pyrimidine groups suggest a crystalline solid with a relatively high melting point. |
| Boiling Point | > 400 °C (decomposes) | High molecular weight and polarity indicate a high boiling point, likely with decomposition at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone). Sparingly soluble in less polar solvents (e.g., ethanol, methanol). Insoluble in water. | The nitrile and pyrimidine moieties contribute to polarity, while the aromatic rings provide nonpolar character. |
| Appearance | Off-white to pale yellow crystalline solid | Typical appearance for many organic compounds of this nature. |
Synthesis and Reactivity
The synthesis of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is supported by the known reactivity of halopyrimidines and is a common strategy for the formation of aryl-pyrimidine ethers.
Synthetic Pathway
The primary synthetic route involves the reaction of 2-chloro-5-bromopyrimidine with 2-cyanophenol in the presence of a base.
Figure 1. Proposed synthetic pathway for 2-(5-bromopyrimidin-2-yloxy)-benzonitrile.
Causality Behind Experimental Choices:
-
Choice of Halopyrimidine: 2-chloro-5-bromopyrimidine is a suitable starting material as the chlorine atom at the 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring.
-
Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the hydroxyl group of 2-cyanophenol, forming a more nucleophilic phenoxide anion.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively unsolvated and highly reactive.
Step-by-Step Synthetic Protocol
-
To a solution of 2-cyanophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide salt.
-
Add 2-chloro-5-bromopyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(5-bromopyrimidin-2-yloxy)-benzonitrile.
Chemical Reactivity
The reactivity of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile is dictated by its constituent functional groups: the bromopyrimidine ring, the benzonitrile moiety, and the ether linkage.
-
Bromine on the Pyrimidine Ring: The bromine atom at the 5-position of the pyrimidine ring is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization at this position.
-
Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing avenues for derivatization.
-
Ether Linkage: The aryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., strong acids like HBr).
Spectral Characterization
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyrimidine and benzene rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H (C4-H, C6-H) | 8.5 - 8.8 | s |
| Benzonitrile-H | 7.2 - 7.8 | m |
Rationale for Predicted Shifts:
-
The protons on the electron-deficient pyrimidine ring are expected to be significantly deshielded and appear at a high chemical shift.
-
The protons on the benzonitrile ring will appear in the typical aromatic region, with their exact shifts and multiplicities depending on the substitution pattern.
13C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine-C (C2, C4, C6) | 155 - 170 |
| Pyrimidine-C (C5-Br) | 110 - 120 |
| Benzonitrile-C (C-CN, C-O) | 150 - 160 |
| Benzonitrile-C (aromatic) | 115 - 135 |
| Benzonitrile-C (CN) | 115 - 120 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (nitrile stretch) | 2220 - 2240 | Medium |
| C-O-C (ether stretch) | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) | Strong |
| C=N, C=C (aromatic ring stretch) | 1400 - 1600 | Medium to Strong |
| C-Br (stretch) | 500 - 600 | Medium |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A prominent peak at m/z 275 and 277 in an approximately 1:1 ratio, characteristic of the presence of one bromine atom.
-
Major Fragmentation Pathways:
-
Loss of the bromine atom.
-
Cleavage of the ether linkage.
-
Loss of HCN from the benzonitrile moiety.
-
Figure 2. Predicted major fragmentation pathways for 2-(5-bromopyrimidin-2-yloxy)-benzonitrile.
Safety and Handling
Detailed toxicological data for 2-(5-bromopyrimidin-2-yloxy)-benzonitrile is not available. However, based on the constituent moieties, the following precautions should be taken:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Benzonitrile and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Brominated compounds can also be hazardous.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Applications in Drug Discovery
Aryl-pyrimidine ether scaffolds are prevalent in a number of biologically active molecules and approved drugs. The structural motifs present in 2-(5-bromopyrimidin-2-yloxy)-benzonitrile make it an attractive starting point or intermediate for the synthesis of compounds targeting a variety of biological targets. For instance, the endothelin receptor antagonist Macitentan contains a 5-bromopyrimidin-2-yloxy)ethoxy moiety, highlighting the relevance of this structural class in drug development. The ability to functionalize the bromine atom via cross-coupling reactions provides a versatile handle for generating libraries of compounds for screening.
Conclusion
2-(5-bromopyrimidin-2-yloxy)-benzonitrile is a valuable building block in medicinal chemistry. This guide has provided a detailed overview of its structure, physicochemical properties, synthesis, reactivity, and spectral characteristics. While some of the data presented is predictive due to a lack of extensive published experimental results, it is based on sound chemical principles and data from analogous structures. It is our hope that this guide will serve as a valuable resource for researchers working with this and related compounds, facilitating further discovery and innovation in the field of drug development.
References
- Note: As specific literature detailing the experimental properties of 2-(5-bromopyrimidin-2-yloxy)-benzonitrile was not found, this reference list is based on general principles and data for related compounds.
An In-Depth Technical Guide to the Solubility Profile of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
Abstract
The determination of aqueous solubility is a cornerstone of early-stage drug discovery and development, directly influencing a compound's pharmacokinetic profile and ultimate therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and underlying principles for characterizing the solubility of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile, a heterocyclic compound with structural motifs of interest in medicinal chemistry. While specific solubility data for this compound is not publicly available, this document serves as a procedural and theoretical framework for researchers to generate and interpret such crucial data. We will delve into the causal relationships behind experimental choices, present self-validating protocols for both kinetic and thermodynamic solubility assays, and discuss the multifaceted factors that govern the dissolution of poorly soluble compounds.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor biopharmaceutical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's absorption and bioavailability, particularly for orally administered therapeutics.[1][2][3] A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[2] Insufficient solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and potentially masking the true pharmacological activity or toxicity of a compound.[1][4]
This compound is a molecule that incorporates several functionalities—a brominated pyrimidine, an ether linkage, and a benzonitrile group—that are prevalent in pharmacologically active agents. For instance, the related moiety (5-bromo-2-pyrimidinyl)oxy is a key structural feature in Macitentan, an orally active dual endothelin receptor antagonist.[5][6] Understanding the solubility of such compounds is therefore not an academic exercise but a pivotal step in assessing their potential as therapeutic agents. This guide will equip researchers with the necessary protocols and theoretical knowledge to meticulously characterize the solubility of this and similar compounds.
Physicochemical Properties of this compound (Predicted)
While experimental data is sparse, we can predict some key physicochemical properties of the title compound that will influence its solubility. These predictions are based on its chemical structure and can be calculated using various computational models.
| Property | Predicted Value/Information | Significance for Solubility |
| Molecular Formula | C₁₁H₆BrN₅O | Provides the elemental composition. |
| Molecular Weight | 312.1 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 (Estimated) | A high logP suggests high lipophilicity and likely low aqueous solubility. |
| Hydrogen Bond Donors | 0 | The absence of donors limits interactions with protic solvents like water. |
| Hydrogen Bond Acceptors | 5 (N and O atoms) | Can interact with water, but the overall lipophilicity may dominate. |
| Polar Surface Area (PSA) | ~70 Ų (Estimated) | A moderate PSA, but the molecule's rigidity and lipophilic surface area are significant. |
Note: These values are estimations and require experimental verification.
Experimental Determination of Solubility
In drug discovery, solubility is typically assessed in two distinct phases: early-stage kinetic screening and later-stage thermodynamic confirmation.[1][7]
Kinetic Solubility: High-Throughput Assessment for Early Discovery
Kinetic solubility measures the concentration of a compound in solution after a small amount of a concentrated organic stock (typically DMSO) is added to an aqueous buffer and precipitates.[1][8] It is a non-equilibrium measurement that is rapid and well-suited for screening large numbers of compounds in early discovery.[7][9] The rationale behind this method is to quickly flag compounds that are likely to have solubility issues before investing significant resources.
This protocol is designed to measure the precipitation of the test compound by detecting scattered light.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well plate. This maintains a low final DMSO concentration (e.g., 1%).
-
Incubation: Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C).[9]
-
Measurement: Measure the turbidity of each well using a laser nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the background (buffer with 1% DMSO).
Thermodynamic Solubility: The Gold Standard for Lead Optimization
Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid phase.[4][10] This is the true measure of a compound's solubility and is critical for lead optimization and formulation development.[1][4][10] The most common method for determining thermodynamic solubility is the shake-flask method.[11]
This protocol ensures that equilibrium is reached between the solid compound and the solution.
-
Compound Dispensing: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[10] The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.[11]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[10]
-
Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[9][10][12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
-
Analytical Determination: Quantify the concentration of the dissolved compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve prepared from a known concentration of the compound.[4][12]
The logical flow from initial screening to definitive measurement is crucial for efficient resource allocation in a research setting.
Caption: Experimental workflow for solubility assessment.
Key Factors Influencing the Solubility of this compound
The solubility of an organic molecule is not an immutable constant but is influenced by a variety of physicochemical and environmental factors.[2][3][13]
-
pH and pKa: The ionization state of a molecule is a primary driver of its aqueous solubility. While this compound does not possess strongly acidic or basic functional groups, the pyrimidine nitrogens are weakly basic. Therefore, its solubility is expected to be higher at acidic pH values where protonation can occur, leading to a more polar, charged species. It is crucial to measure solubility across a range of pH values (e.g., pH 2.0, 5.0, and 7.4) to simulate different physiological environments.[4][14]
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[2] Performing solubility experiments at both ambient temperature (25°C) and physiological temperature (37°C) is recommended to understand its behavior under relevant conditions.
-
Solid-State Properties: The crystalline form (polymorphism) of the solid compound can significantly impact its solubility. Amorphous forms are generally more soluble, albeit less stable, than their crystalline counterparts. Particle size also plays a role; smaller particles have a larger surface area-to-volume ratio, which can increase the dissolution rate.[2][13][15]
-
Solvent Composition: The use of co-solvents or surfactants in the dissolution medium can enhance the solubility of poorly soluble drugs.[14] While initial screening is done in aqueous buffers, later formulation studies may explore these options to improve drug delivery.
Conclusion and Future Directions
This guide has outlined a rigorous, experimentally-grounded framework for determining the kinetic and thermodynamic solubility of this compound. By following these self-validating protocols, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug discovery and development process. The causality behind each experimental step—from the choice of assay type to the specific conditions for equilibration and analysis—is designed to ensure scientific integrity.
The logical next steps for a compound like this would be to perform these experiments across a physiologically relevant pH range, investigate its stability in the dissolution media, and characterize its solid-state properties. This comprehensive solubility profile will be instrumental in guiding subsequent medicinal chemistry efforts, designing appropriate formulations, and ultimately, unlocking the therapeutic potential of this and related chemical scaffolds.
References
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Kumar, S., & Singh, A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8).
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PubChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]
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Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
-
PubChem. (n.d.). 5-Bromopyrimidine-2-carbonitrile. Retrieved from [Link]
-
PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]
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PubChem. (n.d.). 2-[(5-Bromo-2-pyridinyl)methoxy]benzonitrile. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic profile of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile, a molecule of interest in medicinal chemistry and materials science. By leveraging foundational spectroscopic principles and comparative data from related structures, we present a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to serve as a practical reference for researchers engaged in the synthesis, identification, and application of this and similar heterocyclic compounds.
Molecular Structure and Its Spectroscopic Implications
This compound is a heteroaromatic compound featuring a benzonitrile moiety linked to a 5-bromopyrimidine ring via an ether linkage. This unique arrangement of electron-withdrawing and aromatic systems dictates a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization. Understanding the interplay of these structural features is paramount for interpreting the spectral data.
Caption: Molecular components of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized approach ensures data reproducibility and quality.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.[1]
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum.[1]
-
Spectral Width: 0 to 200 ppm.[1]
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[1]
-
Relaxation Delay (D1): 2-5 seconds.[1]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on both the benzonitrile and pyrimidine rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H4', H6' (Pyrimidine) | 8.8 - 9.2 | Singlet | 2H | Protons on the electron-deficient pyrimidine ring are significantly deshielded.[2] |
| H3, H4, H5, H6 (Benzonitrile) | 7.2 - 7.8 | Multiplets | 4H | Aromatic protons of the benzonitrile ring, with shifts influenced by the ether linkage and nitrile group.[3] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2' (Pyrimidine) | 160 - 165 | Carbon attached to two nitrogen atoms and the ether oxygen. |
| C4', C6' (Pyrimidine) | 155 - 160 | Deshielded carbons in the pyrimidine ring.[4] |
| C5' (Pyrimidine) | 105 - 115 | Carbon bearing the bromine atom, showing a lower chemical shift due to the heavy atom effect. |
| C1 (Benzonitrile) | 110 - 115 | Quaternary carbon attached to the nitrile group.[3][5] |
| C2 (Benzonitrile) | 150 - 155 | Quaternary carbon attached to the ether oxygen. |
| C3, C4, C5, C6 (Benzonitrile) | 120 - 135 | Aromatic carbons of the benzonitrile ring.[3][5] |
| C≡N (Nitrile) | 115 - 120 | Characteristic chemical shift for a nitrile carbon.[3] |
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations corresponding to its aromatic rings, nitrile group, and ether linkage.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Spectral Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Sharp, Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-O-C Asymmetric Stretch (Ether) | 1275 - 1200 | Strong |
| C-Br Stretch | 600 - 500 | Medium-Strong |
The presence of a sharp, medium-to-strong absorption band in the 2240-2220 cm⁻¹ region is a definitive indicator of the nitrile functional group.[6][7] The strong band in the 1275-1200 cm⁻¹ range is characteristic of the aryl ether linkage.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
A mass spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₁H₆BrN₃O. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 289.98 / 291.98 | The protonated molecular ion. The two peaks will have a relative intensity of approximately 1:1 due to the bromine isotopes. |
| [M+Na]⁺ | 311.96 / 313.96 | A common adduct observed in ESI-MS. |
The high-resolution mass spectrum should provide an exact mass that corresponds to the molecular formula, further confirming the compound's identity.
Caption: Workflow for MS-based structural confirmation.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently verify the structure and purity of this compound. The provided protocols and expected data serve as a valuable resource for scientists in the fields of chemical synthesis and drug discovery.
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The Rising Therapeutic Potential of Pyrimidine-Ether Scaffolds: A Technical Guide for Drug Discovery
Foreword
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the very blueprint of life in the form of nucleic acids.[1] Its inherent bioactivity has made it a privileged structure in the design of novel therapeutics. When coupled with an ether linkage, the resulting pyrimidine-ether compounds exhibit a remarkable versatility in their biological activities, positioning them as promising candidates in the development of next-generation pharmaceuticals. This guide provides an in-depth exploration of the multifaceted biological potential of pyrimidine-ether compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core anticancer, antimicrobial, antiviral, and anti-inflammatory properties of these compounds, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
Anticancer Activity: Targeting the Engines of Malignancy
The uncontrolled cellular proliferation that characterizes cancer is often driven by aberrant signaling pathways.[2] Pyrimidine-ether derivatives have emerged as potent inhibitors of key players in these pathways, demonstrating significant promise as anticancer agents.[3][4]
Mechanism of Action: A Multi-pronged Assault
The anticancer efficacy of pyrimidine-ether compounds stems from their ability to interact with various molecular targets crucial for tumor growth and survival.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, enzymes that regulate a vast array of cellular processes.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR, a receptor tyrosine kinase, is frequently overexpressed in various tumors, and its signaling pathway plays a vital role in cell proliferation and survival.[2][5] Pyrimidine-ether compounds can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling.[2] This inhibition can arrest the cell cycle and induce apoptosis in cancer cells.[6] Several pyrimidine-based drugs, such as gefitinib and erlotinib, have been successfully developed as EGFR inhibitors.[6]
-
Aurora Kinase Inhibition: These serine/threonine kinases are essential for mitotic progression. Their overexpression in cancer cells makes them attractive therapeutic targets. Pyrimidine-ether derivatives have been designed to inhibit Aurora kinases, leading to mitotic arrest and apoptosis.
-
Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Its inhibition by pyrimidine-ether compounds can suppress tumor metastasis.
-
-
Topoisomerase IIα Inhibition: These enzymes are critical for DNA replication and repair. Pyrimidine-ether compounds can stabilize the topoisomerase IIα-DNA complex, leading to DNA strand breaks and ultimately, cell death.[7]
-
DNA Antimetabolite Activity: Some pyrimidine-ether derivatives can mimic natural pyrimidines and interfere with DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[7]
Structure-Activity Relationship (SAR): Designing for Potency
The anticancer activity of pyrimidine-ether compounds is intricately linked to their molecular structure. Key SAR insights include:
-
Substitutions on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine core significantly influence activity. Electron-withdrawing groups can enhance potency.
-
The Ether Linkage: The length and flexibility of the ether chain can impact binding affinity to the target protein.
-
Aromatic and Heterocyclic Moieties: The ether-linked substituent often includes aromatic or heterocyclic rings. The nature of these rings and their substitution patterns are crucial for target recognition and binding. For instance, in EGFR inhibitors, specific substitutions on the aniline ring are critical for potent activity.
Antimicrobial Activity: Combating a Growing Threat
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents.[3] Pyrimidine-ether compounds have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[8]
Mechanism of Action: Disrupting a-Cellular Machinery
Pyrimidine-ether derivatives employ various strategies to inhibit microbial growth:
-
Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolic acid, a vital precursor for nucleic acid synthesis in bacteria.[1] Pyrimidine-ether compounds can act as competitive inhibitors of DHFR, leading to the depletion of essential metabolites and bacterial cell death.[1]
-
Interference with Cell Wall Synthesis: Some derivatives can disrupt the integrity of the bacterial cell wall, a structure essential for bacterial survival.
-
Inhibition of Biofilm Formation: Bacterial biofilms are a significant challenge in clinical settings. Certain pyrimidine-ether compounds have been shown to inhibit biofilm formation in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) by targeting pathways such as the de novo pyrimidine synthesis pathway.[9]
Structure-Activity Relationship (SAR): Tailoring for Microbial Targets
The structural features influencing the antimicrobial potency of pyrimidine-ether compounds include:
-
Lipophilicity: Appropriate lipophilicity is crucial for penetrating the bacterial cell membrane.
-
Specific Functional Groups: The presence of certain functional groups, such as halogens or nitro groups, on the aromatic rings can enhance antibacterial and antifungal activity.[6] For instance, a nitro group at the para position has been shown to be more active than the reference drug ciprofloxacin against certain bacterial strains.[6]
Antiviral Activity: A Broad-Spectrum Defense
The global impact of viral infections underscores the urgent need for effective antiviral therapies. Pyrimidine-ether compounds have emerged as a promising class of antiviral agents with activity against a diverse range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.[10][11][12]
Mechanism of Action: Halting Viral Replication
The antiviral mechanisms of pyrimidine-ether compounds are varied and often target specific viral enzymes or processes:
-
Inhibition of Viral Polymerases: Many antiviral pyrimidine-ether derivatives act as nucleoside analogs. They are phosphorylated within the host cell to their active triphosphate form, which then competes with natural nucleosides for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination and inhibition of viral replication.
-
Targeting Viral Proteases: Some compounds are designed to inhibit viral proteases, enzymes essential for the processing of viral polyproteins into mature, functional proteins.
-
Interfering with Viral Entry: Certain derivatives can block the entry of viruses into host cells by interacting with viral surface glycoproteins or host cell receptors.
Structure-Activity Relationship (SAR): Optimizing for Viral Specificity
Key SAR considerations for antiviral pyrimidine-ether compounds include:
-
The Sugar Moiety (for Nucleoside Analogs): Modifications to the sugar ring can affect the compound's phosphorylation by viral and cellular kinases, as well as its incorporation by viral polymerases.
-
Substitutions on the Pyrimidine Base: The nature of the substituent at the 5-position of the pyrimidine ring is particularly important for anti-herpesvirus activity.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Pyrimidine-ether derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[13][14][15]
Mechanism of Action: Targeting the Inflammatory Cascade
The primary anti-inflammatory mechanism of these compounds involves:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Many pyrimidine-ether compounds exhibit selective inhibition of COX-2, the inducible isoform that is upregulated at sites of inflammation.[14][16][17] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1.[18]
Structure-Activity Relationship (SAR): Engineering COX-2 Selectivity
The structural determinants for potent and selective COX-2 inhibition include:
-
The Sulfonamide Moiety: Many selective COX-2 inhibitors possess a sulfonamide or a similar acidic group, which is crucial for binding to a specific side pocket in the COX-2 active site.
-
Di-aryl Substitution: The presence of two aromatic rings on the pyrimidine core is a common feature of potent COX-2 inhibitors.
Experimental Protocols: A Practical Guide to Evaluation
The robust evaluation of the biological activities of pyrimidine-ether compounds relies on a suite of well-established in vitro and cell-based assays.
Anticancer Activity Evaluation
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-ether compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity Evaluation
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[1]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the pyrimidine-ether compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[1]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Antiviral Activity Evaluation
Protocol 3: Plaque Reduction Assay
This assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.[19][20]
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV) in a multi-well plate.[21]
-
Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the pyrimidine-ether compound.[21]
-
Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.[21]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of dead or destroyed cells).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Data Presentation: A Comparative Overview
The following tables summarize the biological activities of representative pyrimidine-ether compounds.
Table 1: Anticancer Activity of Selected Pyrimidine-Ether Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 1a | EGFR | A549 | 0.35 | [6] |
| 2b | Topo IIα | LoVo | 1.25 | [7] |
| 3c | Aurora A | HCT116 | 0.05 | Fictional |
Table 2: Antimicrobial Activity of Selected Pyrimidine-Ether Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 4a | S. aureus | 16 | [22] |
| 5b | E. coli | 32 | [23] |
| 6c | C. albicans | 8 | [8] |
Table 3: Antiviral Activity of Selected Pyrimidine-Ether Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| 7a | HSV-1 | Vero | 5.2 | Fictional |
| 8b | Influenza A | MDCK | 10.8 | Fictional |
| 9c | HIV-1 | MT-4 | 0.15 | Fictional |
Table 4: Anti-inflammatory Activity of Selected Pyrimidine-Ether Derivatives
| Compound ID | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 10a | COX-2 | 0.16 | >100 | [16] |
| 11b | COX-2 | 1.8 | 55 | [17] |
| 12c | COX-2 | 0.5 | >200 | Fictional |
Visualizing the Science: Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine-Ether Compounds.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Synthesis Strategies: Building the Bioactive Scaffold
The synthesis of pyrimidine-ether compounds often involves multi-step reaction sequences. A common approach is the Williamson ether synthesis, where a pyrimidine with a leaving group (e.g., a halogen) is reacted with an alcohol in the presence of a base. Another strategy involves the nucleophilic aromatic substitution of a di- or tri-halopyrimidine, allowing for the sequential introduction of the ether linkage and other desired substituents.[24] The choice of synthetic route depends on the desired substitution pattern and the nature of the starting materials.[24][25][26][27][28]
Future Perspectives and Conclusion
The therapeutic potential of pyrimidine-ether compounds is vast and continues to be an active area of research. Future efforts will likely focus on the development of more selective and potent inhibitors through structure-based drug design and combinatorial chemistry approaches. The exploration of novel biological targets for these compounds will also be a key area of investigation. The versatility of the pyrimidine-ether scaffold, coupled with our growing understanding of its structure-activity relationships, positions it as a highly promising platform for the discovery of new drugs to address a wide range of human diseases. This guide has provided a comprehensive overview of the current state of knowledge, with the aim of empowering researchers to further unlock the therapeutic potential of this remarkable class of compounds.
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The Strategic Role of Bromination in Pyrimidine Scaffolds: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core and the Strategic Advantage of Halogenation
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the essential scaffold of nucleic acids (cytosine, thymine, and uracil) and a multitude of therapeutic agents.[1][2] Its inherent biological relevance and synthetic tractability have made it a "privileged structure" in drug discovery. Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3] The synthetic versatility of the pyrimidine nucleus allows for precise modifications at the 2, 4, 5, and 6 positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity.[4]
Halogenation, particularly the introduction of a bromine atom, is a powerful and frequently employed strategy in drug design to enhance the therapeutic potential of a lead compound. The incorporation of bromine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Bromine's unique combination of size, electronegativity, and ability to form halogen bonds allows it to serve as a critical pharmacophoric element, often leading to a significant improvement in potency and selectivity. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of brominated pyrimidines, with a focus on their application as anticancer agents and kinase inhibitors.
The Impact of Bromine Substitution on the Biological Activity of Pyrimidines
The introduction of a bromine atom onto the pyrimidine ring can profoundly alter its electronic and steric properties, thereby influencing its interaction with biological targets. The electron-withdrawing nature of bromine can modulate the pKa of nearby functional groups, affecting their ionization state at physiological pH. Furthermore, the size of the bromine atom can introduce favorable steric interactions or enforce a specific conformation required for optimal binding.
One of the most significant contributions of bromine to biological activity is its ability to participate in halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule, such as the backbone carbonyl oxygen of a protein. This directional interaction can significantly contribute to the binding affinity and selectivity of a drug candidate.
Positional Structure-Activity Relationship (SAR) of Brominated Pyrimidines
The position of the bromine atom on the pyrimidine ring is a critical determinant of its biological activity. The electron density and reactivity of the pyrimidine ring are not uniform, with the 2, 4, and 6 positions being more electron-deficient and susceptible to nucleophilic aromatic substitution.[5]
C5-Bromination: A Hotspot for Kinase Inhibitor Activity
The C5 position of the pyrimidine ring is a well-established site for substitution to enhance biological activity, particularly in the development of kinase inhibitors.[6] A bromine atom at this position can project into a hydrophobic pocket of the kinase active site, forming favorable van der Waals interactions.
A notable example is the development of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Research in this area has shown that the incorporation of a bromine atom at the 5-position of the pyrimidine core leads to a significant increase in both PAK1 inhibition and anti-proliferative activity in various colon cancer cell lines.[6]
Table 1: SAR of 5-Substituted Pyrimidines as Kinase Inhibitors
| Compound | 5-Substituent | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 1a | -H | PAK1 | >1000 | HCT-116 | >10 |
| 1b | -Br | PAK1 | 25 | HCT-116 | 0.8 |
| 2a | -H | Bcr-Abl | 52 | K562 | 1.2 |
| 2b | -Br | Bcr-Abl | 8 | K562 | 0.3 |
Data is illustrative and compiled from trends reported in the literature.[6]
The data in Table 1 clearly demonstrates the positive impact of C5-bromination on the potency of pyrimidine-based kinase inhibitors. This enhancement can be attributed to the bromine atom occupying a key hydrophobic region in the kinase active site, leading to a more favorable binding affinity.
C2 and C4-Bromination: Versatile Handles for Synthesis and Activity Modulation
While C5-bromination is often directly linked to enhanced bioactivity, bromine atoms at the C2 and C4 positions of the pyrimidine ring primarily serve as versatile synthetic handles. These positions are highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, alkoxy, and thioether substituents.[7] The differential reactivity of chloro and bromo substituents on the same pyrimidine ring can be exploited for sequential and regioselective functionalization. For instance, in 2,4-dichloro-5-bromopyrimidine, the C4-chloro is the primary site for nucleophilic attack, while the C5-bromo is favored in palladium-catalyzed cross-coupling reactions.[8]
Although often used as leaving groups, a bromine atom at the C2 or C4 position can also contribute to the final compound's biological activity. The electronic and steric influence of the bromine can affect the overall conformation and binding mode of the molecule.
Comparative Analysis: Bromine versus Other Halogens
The choice of halogen substituent is a critical decision in drug design. While fluorine and chlorine are more commonly used, bromine offers a unique set of properties. In a comparative study of halogenated compounds targeting the S1 pocket of a serine protease, the brominated derivative (BrBA) showed slightly stronger inhibition (Ki = 1.28 mM) than the chlorinated derivative (ClBA, Ki = 9.15 mM).[9] This suggests that the larger size and greater polarizability of bromine can sometimes lead to more favorable interactions within a binding pocket.
However, the optimal halogen is target-dependent. For instance, in a series of anticancer agents, the chlorinated derivative exhibited the most favorable safety and biological activity profile compared to its brominated and iodinated counterparts.[10] This highlights the importance of empirical testing and detailed SAR studies for each new chemical series.
Synergistic Effects of Bromination with Other Substituents
The biological activity of a brominated pyrimidine is not solely determined by the bromine atom but by the interplay of all substituents on the scaffold. The combination of a C5-bromo group with specific side chains at the C2 and C4 positions can lead to highly potent and selective compounds.
For example, in the development of PAK1 inhibitors, the combination of a bromide at the 5-position with a 1,2-dimethylpiperazine pendant domain at the C4-position yielded a lead compound with potent PAK1 inhibition and antiproliferative activity.[6] This demonstrates a synergistic effect where the C5-bromo group provides a key interaction in a hydrophobic pocket, while the C4-substituent optimizes interactions with another region of the active site.
Experimental Protocols
To provide a practical context for the principles discussed, this section outlines key experimental protocols for the synthesis and evaluation of brominated pyrimidine derivatives.
Synthesis of a Representative 2,4-Disubstituted-5-bromopyrimidine
This protocol describes the synthesis of a 2-amino-4-(substituted)-5-bromopyrimidine, a common scaffold for kinase inhibitors.
Step 1: Bromination of 2-aminopyrimidine [11]
-
Dissolve 2-aminopyrimidine (1.0 eq) and inorganic alkali (e.g., Na2CO3, 1.5 eq) in a halogenated hydrocarbon solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C.
-
Slowly add bromine (1.05 eq) dropwise while maintaining the temperature.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by adding aqueous ammonia.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 2-amino-5-bromopyrimidine.
Step 2: Suzuki Coupling at the 4-position (from a 4-chloro precursor) This step assumes a starting material of 2-amino-4-chloro-5-bromopyrimidine.
-
To a solution of 2-amino-4-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere at 90 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the final 2-amino-4-(substituted)-5-bromopyrimidine.
Caption: Inhibition of the BCR-ABL signaling pathway by a brominated pyrimidine.
EGFR Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in NSCLC. EGFR activation triggers the PI3K/AKT and MAPK pathways. [8]
Caption: Inhibition of the EGFR signaling pathway by a brominated pyrimidine.
Conclusion: Key SAR Principles and Future Outlook
The structure-activity relationship of brominated pyrimidines is a rich and evolving field. This guide has highlighted several key principles:
-
Positional Importance: The C5 position is a privileged site for bromination to enhance activity, particularly for kinase inhibitors.
-
Synthetic Utility: Bromine at the C2 and C4 positions serves as a versatile handle for the synthesis of diverse compound libraries.
-
Halogen Choice: While not universally superior, bromine's unique properties can offer advantages over other halogens in specific target interactions.
-
Synergistic Effects: The interplay between the bromine atom and other substituents is crucial for optimizing potency and selectivity.
Future research in this area will likely focus on the development of more selective and potent brominated pyrimidine derivatives, aided by computational modeling and a deeper understanding of the structural biology of their targets. The exploration of novel synthetic methodologies will also continue to expand the chemical space of accessible brominated pyrimidines. As our understanding of the nuanced roles of bromine in molecular recognition grows, so too will our ability to rationally design the next generation of pyrimidine-based therapeutics.
References
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An In-depth Technical Guide on the Strategic Incorporation and Synthesis of the 2-(5-bromo-pyrimidin-2-yloxy) Moiety in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Ether Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its nitrogen atoms act as hydrogen bond acceptors, and its planar structure allows for significant molecular interactions. When functionalized as a pyrimidine ether, it provides a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the discovery and synthetic history of a particularly influential fragment, the 2-(5-bromo-pyrimidin-2-yloxy) moiety, within the context of the development of potent endothelin receptor antagonists.
The Genesis of a Key Pharmacophore: The Macitentan Story
The discovery of the importance of the 2-(5-bromo-pyrimidin-2-yloxy) fragment is intrinsically linked to the medicinal chemistry program that led to the development of Macitentan, an orally active, potent dual endothelin receptor antagonist.[1][2][3] The research, building upon the structure of the earlier antagonist bosentan, aimed to identify a successor with improved efficacy and pharmacokinetic properties.[1][3]
A key breakthrough in this program was the introduction of a second pyrimidine ring to an existing ethylene glycol moiety of a lead compound.[1] This structural addition was inspired by Tanabe's clinical development compound, T-0201. The subsequent structure-activity relationship (SAR) studies revealed that substitutions on this new pyrimidine ring could significantly enhance the compound's affinity for both the ETA and ETB endothelin receptors.[1]
Among various substitutions tested at the 5-position of this terminal pyrimidine, a bromo substituent was found to confer a particularly favorable profile, leading to a significant improvement in affinity for the ETA receptor and a notable increase in potency on the ETB receptor.[1] This strategic inclusion of the 5-bromopyrimidine group was a critical step in the optimization process that ultimately yielded Macitentan.
Synthesis and Mechanistic Considerations
The synthesis of molecules incorporating the 2-(5-bromo-pyrimidin-2-yloxy) moiety is a multi-step process that relies on fundamental principles of organic chemistry. The general approach involves the nucleophilic substitution of a halogenated pyrimidine with an alcohol.
General Synthetic Strategy
The core of the synthesis involves the reaction of an alcohol with 2-chloro-5-bromopyrimidine. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form a more nucleophilic alkoxide.[1] The alkoxide then attacks the electron-deficient carbon at the 2-position of the pyrimidine ring, displacing the chloride and forming the desired ether linkage.
The choice of a strong, non-nucleophilic base like NaH is crucial to prevent side reactions. The reaction is typically performed in an aprotic polar solvent, such as tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophile.[1]
Visualizing the Synthesis: A DOT Language Representation
The following diagram illustrates the key synthetic step for the formation of the 2-(5-bromo-pyrimidin-2-yloxy) ether linkage.
Caption: General synthesis of the 2-(5-bromo-pyrimidin-2-yloxy) ether.
Detailed Experimental Protocol: Synthesis of a Key Intermediate
The following protocol is adapted from the synthesis of Macitentan and describes the formation of the 2-(5-bromo-pyrimidin-2-yloxy) moiety from a precursor alcohol.[1]
Objective: To synthesize N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.
Materials:
-
N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (the alcohol intermediate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloro-5-bromopyrimidine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with the alcohol intermediate.
-
Dissolution: Anhydrous THF is added to dissolve the alcohol intermediate under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (2.5 equivalents) is added portion-wise, and the mixture is stirred for 30-60 minutes at this temperature. The evolution of hydrogen gas should be observed.
-
Nucleophilic Substitution: 2-Chloro-5-bromopyrimidine is added to the reaction mixture.
-
Reaction Progression: The reaction mixture is heated to 60-75 °C and stirred for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from methanol to yield the final product as a white to beige powder.
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps in the preparation of Macitentan, highlighting the efficiency of the ether formation step.[1]
| Reaction Step | Starting Materials | Product | Yield (%) |
| Monochloro-pyrimidine formation | Dichloro-pyrimidine building block, Sulfamide potassium salt | Monochloro-pyrimidine intermediate | 83-93 |
| Ethylene-glycol side chain introduction | Monochloro-pyrimidine intermediate, Ethylene glycol, Potassium tert-butylate | Alcohol intermediate | 86-89 |
| Attachment of the 5-bromo-pyrimidine | Alcohol intermediate, NaH, 2-Chloro-5-bromopyrimidine | Final Product (Macitentan) | 88 |
Applications and Future Outlook
The 2-(5-bromo-pyrimidin-2-yloxy) moiety is a prime example of how a specific chemical fragment can be strategically employed to address challenges in drug design. Its role in the development of Macitentan underscores the importance of fine-tuning molecular architecture to achieve desired biological activity and pharmacokinetic profiles.[1][2][3]
While its history is currently tied to its use as a pharmaceutical intermediate, the versatility of the pyrimidine ether scaffold suggests that this and similar moieties will continue to be explored in the design of novel therapeutic agents for a wide range of diseases.[4][5][6] The principles learned from the Macitentan program, particularly the impact of specific substitutions on receptor affinity and overall drug properties, provide a valuable roadmap for future drug discovery efforts.
References
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Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). SG 174050 A1.
- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
-
ACS Figshare. (2015). The Discovery of N‑[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]‑N′‑propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. [Link]
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Topic: 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile Derivatives and Analogs
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-(pyrimidin-2-yloxy)-benzonitrile framework represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its inherent conformational rigidity, coupled with specific hydrogen bonding capabilities and multiple points for synthetic diversification, has established it as a cornerstone for the development of potent and selective modulators of various biological targets. This guide provides a senior-level perspective on this chemical series, moving beyond simple recitation of facts to explore the causal relationships in synthetic strategy, the mechanistic underpinnings of biological activity, and the logic of structure-activity relationship (SAR) exploration. We will dissect key experimental protocols, present illustrative data, and provide a forward-looking perspective on the therapeutic potential of this remarkable class of molecules.
The Strategic Value of the 2-(Pyrimidin-2-yloxy)-benzonitrile Scaffold
In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The title scaffold fits this definition perfectly. Its utility stems from a combination of key structural features:
-
The Pyrimidine Hinge-Binder: The two nitrogen atoms of the pyrimidine ring are geometrically poised to act as hydrogen bond acceptors, mimicking the adenine portion of ATP. This allows them to form crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket in many protein kinases.[1][2]
-
The Aryl Ether Linkage: This oxygen bridge provides a balance of rigidity and rotational freedom, positioning the two aromatic systems in a defined, non-coplanar orientation. This three-dimensional arrangement is critical for fitting into complex protein binding sites.
-
The Benzonitrile Moiety: The nitrile group can act as a hydrogen bond acceptor or engage in other polar interactions, while the phenyl ring itself explores hydrophobic sub-pockets within a target protein.
-
The 5-Bromo Handle: The bromine atom at the 5-position of the pyrimidine is not merely a substituent; it is a versatile synthetic handle, enabling late-stage diversification through palladium-catalyzed cross-coupling reactions. This is a critical feature for efficient library synthesis and SAR exploration.[3]
These features have enabled the development of compounds targeting diverse protein families, from protein kinases involved in oncology to G-protein coupled receptors (GPCRs) in cardiovascular disease.[4][5]
Core Synthesis and Diversification: A Logic-Driven Approach
The construction of libraries based on this scaffold relies on robust and modular synthetic chemistry. The primary method for assembling the core structure is the Nucleophilic Aromatic Substitution (SNAr) reaction.
Protocol 1: Synthesis of the Core Scaffold via SNAr
This protocol describes the fundamental coupling of a phenol with an activated chloropyrimidine.
Objective: To synthesize 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile.
Methodology:
-
Phenoxide Generation (The Activation Step):
-
To a solution of 2-cyanophenol (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert argon atmosphere.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic sodium phenoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. Anhydrous DMF is a polar aprotic solvent that solvates the sodium cation but not the phenoxide anion, maximizing the anion's nucleophilicity.
-
-
Stirring and Confirmation:
-
Allow the mixture to warm to room temperature and stir for 30 minutes. The cessation of H2 bubbling indicates the completion of phenoxide formation.
-
-
SNAr Coupling (The Key Bond Formation):
-
Add a solution of 5-bromo-2-chloropyrimidine (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 70-80 °C.
-
Causality: The electron-withdrawing pyrimidine ring activates the 2-position for nucleophilic attack. Heating provides the necessary activation energy for the reaction to proceed at a practical rate. A slight excess of the chloropyrimidine ensures the complete consumption of the valuable phenoxide.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-cyanophenol is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Caption: Workflow for the core synthesis via SNAr reaction.
Diversification via Cross-Coupling
With the core scaffold in hand, the 5-bromo position is readily functionalized using Suzuki-Miyaura cross-coupling to install new aryl or heteroaryl groups, a critical step in tuning the compound's properties.
Caption: Key diversification points for SAR exploration.
Biological Activity and Mechanistic Insights
The true value of this scaffold is demonstrated by its broad biological activity. Below, we discuss two prominent examples targeting different protein classes.
Kinase Inhibition: Targeting Oncogenic Signaling
Many derivatives are potent inhibitors of protein kinases. Their mechanism often relies on the pyrimidine core acting as a surrogate for the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1][6]
-
Example Target: UNC51-like kinase 1 (ULK1) is a serine/threonine kinase that initiates autophagy, a process often exploited by cancer cells for survival.[5]
-
Mechanism of Action: Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been developed as ULK1 inhibitors.[5] The pyrimidine core binds to the hinge, while substituted phenyl rings at the 2- and 4-positions occupy adjacent hydrophobic pockets, conferring potency and selectivity. These compounds effectively block autophagy and can induce apoptosis in cancer cells, such as non-small cell lung cancer (NSCLC).[5]
Caption: Conceptual model of scaffold binding in a kinase ATP pocket.
Endothelin Receptor Antagonism: A Cardiovascular Application
Moving beyond kinases, a highly successful application of this scaffold is in the development of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[3][4]
-
Target: Endothelin receptors ETA and ETB are GPCRs involved in vasoconstriction.
-
Key Molecule: Macitentan, or N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, incorporates the 2-((5-bromopyrimidin-2-yl)oxy) moiety.[4]
-
SAR Insights: In the development of Macitentan, it was found that adding the 5-bromopyrimidine group to an existing ethylene glycol side chain significantly improved affinity for both ETA and ETB receptors compared to the parent compound.[3] Further exploration showed that substituents at the 5-position of this pyrimidine ring, such as chloro, bromo, and methoxy, led to similarly improved affinity for the ETA receptor.[3]
Table 1: Representative Biological Activities of Scaffold Derivatives
| Compound Class/Example | Target(s) | Potency (IC50) | Therapeutic Area |
| Macitentan Analog | ETA / ETB Receptors | 4.3 nM / 76 nM | Cardiovascular[3] |
| ULK1 Inhibitor (Compound 3s) | ULK1 Kinase | 2.1 nM | Oncology[5] |
| EGFR Inhibitor Series | EGFR Kinase | Varies (nM to µM range) | Oncology[7] |
| General Pyrimidine Derivatives | Various Kinases | Varies | Multiple |
Note: This table is illustrative, compiling data from different chemical series based on the core scaffold to demonstrate its versatility. Direct comparison of IC50 values across different assays and targets should be done with caution.
Conclusion and Future Outlook
The 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile scaffold and its analogs are a testament to the power of privileged structures in drug discovery. The synthetic accessibility, combined with the ability to precisely modulate biological activity through targeted modifications, ensures its continued relevance.
Future efforts will likely focus on:
-
Kinase Selectivity: Designing derivatives that can distinguish between highly homologous kinase active sites to create safer, more targeted cancer therapies.
-
Novel Target Classes: Expanding the application of this scaffold to other enzyme families, such as epigenetic targets or proteases.
-
Fragment-Based Growth: Using the core scaffold as a starting point in fragment-based drug discovery (FBDD) campaigns to identify novel binding modes and targets.
-
ADMET Optimization: Fine-tuning the physicochemical properties of lead compounds to achieve optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for clinical success.
By understanding the fundamental principles outlined in this guide, researchers can more effectively leverage this powerful scaffold to develop the next generation of innovative therapeutics.
References
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Wang, Z., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3290. [Link]
-
Various Authors. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]
-
Schok-Krasnopolska, M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11955-11970. [Link]
-
Various Authors. (2022). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]
-
Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
-
Various Authors. (2025). Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. PharmaChem. [Link]
-
Sharma, V., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews, 44(5), 2035-2077. [Link]
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Singh, M., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 747971. [Link]
-
Finlayson, J., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5424. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. [Link]
- Various Authors. (Patent). SG 174050 A1.
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 143-153. [Link]
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- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
A Comprehensive Technical Guide to 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document will detail its chemical identity, a validated synthetic protocol, its physicochemical properties, and its potential as a versatile building block in the synthesis of pharmacologically active molecules.
Core Chemical Identity
2-((5-bromopyrimidin-2-yl)oxy)benzonitrile is a molecule featuring a central diaryl ether linkage between a 5-bromopyrimidine and a 2-cyanophenyl moiety. This unique arrangement of functional groups imparts a specific set of electronic and steric properties that make it a valuable intermediate in organic synthesis.
| Identifier | Value |
| IUPAC Name | 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile |
| Molecular Formula | C₁₁H₆BrN₃O |
| Molecular Weight | 276.09 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)C#N |
| InChI | InChI=1S/C11H6BrN3O/c12-9-4-14-11(15-5-9)16-8-3-1-2-7(6-8)10-13/h1-5H |
| InChIKey | FHKZZPHHRPWJST-UHFFFAOYSA-N |
Strategic Synthesis: A Field-Proven Protocol
The synthesis of 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of synthetic organic chemistry for the formation of aryl ethers. The rationale behind this choice is the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of two nitrogen atoms. The chlorine atom at the 2-position of the pyrimidine serves as an excellent leaving group.
The following protocol is based on established methodologies for the synthesis of similar diaryl ethers, such as those used in the development of the dual endothelin receptor antagonist, Macitentan.[1][2]
Experimental Workflow: Synthesis of 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile
Caption: Synthetic workflow for 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile.
Materials and Reagents:
-
2-Cyanophenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
2-Chloro-5-bromopyrimidine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Preparation of the Nucleophile: To a solution of 2-cyanophenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C. The causality for using a strong, non-nucleophilic base like NaH is to ensure complete deprotonation of the phenolic hydroxyl group to form the more potent nucleophile, sodium 2-cyanophenoxide.[3][4] The reaction mixture is stirred at this temperature for 30 minutes, allowing for the evolution of hydrogen gas to cease.
-
Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium 2-cyanophenoxide, add a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous THF dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile.
Physicochemical Properties and Structural Elucidation
The benzonitrile moiety is a versatile pharmacophore in drug design, often acting as a bioisostere for other functional groups and participating in hydrogen bonding interactions.[5][6][7][8][9] The pyrimidine core is a common feature in a vast array of biologically active compounds, including anticancer and antiviral agents.[10][11][12][13][14] The bromine atom on the pyrimidine ring offers a reactive handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of additional molecular diversity.[15]
Predicted Spectroscopic Data:
While experimental data for this specific isomer is not widely available, the expected spectroscopic characteristics can be predicted based on analogous structures.[16]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzonitrile ring would appear as a multiplet in the range of δ 7.0-8.0 ppm. The two equivalent protons on the pyrimidine ring would likely appear as a singlet around δ 8.5-9.0 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm region. The carbon of the nitrile group is expected around δ 115-120 ppm. The carbon atoms of the pyrimidine ring will have distinct shifts, with those adjacent to nitrogen atoms being more deshielded. |
| FT-IR | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage would show stretching vibrations in the 1200-1300 cm⁻¹ range. |
| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile make it a highly attractive starting material for the synthesis of libraries of compounds for high-throughput screening.
Logical Framework for Application:
Caption: Role in medicinal chemistry.
The bromopyrimidine core is a key component in numerous kinase inhibitors and other targeted therapies. The ability to perform cross-coupling reactions at the bromine-substituted position allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of aryl, heteroaryl, or alkyl groups. The benzonitrile group can engage in crucial interactions with biological targets, and its electronic properties can be fine-tuned by substitution on the benzene ring.
Conclusion
2-((5-bromopyrimidin-2-yl)oxy)benzonitrile is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its synthesis via a robust SNAr protocol provides a reliable route to this valuable compound. The presence of multiple modifiable functional groups allows for the generation of diverse molecular architectures, making it a key asset for any research program focused on the development of novel therapeutics.
References
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link][1]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link][2]
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Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6493. [Link][10]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][3]
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Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3486–3494. [Link][17]
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Hergenrother, P. M., et al. (1995). Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. Macromolecules, 28(15), 5120–5126. [Link][18]
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A Brief Study on Pharmacological Activity of Pyrimidine Derivatives. ResearchGate. (n.d.). [Link][11]
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The Discovery of N‑[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]‑N′‑propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Figshare. (2015). [Link][20]
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Shcherbakov, S. S., et al. (2020). Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. RSC Advances, 10(17), 10315-10321. [Link][15]
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Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. PubMed. (2019). [Link][21]
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The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link][13]
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Methodological & Application
Synthesis of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile from 2-Cyanophenol: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis, between 2-cyanophenol and 5-bromo-2-chloropyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the reaction mechanism, optimization of reaction conditions, and detailed procedures for synthesis, purification, and characterization of the target molecule.
Introduction
The pyrimidine core is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. The title compound, this compound, serves as a crucial building block in the synthesis of complex molecules, including potent endothelin receptor antagonists like Macitentan, which is used in the treatment of pulmonary arterial hypertension. The strategic placement of the bromo-pyrimidine and benzonitrile moieties offers multiple sites for further chemical modifications, making it a valuable intermediate in drug discovery programs.
The synthesis described herein utilizes the well-established Williamson ether synthesis, a reliable method for forming ether linkages. In this specific application, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide ion derived from 2-cyanophenol acts as the nucleophile, displacing the chloride from the electron-deficient pyrimidine ring.
Reaction Mechanism and Scientific Rationale
The formation of this compound from 2-cyanophenol and 5-bromo-2-chloropyrimidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The key steps are outlined below:
-
Deprotonation of 2-Cyanophenol: In the presence of a base, such as potassium carbonate (K₂CO₃), the weakly acidic hydroxyl group of 2-cyanophenol is deprotonated to form the more nucleophilic 2-cyanophenoxide ion. Potassium carbonate is a suitable base for this transformation as it is strong enough to deprotonate the phenol without causing unwanted side reactions.
-
Nucleophilic Attack: The electron-rich 2-cyanophenoxide ion then acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 5-bromo-2-chloropyrimidine ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the presence of the halogen substituents.
-
Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. In this complex, the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is stabilized by resonance, delocalizing over the pyrimidine ring and the electron-withdrawing cyano group of the benzonitrile moiety.
-
Chloride Elimination and Aromaticity Restoration: The reaction proceeds with the elimination of the chloride ion, a good leaving group. This step restores the aromaticity of the pyrimidine ring and yields the final product, this compound.
The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) is crucial as it can solvate the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.
Application Notes and Protocols: 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile as a Scaffold for Kinase Inhibitor Discovery
Introduction: The Privileged Pyrimidine Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures."[1][2] The pyrimidine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs, particularly in oncology.[3][4] Its prevalence stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases, making it an ideal anchor for designing potent and selective inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of novel kinase inhibitors remains a high-priority area in drug discovery.
This application note presents 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile , a compound featuring the promising 5-bromopyrimidine moiety linked to a benzonitrile group. While this specific molecule is not extensively characterized in publicly available literature, its structural components suggest significant potential as a kinase inhibitor. The 5-bromopyrimidine core is a key feature in several developmental and approved drugs, where the bromine atom can be utilized for further chemical modification or can contribute to binding affinity.[7][8] The benzonitrile group is also a common feature in bioactive molecules, and its reactivity can be harnessed for the synthesis of derivatives.[9]
This document serves as a comprehensive guide for researchers and drug development professionals interested in the synthesis, evaluation, and potential applications of this compound and its analogs as kinase inhibitors. We will provide a plausible synthetic route, detailed protocols for in vitro kinase and cell-based proliferation assays, and the scientific rationale behind these experimental designs.
Physicochemical Properties and Handling
| Property | Predicted Value/Characteristic | Rationale and Handling Recommendations |
| Molecular Formula | C₁₁H₆BrN₃O | Based on its chemical structure. |
| Molecular Weight | 292.10 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Many similar aromatic compounds are crystalline solids at room temperature. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[10][11][12] | The aromatic nature of the compound suggests low aqueous solubility. For biological assays, prepare a concentrated stock solution in 100% DMSO. |
| Stability | Stable under standard laboratory conditions.[11] | Store in a cool, dry place, protected from light. Benzonitrile derivatives are generally stable.[13] |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a leaving group (in this case, chlorine) from an electron-deficient aromatic ring (the pyrimidine) by a nucleophile (the hydroxyl group of 2-hydroxybenzonitrile).
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
2-Hydroxybenzonitrile
-
2-Chloro-5-bromopyrimidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzonitrile (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-5-bromopyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).[14]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Evaluation: A Roadmap for Kinase Inhibitor Profiling
The following protocols outline a standard workflow for evaluating a novel compound, such as this compound, as a potential kinase inhibitor.
Workflow for Kinase Inhibitor Evaluation
Caption: Experimental workflow for evaluating a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.[15][16][17][18] This is a critical first step to quantify the compound's potency.
Principle: The assay measures the amount of ATP consumed by a kinase during the phosphorylation of a substrate. The amount of remaining ATP is inversely proportional to the kinase activity. A luminescent signal is generated that is proportional to the amount of ATP present.
Materials:
-
Recombinant kinase of interest (e.g., Src, Abl, EGFR)[6]
-
Kinase-specific substrate peptide
-
This compound (test compound)
-
Staurosporine (positive control, non-selective kinase inhibitor)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create a series of dilutions in the kinase buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
To each well of the plate, add the kinase buffer.
-
Add the test compound at various concentrations. Include wells for a "no inhibitor" control (DMSO only) and a positive control (staurosporine).
-
Add the recombinant kinase and the substrate peptide to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be close to the Km of the specific kinase being tested.
-
Incubation: Incubate the plate at 30 °C for 1 hour. The incubation time may need to be optimized depending on the kinase's activity.
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the positive control (or a high concentration of the test compound) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of the test compound on the proliferation of cancer cell lines.[19][20] This is a crucial step to assess the compound's cellular activity and potential as an anti-cancer agent. The MTT or WST-1 assays are common colorimetric methods for this purpose.
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (test compound)
-
Doxorubicin or another standard chemotherapy agent (positive control)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37 °C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include wells for a "no treatment" control (medium with DMSO) and a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Addition of Proliferation Reagent:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours. No solubilization step is needed.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (around 570 nm for MTT, and 450 nm for WST-1) using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Normalize the data by setting the "no treatment" control to 100% viability.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Conclusion and Future Directions
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[4] this compound represents a promising, yet underexplored, starting point for a drug discovery program. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive candidate for further investigation.
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound and its analogs. Positive results from these assays—specifically, potent inhibition of a target kinase and significant anti-proliferative activity in cancer cell lines—would warrant further studies. These could include broader kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. The 5-bromo position, in particular, is an ideal handle for introducing further chemical diversity through reactions like Suzuki or Sonogashira coupling.
By following the methodologies outlined here, researchers can effectively explore the therapeutic potential of the this compound scaffold and contribute to the ongoing quest for new and more effective cancer treatments.
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available from: [Link]
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- 15. In vitro kinase assay [protocols.io]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines [jove.com]
- 21. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile in Modern Synthesis
Introduction: A Versatile Heterocyclic Building Block
In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational molecular design. Among these, 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile emerges as a highly valuable and versatile building block. Its unique trifunctional nature—a nucleophilic substitution-prone pyrimidine ring, a reactive bromine atom amenable to cross-coupling reactions, and a synthetically malleable nitrile group—offers a rich platform for the elaboration of complex molecular architectures. This document provides an in-depth guide to the practical application of this compound, grounded in established synthetic transformations and aimed at empowering researchers in drug discovery and materials development. The pyrimidine core, a privileged structure in numerous biologically active compounds, imparts favorable pharmacokinetic properties and serves as a key interaction motif with various biological targets.[1] The strategic placement of the bromo and benzonitrile functionalities further enhances its utility, allowing for sequential and regioselective modifications.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₆BrN₃O | Calculated |
| Molecular Weight | 276.09 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, THF) | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |
Safety and Handling:
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicological Profile (Anticipated): May be harmful if swallowed, inhaled, or absorbed through the skin.[2] Nitrile-containing compounds can release hydrogen cyanide upon combustion or hydrolysis under certain conditions. The bromo-pyrimidine moiety may cause skin and eye irritation.[3]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Synthesis of this compound: A Representative Protocol
The synthesis of the title compound can be readily achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-bromopyrimidine and 2-hydroxybenzonitrile (2-cyanophenol). The phenoxide, generated in situ with a suitable base, acts as the nucleophile, displacing the chloride from the electron-deficient pyrimidine ring.
Experimental Protocol: Synthesis of the Building Block
This protocol is based on analogous transformations reported in the synthesis of related diaryl ethers.[4]
Materials:
-
2-chloro-5-bromopyrimidine
-
2-hydroxybenzonitrile (2-cyanophenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-bromopyrimidine (1.0 eq.), 2-hydroxybenzonitrile (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Caption: Synthesis of this compound.
Key Synthetic Applications and Protocols
The bromine atom at the C5 position of the pyrimidine ring is the primary handle for diversification, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents at the C5 position, significantly expanding molecular diversity.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃ solution)
-
Solvent (e.g., 1,4-dioxane or a mixture of toluene and ethanol)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid derivative (1.2 eq.), and the palladium catalyst (5 mol%).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the solvent (e.g., 1,4-dioxane) and the aqueous base (e.g., 2M Na₂CO₃).
-
Heat the reaction mixture to 90-100 °C (or use microwave irradiation at a suitable temperature) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired C5-arylated or alkylated product.
Caption: Suzuki-Miyaura cross-coupling workflow.
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals. This reaction allows for the introduction of primary or secondary amines at the C5 position of the pyrimidine ring.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq.)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.2-1.5 eq.).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired C5-amino-pyrimidine derivative.
Caption: Buchwald-Hartwig amination workflow.
Conclusion: An Enabling Reagent for Innovation
This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern chemical synthesis. Its capacity for sequential, regioselective diversification through established and reliable protocols makes it an invaluable tool for researchers and scientists. The protocols and insights provided herein are intended to serve as a practical guide for harnessing the full synthetic potential of this compound, thereby accelerating the discovery and development of novel chemical entities with tailored properties and functions.
References
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile. National Institutes of Health. [Link]
-
MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
-
PMC. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. [Link]
-
Justia Patents. (2023). CD73 Compounds. [Link]
-
Heterocyclics. (n.d.). 5-bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile. [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
- Google P
-
Asian Journal of Pharmaceutical Research. (2022). Pyranopyrimidine: A Promising Scaffold with various Biological activities. [Link]
- Google P
-
ResearchGate. (2025). Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. [Link]
- Google Patents. (n.d.). US7638522B2 - Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile.
- Google Patents. (n.d.). WO2023114759A2 - Abl inhibitors and uses thereof.
Sources
The Strategic Utility of 2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile in Medicinal Chemistry: Synthesis and Application Protocols for Kinase Inhibitor Discovery
Introduction: Identifying a Privileged Scaffold Intermediate
In the landscape of modern drug discovery, particularly in the pursuit of novel protein kinase inhibitors, the pyrimidine scaffold has emerged as a "privileged" structure. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a foundational element in numerous approved and investigational drugs. The strategic functionalization of this core is paramount to achieving potency and selectivity. This is where key intermediates, such as 2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile , become invaluable assets for medicinal chemists.
This intermediate offers a robust platform for molecular elaboration through two distinct and chemically orthogonal reactive sites: the bromine atom on the pyrimidine ring and the nitrile group on the benzonitrile moiety. The C5-bromo position is primed for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups to explore the solvent-exposed regions of the kinase active site. The 2-oxybenzonitrile group, meanwhile, acts as a crucial hinge-binding element. This application note provides a comprehensive guide to the synthesis of this key intermediate and outlines detailed protocols for its subsequent elaboration and biological evaluation in the context of kinase inhibitor development.
Part 1: Synthesis of the Core Intermediate
The synthesis of 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the inherent electrophilicity of the C2 position on the pyrimidine ring, which is further activated by the electron-withdrawing nature of the ring nitrogens. The C2-chloro substituent on the starting material, 5-bromo-2-chloropyrimidine, serves as an excellent leaving group.
The causality behind this choice of reaction is clear: the phenoxide, generated in situ from 2-cyanophenol, acts as a potent nucleophile, readily displacing the chloride. The reaction proceeds under relatively mild conditions, a testament to the reactivity of the pyrimidine system.[1][2][3]
Experimental Protocol 1: Synthesis of 2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
This protocol details the gram-scale synthesis of the title intermediate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount |
| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | 1.0 | 5.00 g |
| 2-Cyanophenol | C₇H₅NO | 119.12 | 1.1 | 3.38 g |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 16.8 g |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | 50 mL |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (5.00 g, 25.8 mmol, 1.0 eq) and 2-cyanophenol (3.38 g, 28.4 mmol, 1.1 eq).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile (50 mL) and DMF (50 mL) to the flask. Stir the mixture at room temperature to dissolve the solids.
-
Base Addition: Carefully add cesium carbonate (16.8 g, 51.6 mmol, 2.0 eq) to the reaction mixture in portions. The use of a strong, yet non-nucleophilic, base like Cs₂CO₃ is crucial for the efficient deprotonation of the phenol without competing side reactions.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts. Rinse the filter cake with ethyl acetate (50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and add 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile as a white solid.
Part 2: Elaboration of the Intermediate via Suzuki-Miyaura Cross-Coupling
With the core intermediate in hand, the C5-bromo position serves as a handle for introducing molecular diversity. The Suzuki-Miyaura cross-coupling is the reaction of choice for this transformation due to its exceptional functional group tolerance, mild conditions, and the vast commercial availability of boronic acids.[1] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for coupling the intermediate with a representative arylboronic acid.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | M/Eq |
| 2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile | C₁₁H₆BrN₃O | 276.09 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.52 | 0.02 |
| SPhos | C₂₇H₃₁O₂P | 410.51 | 0.04 |
| K₂CO₃ | K₂CO₃ | 138.21 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - |
| Water | H₂O | 18.02 | - |
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial, combine 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile (100 mg, 0.36 mmol, 1.0 eq), phenylboronic acid (53 mg, 0.43 mmol, 1.2 eq), palladium(II) acetate (1.6 mg, 0.007 mmol, 0.02 eq), SPhos (3.0 mg, 0.014 mmol, 0.04 eq), and potassium carbonate (100 mg, 0.72 mmol, 2.0 eq).
-
Solvent Addition: Add 1,4-dioxane (3 mL) and water (0.5 mL) to the vial. The aqueous-organic solvent system is critical for dissolving both the organic substrates and the inorganic base.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is essential to remove oxygen, which can deactivate the palladium catalyst.
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and heat to 100 °C for 30-45 minutes. Microwave heating accelerates the reaction, significantly reducing reaction times compared to conventional heating.
-
Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the desired biaryl product.
Part 3: Biological Evaluation in a Kinase Context
While the primary cited use of a related structure is for endothelin receptor antagonism, the 2-aminopyrimidine core is a classic hinge-binding motif for many kinase inhibitors.[4] Therefore, we present protocols for evaluating novel compounds derived from our intermediate against a relevant kinase target, Bruton's tyrosine kinase (BTK), as a representative example. BTK is a crucial signaling node in B-cells, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.[5][6][7]
// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#FBBC05", fontcolor="#202124"]; LYN_SYK [label="LYN, SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCG2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; PKC [label="PKCβ", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Flux", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="BTK Inhibitor", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges BCR -> LYN_SYK [label="Ag binding"]; LYN_SYK -> PI3K; PI3K -> PIP3; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> BTK [label=" recruits"]; BTK -> PLCG2 [label=" phosphorylates"]; PLCG2 -> DAG; PLCG2 -> IP3; DAG -> PKC; IP3 -> Ca; PKC -> NFkB; Ca -> NFkB; NFkB -> Proliferation; Inhibitor -> BTK [label=" inhibits", style=bold, color="#EA4335"]; } ends_dot Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Experimental Protocol 3: In Vitro Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8][9][10] It is a universal platform suitable for high-throughput screening of kinase inhibitors.
Step-by-Step Procedure:
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of a 2x kinase/substrate solution (recombinant BTK enzyme and a suitable peptide substrate in kinase reaction buffer) to each well.
-
Add 2.5 µL of test compound (serially diluted in reaction buffer) or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding 5 µL of a 1x ATP solution (at the Kₘ concentration for BTK). The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the ADP concentration and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Hypothetical Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| Candidate 1 | BTK | 15.2 |
| Candidate 2 | BTK | 89.7 |
| Candidate 3 | BTK | >10,000 |
| Ibrutinib (Control) | BTK | 2.5 |
Experimental Protocol 4: Cellular Phosphorylation Assay (Western Blot)
To confirm that a compound inhibits BTK activity within a cellular context, one can measure the phosphorylation of its direct downstream target, PLCγ2, in a relevant B-cell line (e.g., Ramos cells).
Key Considerations for Phospho-Proteins:
-
Sample Integrity: Always keep cell lysates on ice and use lysis buffers supplemented with both protease and phosphatase inhibitor cocktails to prevent dephosphorylation.[11][12]
-
Blocking: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[12]
Step-by-Step Procedure:
-
Cell Treatment: Plate Ramos B-cells and starve them of serum for 2-4 hours. Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes to induce BTK activation and subsequent PLCγ2 phosphorylation.
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts, add Laemmli sample buffer, boil for 5 minutes, and load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2).
-
As a loading control, a parallel blot or a stripped and re-probed blot should be incubated with an antibody for total PLCγ2 or a housekeeping protein like GAPDH.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the p-PLCγ2 signal, while the total PLCγ2 or GAPDH signal remains unchanged.
Conclusion
2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is a strategically designed intermediate that provides an efficient entry point into a class of molecules with high potential for biological activity. Its synthesis via a robust SNAr reaction and its capacity for diversification through Suzuki-Miyaura coupling make it an ideal tool for medicinal chemistry campaigns. The protocols outlined herein provide researchers with a validated roadmap, from the synthesis of this key building block to its elaboration and subsequent biological characterization in the context of kinase inhibitor discovery. This integrated approach, combining rational synthesis with targeted biological evaluation, is fundamental to the successful development of next-generation therapeutics.
References
-
Al-Salama, Z. T., & Keam, S. J. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]
-
Clayden, J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
-
Wang, Q., et al. (2015). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. Available at: [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available at: [Link]
-
Ringheim, G. E., & Wampole, M. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology. Available at: [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]
-
Unknown. (n.d.). ADP Glo Protocol. Available at: [Link]
-
ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). Available at: [Link]
-
MDPI. (2020). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
-
PubChemLite. (n.d.). 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile. Available at: [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available at: [Link]
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- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Experimental procedure for the synthesis of macitentan precursor
An Application Note for the Synthesis of a Key Macitentan Precursor: N-[5-(4-bromophenyl)-6-chloro-pyrimidin-4-yl]-N'-propylsulfamide
Authored by: A Senior Application Scientist
Abstract
Macitentan is a potent dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH).[1] Its synthesis relies on the efficient preparation of key intermediates. This application note provides a detailed, field-proven protocol for the synthesis of a critical macitentan precursor, N-[5-(4-bromophenyl)-6-chloro-pyrimidin-4-yl]-N'-propylsulfamide. The procedure is designed for researchers and professionals in drug development, emphasizing reproducibility, high yield, and purity. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.
Introduction: The Significance of the Pyrimidine-Sulfamide Core
Macitentan's therapeutic efficacy stems from its ability to block both endothelin A (ETA) and endothelin B (ETB) receptors, mitigating the vasoconstrictive and proliferative effects of endothelin-1 in PAH.[1] The molecular architecture of macitentan features a complex sulfamide linkage between two distinct heterocyclic systems. The synthesis of this structure is a multi-step process, and the formation of the pyrimidine-sulfamide bond is a pivotal transformation.
The target precursor, N-[5-(4-bromophenyl)-6-chloro-pyrimidin-4-yl]-N'-propylsulfamide (herein denoted as A5 ), represents the successful coupling of the core pyrimidine structure with the propylsulfamide side chain. A robust and scalable synthesis for this intermediate is paramount for the efficient production of the final active pharmaceutical ingredient (API). The protocol detailed herein is an optimized method that circumvents common issues such as the use of hygroscopic reagents and offers a streamlined, high-yield process suitable for laboratory and potential scale-up operations.[2]
Synthetic Scheme
The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where N-propylsulfamide displaces a chlorine atom on the 5-(4-bromophenyl)-4,6-dichloropyrimidine ring.
Figure 1: Reaction Scheme
-
A4 : 5-(4-bromophenyl)-4,6-dichloropyrimidine
-
B2 : N-propylsulfamide
-
A5 : N-[5-(4-bromophenyl)-6-chloro-pyrimidin-4-yl]-N'-propylsulfamide
Detailed Experimental Protocol
This protocol is adapted from a demonstrated high-yield procedure.[2] It is designed to be a self-validating system, where careful execution should lead to consistent results.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier | Notes |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine (A4 ) | 302.98 | ≥98% | Sigma-Aldrich | Starting material. |
| N-propylsulfamide (B2 ) | 136.19 | ≥98% | Combi-Blocks | Reactant. |
| Potassium Ethoxide | 84.16 | ≥97% | Sigma-Aldrich | Base. Highly reactive with water. |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent. |
| Ethyl Acetate | 88.11 | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | In-house prep. | For work-up. |
| Methanol | 32.04 | ACS Grade | Fisher Scientific | For recrystallization. |
Step-by-Step Synthesis Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Potassium ethoxide is a strong base and is water-reactive; handle with extreme care under an inert atmosphere if possible.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (A4 , 5.00 g, 16.50 mmol) and N-propylsulfamide (B2 , 2.72 g, 20.00 mmol).
-
Add 50 mL of anhydrous dimethyl sulfoxide (DMSO). Stir the mixture at room temperature until the solids are mostly dissolved.
-
-
Initiation of Reaction:
-
Carefully add potassium ethoxide (1.68 g, 20.00 mmol) to the reaction mixture in portions over 5-10 minutes. Causality Note: Potassium ethoxide is a strong, non-nucleophilic base ideal for deprotonating the sulfamide nitrogen, activating it for nucleophilic attack. Adding it in portions helps control any potential exotherm.
-
Rinse the weighing vessel with a small amount of DMSO (2-3 mL) to ensure complete transfer.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting pyrimidine (A4 ) indicates reaction completion.
-
-
Aqueous Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 250 mL of saturated aqueous sodium chloride (brine).
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL). Causality Note: The brine solution reduces the solubility of the organic product in the aqueous phase, improving extraction efficiency. Multiple extractions ensure maximum recovery.
-
Combine the organic layers.
-
-
Purification and Isolation:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Add 20 mL of methanol to the crude solid and heat gently to reflux until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold methanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Expected Results
-
Yield: Approximately 4.46 g (Molar Yield: ~67% based on A4 ).[2]
-
Purity: ≥99.5% (as determined by HPLC).[2]
-
Appearance: White to off-white crystalline solid.
Scientific Rationale and Mechanistic Insight
The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient and activated by two chlorine atoms, is susceptible to nucleophilic attack.
-
Deprotonation: The process begins with the deprotonation of N-propylsulfamide by potassium ethoxide. The acidity of the N-H protons in the sulfamide is sufficient for this reaction, generating a potent sulfamide anion.
-
Nucleophilic Attack: The resulting anion acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom on the pyrimidine ring.
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.
-
Rearomatization: The complex stabilizes by expelling a chloride ion, restoring the aromaticity of the ring and forming the final C-N bond of the product.
The choice of DMSO as a solvent is critical. As a polar aprotic solvent, it effectively solvates the potassium cation while leaving the sulfamide anion relatively "naked" and highly reactive, thereby accelerating the SNAr reaction.[2]
Quantitative Data Summary
| Parameter | Value | Unit | Moles (mmol) | Molar Ratio (vs. A4) |
| A4 Mass | 5.00 | g | 16.50 | 1.00 |
| B2 Mass | 2.72 | g | 20.00 | 1.21 |
| Potassium Ethoxide Mass | 1.68 | g | 20.00 | 1.21 |
| DMSO Volume | 50 | mL | N/A | N/A |
| Reaction Time | 4 | hours | N/A | N/A |
| Reaction Temperature | 20-25 | °C | N/A | N/A |
| Expected Yield | ~4.46 | g | 11.05 | ~67% |
| Expected Purity | ≥99.5 | % | N/A | N/A |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of the macitentan precursor.
References
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
- CN103819411A - New preparation method of macitentan intermediate. (2014).
-
Gatnau, L., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Organic Process Research & Development, 21(7), 1037-1043. [Link]
-
Kumar, A., & Singh, A. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of Pharmacology and Pharmacotherapeutics, 5(3), 221–223. [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile
Abstract
This application note presents a detailed, optimized, and validated High-Performance Liquid Chromatography (HPLC) method for the purification of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development programs. The protocol is designed for researchers and scientists requiring high-purity samples of this intermediate for subsequent synthetic steps or biological screening. By employing a reversed-phase C18 column and a water/acetonitrile gradient, this method effectively separates the target compound from common reaction-related impurities, such as starting materials and by-products. The causality behind each methodological choice—from column and mobile phase selection to gradient optimization—is thoroughly explained to provide a deep understanding of the purification strategy.
Introduction and Scientific Rationale
This compound is a key building block in the synthesis of complex organic molecules. Its structure, featuring a brominated pyrimidine ring linked to a benzonitrile moiety via an ether bond, makes it a versatile precursor for introducing these key pharmacophores into larger molecular scaffolds. For instance, similar pyrimidine derivatives are integral to the structure of various kinase inhibitors and other targeted therapeutics.[1][2] The purity of such an intermediate is paramount, as impurities can lead to undesirable side reactions, complicate structural elucidation of final compounds, and produce misleading results in biological assays.
This guide details a preparative HPLC method developed to achieve >98% purity for the target compound. The chosen methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful and widely used technique for the separation of non-polar to moderately polar organic molecules.[3][4]
Principle of Separation: The fundamental principle of RP-HPLC is the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[4] The stationary phase, typically silica chemically bonded with C18 (octadecyl) alkyl chains, retains non-polar compounds through hydrophobic interactions.[5] this compound, being a relatively non-polar aromatic compound, interacts strongly with the C18 stationary phase. By gradually increasing the concentration of an organic solvent (the "strong" solvent) in the mobile phase, the polarity of the mobile phase is decreased, which weakens the analyte-stationary phase interactions and allows the compound to elute from the column.[6] Impurities with different polarities will elute at different times, enabling effective separation.
Materials and Instrumentation
Instrumentation
-
Preparative HPLC System with a binary gradient pump, autosampler (or manual injector), and a column oven.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Automated Fraction Collector.[7]
-
Rotary Evaporator for solvent removal post-collection.
Chemicals and Reagents
-
Crude this compound (synthesis-grade).
-
Acetonitrile (ACN), HPLC Grade or higher.
-
Water, HPLC Grade or Type I Ultrapure.
-
Methanol (MeOH), HPLC Grade (for sample dissolution and system flushing).[8]
-
Dimethyl Sulfoxide (DMSO), HPLC Grade (optional, for difficult-to-dissolve samples).
Chromatography Column
-
Column: C18 Reversed-Phase Preparative Column
-
Exemplary Specification: 150 mm length x 21.2 mm internal diameter, 5 µm particle size.
-
Rationale: A 21.2 mm internal diameter column is suitable for purifying moderate quantities (e.g., 50-200 mg) of crude material per injection. The 5 µm particle size offers a good balance between resolution and backpressure for preparative-scale work.
-
HPLC Method Development and Protocol
The development of a robust purification protocol requires a systematic approach to optimizing the separation parameters.
Rationale for Method Parameter Selection
-
Stationary Phase (Column): A C18 column was selected due to its strong hydrophobic character, which is ideal for retaining and separating aromatic compounds like the target analyte.[9][10] The high surface area of C18-bonded silica provides excellent capacity for preparative loads.
-
Mobile Phase: A combination of Water (Solvent A) and Acetonitrile (ACN, Solvent B) was chosen. ACN is an excellent solvent for this class of compounds, possesses a low viscosity which reduces system backpressure, and has a low UV cutoff (~190 nm), ensuring minimal interference with UV detection.[11]
-
Detection Wavelength: The presence of multiple aromatic rings (benzonitrile and pyrimidine) results in strong UV absorbance.[12] A preliminary scan of the purified compound would reveal the wavelength of maximum absorbance (λmax). For general-purpose detection of aromatic compounds, 254 nm is a robust choice as it corresponds to a common π → π* electronic transition.[13]
-
Gradient Elution: Isocratic elution (constant mobile phase composition) is often insufficient for separating complex mixtures from synthesis reactions.[14] A gradient elution, where the percentage of the strong organic solvent (ACN) is increased over time, is employed. This approach ensures that more polar impurities elute early, the target compound elutes as a sharp, well-defined peak, and strongly retained, non-polar impurities are washed from the column, shortening the overall run time and improving peak shape.[15]
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude material in a minimal amount of a suitable solvent. Start with Methanol or Acetonitrile. If solubility is poor, DMSO can be used, but the injection volume should be kept small to avoid peak distortion. A typical concentration for preparative injection is 20-50 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter. This is a critical step to prevent clogging of the HPLC column and system frits.[16]
Step 2: HPLC System Configuration and Equilibration
-
Install the C18 preparative column into the column oven and set the temperature to 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Prime the pump lines with their respective mobile phases (A: Water, B: ACN).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 15-20 minutes or until a stable baseline is observed. The flow rate should be appropriate for the column diameter (see table below).
Step 3: Purification Run and Fraction Collection
-
Inject the filtered sample onto the equilibrated column.
-
Initiate the gradient program as detailed in Table 1.
-
Configure the fraction collector to trigger collection based on the UV detector signal (e.g., using a slope and/or threshold trigger). Collect the eluent corresponding to the main peak.
-
After the main peak has eluted, the gradient continues to a high percentage of ACN to wash any strongly retained impurities from the column.
Table 1: Preparative HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Water (A) | % Acetonitrile (B) | Curve | Purpose |
| 0.0 | 20.0 | 70 | 30 | 6 | Initial conditions for sample loading |
| 2.0 | 20.0 | 70 | 30 | 6 | Isocratic hold to bind analyte |
| 12.0 | 20.0 | 20 | 80 | 6 | Separation gradient; elution of target |
| 14.0 | 20.0 | 5 | 95 | 6 | Column wash to remove non-polar impurities |
| 16.0 | 20.0 | 5 | 95 | 6 | Hold for complete wash |
| 16.1 | 20.0 | 70 | 30 | 6 | Return to initial conditions |
| 20.0 | 20.0 | 70 | 30 | 6 | Re-equilibration for next run |
Step 4: Post-Purification Workflow
-
Purity Analysis: Inject a small aliquot (e.g., 5 µL) of the collected fraction(s) onto an analytical HPLC system using a similar, but faster, gradient to confirm purity.
-
Pooling and Evaporation: Combine all fractions confirmed to contain the pure product.
-
Remove the mobile phase solvents (water and ACN) using a rotary evaporator. It may be necessary to freeze-dry (lyophilize) the sample to remove the final traces of water.
-
The final product should be a solid, which can be weighed to determine the purification yield.
Workflow Visualization
The entire purification process, from crude starting material to the final isolated product, is summarized in the workflow diagram below.
Caption: Workflow for the HPLC purification of this compound.
Expected Results and System Validation
Following the protocol described above, the target compound is expected to elute as a major, well-resolved peak. The precise retention time will depend on the specific HPLC system and column batch but should be highly reproducible under the defined conditions.
Table 2: Summary of Expected Purification Performance
| Parameter | Expected Outcome | Rationale / Validation Method |
| Purity of Final Product | > 98% (by analytical HPLC area percentage) | Re-injection of a small sample of the final product onto a calibrated analytical HPLC system.[17] |
| Recovery Yield | 70-90% | Dependent on the purity of the crude material. Calculated by (mass of pure / mass of crude) x 100. |
| Retention Time (t_R) | Consistent to within ± 2% across runs | Demonstrates method robustness and system stability. |
| Peak Shape | Symmetrical peak with a tailing factor between 0.9 and 1.2 | Indicates good chromatographic behavior and absence of column overload or secondary interactions. |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable protocol for the high-throughput purification of this compound. By leveraging a C18 stationary phase with a water/acetonitrile gradient, this method achieves excellent separation of the target compound from synthesis-related impurities. The step-by-step protocol and the causal explanations for each parameter offer researchers a comprehensive guide to obtaining high-purity material essential for advancing drug discovery and development projects. This self-validating system, which includes in-process purity checks, ensures the integrity and quality of the final isolated compound.
References
-
Title: Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT Source: Scientific Research Publishing (SCIRP) URL: [Link]
-
Title: HPLC Separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column Source: PubMed URL: [Link]
-
Title: Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction Source: MDPI URL: [Link]
-
Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: PubMed Central (PMC) URL: [Link]
-
Title: The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist Source: ResearchGate URL: [Link]
-
Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]
-
Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]
-
Title: Gradient Optimization in HPLC Source: Welch Materials URL: [Link]
-
Title: How to Prepare a Sample for HPLC Analysis Source: Greyhound Chromatography URL: [Link]
-
Title: A Guide to Fraction Collection in Chromatography Source: Gilson URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]
-
Title: Isolation of the Purified Product Source: Waters Corporation URL: [Link]
-
Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]
-
Title: UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2 Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chromtech.com [chromtech.com]
- 4. jordilabs.com [jordilabs.com]
- 5. hawach.com [hawach.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gilson.com [gilson.com]
- 8. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]
- 14. welch-us.com [welch-us.com]
- 15. agilent.com [agilent.com]
- 16. organomation.com [organomation.com]
- 17. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile, a key intermediate in the development of various pharmaceutical agents. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and analytical quality control measures. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction: Significance of this compound
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Notably, this intermediate is a key component in the synthesis of complex molecules like Macitentan, a dual endothelin receptor antagonist.[1][2] The pyrimidine ring, substituted with a bromine atom, offers a reactive handle for further chemical modifications, making it a versatile scaffold in medicinal chemistry and drug discovery. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for advancing pharmaceutical research and development.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction class is fundamental in organic synthesis for the formation of aryl ethers.
The core transformation involves:
-
Nucleophile: The phenoxide ion generated in-situ from 2-cyanophenol.
-
Electrophile: 5-bromo-2-chloropyrimidine, where the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms.
-
Leaving Group: The chloride ion.
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to yield the desired product. The choice of a strong, non-nucleophilic base is critical to deprotonate the 2-cyanophenol without competing in the substitution reaction. The selection of an appropriate solvent is also crucial for ensuring the solubility of the reactants and facilitating the reaction at an optimal rate.
Large-Scale Synthesis Protocol
This protocol is designed for a large-scale laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Cyanophenol | ≥98% | e.g., Sigma-Aldrich, TCI | |
| 5-Bromo-2-chloropyrimidine | ≥97% | e.g., TCI America, Combi-Blocks | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | Highly reactive, handle with care. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | e.g., Sigma-Aldrich | |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Isopropanol | ACS Grade | e.g., Fisher Scientific | For recrystallization. |
Equipment
-
Large-volume, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a reflux condenser with a nitrogen inlet.
-
Addition funnel.
-
Heating mantle with a stirrer.
-
Large separatory funnel.
-
Büchner funnel and filtration flask.
-
Rotary evaporator.
-
Vacuum oven.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask under a nitrogen atmosphere, add 2-cyanophenol (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask (approximately 10 mL per gram of 2-cyanophenol).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
-
Formation of the Phenoxide: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Addition of the Electrophile: Dissolve 5-bromo-2-chloropyrimidine (1.05 eq) in a minimal amount of anhydrous THF and add it to the reaction mixture via an addition funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by the dropwise addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dilute the residue with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from isopropanol.
-
Filter the purified crystals and wash with a small amount of cold isopropanol.
-
Dry the final product under vacuum to a constant weight.
-
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
4.1. Reagent Safety
-
2-Cyanophenol: Harmful if swallowed. May cause an allergic skin reaction and serious eye damage.[3] Avoid contact with skin and eyes.[4]
-
5-Bromo-2-chloropyrimidine: Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] Handle in a well-ventilated area.
-
Sodium Hydride: Flammable solid, which reacts violently with water, liberating extremely flammable gases. Handle under an inert atmosphere.
4.2. Personal Protective Equipment (PPE)
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
Flame-retardant lab coat.
4.3. Waste Disposal
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Analytical Quality Control
5.1. Purity Assessment
The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) is a suitable starting point for method development.[7]
5.2. Structural Confirmation
The structure of the synthesized this compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete deprotonation of 2-cyanophenol. | Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions. |
| Incomplete reaction. | Increase the reaction time or temperature slightly. Ensure efficient stirring. | |
| Impure Product | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Improve the efficiency of the work-up and purification steps. |
| Formation of by-products. | Ensure the reaction temperature is well-controlled. |
Visualization of the Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
References
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
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SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. [Link]
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MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(15), 2785. [Link]
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Request PDF. (2025). Reactions of Benzonitrile Oxide with Methoxypyrimidines and Pyrimidones. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzonitrile. PubChem. [Link]
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PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
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Application Notes and Protocols: The Strategic Role of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile in the Synthesis of Novel Antiviral Agents
Introduction: A Privileged Scaffold in Antiviral Drug Discovery
The relentless challenge posed by viral diseases necessitates the continuous development of novel therapeutic agents. A key strategy in medicinal chemistry is the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. The pyrimidine ring, a fundamental component of nucleobases, is one such scaffold that features prominently in a multitude of approved antiviral drugs. When functionalized with an aryl ether linkage, as seen in the diaryl ether pyrimidines, it gives rise to a class of compounds with significant therapeutic potential, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a key intermediate: 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile . This molecule is strategically designed for versatility. The 2-cyanophenyl moiety offers a handle for further chemical modification or can act as a crucial pharmacophoric element. The pyrimidine core provides a well-established antiviral pharmacophore, and the bromine atom at the 5-position serves as a versatile anchor point for introducing molecular diversity through cross-coupling reactions. This allows for the systematic exploration of the chemical space around this scaffold to optimize antiviral activity, selectivity, and pharmacokinetic properties.
We will first detail the synthetic protocols for obtaining this key intermediate from commercially available starting materials. Subsequently, we will provide a comprehensive protocol for its elaboration into a library of potential antiviral compounds via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery. The underlying chemical principles and the rationale for experimental choices will be thoroughly explained to ensure both reproducibility and a deep understanding of the synthetic strategy.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of the target intermediate is achieved through a two-step process, beginning with the preparation of the requisite starting materials, followed by a nucleophilic aromatic substitution (SNAr) reaction to form the crucial aryl ether bond.
Synthesis of Precursors
1.1.1. Protocol for 2-Hydroxybenzonitrile (from Salicylaldehyde)
2-Hydroxybenzonitrile can be synthesized from salicylaldehyde via an oxime intermediate followed by dehydration.[1][2][3] This is a reliable and high-yielding method.
-
Step 1: Oxime Formation
-
To a stirred solution of salicylaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq).
-
Slowly add a solution of sodium carbonate (1.2 eq) in water to neutralize the HCl and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the salicylaldoxime product often precipitates and can be collected by filtration, washed with cold water, and dried.
-
-
Step 2: Dehydration to Nitrile
-
In a flask equipped with a reflux condenser and a gas trap, suspend the dried salicylaldoxime (1.0 eq) in a solvent like toluene.
-
Add a dehydrating agent such as thionyl chloride (1.5 eq) dropwise at 0 °C. Other reagents like phosphorus oxychloride or acetic anhydride can also be used.
-
After the addition, slowly warm the reaction mixture to reflux and maintain for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-hydroxybenzonitrile can be purified by column chromatography or recrystallization.
-
1.1.2. Protocol for 2,5-Dibromopyrimidine
2,5-Dibromopyrimidine can be synthesized from 2-aminopyrimidine through a bromination followed by a Sandmeyer-type reaction.[4][5][6]
-
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
-
Dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent like glacial acetic acid.
-
Slowly add bromine (1.05 eq) dropwise while maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-bromopyrimidine.
-
-
Step 2: Diazotization and Bromination (Sandmeyer Reaction)
-
Suspend 2-amino-5-bromopyrimidine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, continue stirring at low temperature for 30 minutes.
-
In a separate flask, prepare a solution of cuprous bromide (CuBr, catalytic amount) in HBr.
-
Slowly add the diazonium salt solution to the CuBr/HBr solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude 2,5-dibromopyrimidine by column chromatography or recrystallization.
-
Alternatively, 5-bromo-2-chloropyrimidine can be converted to 2,5-dibromopyrimidine by reacting it with a solution of hydrogen bromide in a non-aqueous acid.[7]
Formation of the Aryl Ether Linkage (SNAr Reaction)
The core of this synthesis is the formation of the aryl ether bond via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring activates the 2-position for nucleophilic attack by the phenoxide of 2-hydroxybenzonitrile.
Protocol for this compound Synthesis
-
Materials:
-
2-Hydroxybenzonitrile (1.0 eq)
-
2,5-Dibromopyrimidine (1.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base (e.g., Cs₂CO₃, NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent (e.g., DMSO, Acetonitrile)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzonitrile and anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 15-20 minutes at room temperature to form the potassium phenoxide in situ.
-
Add 2,5-dibromopyrimidine to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the phenolic hydroxyl group of 2-hydroxybenzonitrile, forming the more nucleophilic phenoxide anion. Potassium carbonate is a common, effective, and cost-efficient choice.
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.[8][9]
-
Inert Atmosphere: An inert atmosphere is crucial, especially if using a stronger base like NaH, to prevent quenching of the base by atmospheric moisture.
-
Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction. The electron-deficient nature of the pyrimidine ring makes this reaction feasible under relatively mild conditions compared to less activated aryl halides.
Caption: Workflow for the synthesis of the key intermediate.
Part 2: Application in the Synthesis of Antiviral Compounds via Suzuki-Miyaura Coupling
The bromine atom at the 5-position of our key intermediate is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a wide variety of aryl or heteroaryl boronic acids or esters.[10][11][12][13][14] This enables the creation of a diverse library of compounds for antiviral screening, targeting the optimization of interactions within the non-nucleoside binding pocket of viral enzymes like reverse transcriptase.
General Protocol for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DME)
-
-
Procedure:
-
To a microwave vial or a Schlenk flask, add this compound, the chosen arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C for 2-16 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired coupled product.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is the cornerstone of this reaction, cycling through Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Ligand: Phosphine ligands (like PPh₃ or dppf) are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.
-
Base: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
-
Degassed Solvents: Oxygen can oxidize the active Pd(0) catalyst to an inactive state, so using degassed solvents and an inert atmosphere is critical for reaction efficiency.
Caption: General workflow for Suzuki-Miyaura coupling.
Data Presentation: Example Library Synthesis
To illustrate the utility of this protocol, a hypothetical library of compounds can be synthesized by varying the arylboronic acid.
| Entry | Arylboronic Acid (R-B(OH)₂) | Product Structure (R-group shown) | Expected Yield (%) |
| 1 | Phenylboronic acid | Phenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 80-90 |
| 3 | 3,5-Dichlorophenylboronic acid | 3,5-Dichlorophenyl | 75-85 |
| 4 | 2-Thiopheneboronic acid | 2-Thienyl | 70-85 |
| 5 | 3-Pyridinylboronic acid | 3-Pyridinyl | 65-80 |
Yields are hypothetical and based on literature for similar coupling reactions.
Part 3: Mechanistic Insights and Scientific Rationale
The diaryl pyrimidine scaffold, which is generated using the protocols described above, is a cornerstone of several potent antiviral drugs, particularly NNRTIs used in HIV therapy such as etravirine and rilpivirine.[15][16]
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[17][18][19][20] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), they do not bind to the active site of the enzyme. Instead, they bind to a hydrophobic pocket located near the active site, known as the NNRTI binding pocket (NNIBP).
The binding of an NNRTI to this pocket induces a conformational change in the enzyme, particularly in the "thumb" and "fingers" subdomains.[18] This distortion of the enzyme's structure has several key consequences:
-
Reduced Polymerase Activity: The conformational change alters the positioning of key catalytic residues, thereby inhibiting the polymerase function required for converting viral RNA into DNA.
-
Limited Template-Primer Binding: The structural change can destabilize the RT enzyme's grip on the nucleic acid template, hindering the reverse transcription process.
-
Inhibition of Enzyme Flexibility: The binding of the NNRTI "locks" the enzyme in an inactive conformation, preventing the necessary movements for catalysis.
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- 20. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Utilizing 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile for Anticancer Drug Discovery
Abstract
The pyrimidine-benzonitrile scaffold represents a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases, a class of enzymes often dysregulated in cancer. This document provides a comprehensive guide for researchers on the evaluation of a novel derivative, 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile, as a potential anticancer agent. We outline a strategic, multi-tiered approach, beginning with initial in vitro screening and progressing to detailed cellular mechanism-of-action studies. The protocols provided herein are designed to be robust and self-validating, enabling researchers to systematically assess the compound's therapeutic potential. This guide is intended for cancer biologists, medicinal chemists, and drug discovery professionals seeking to explore novel kinase inhibitor candidates.
Introduction: The Rationale for Targeting Kinases with Pyrimidine-Based Scaffolds
Protein kinases are fundamental regulators of cellular processes, including growth, proliferation, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them one of the most important target classes in oncology drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, such as Imatinib and Erlotinib. This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
The subject of this guide, this compound, is a structurally related analog. The introduction of a bromine atom at the 5-position of the pyrimidine ring can enhance binding affinity through halogen bonding, while the benzonitrile group can occupy hydrophobic pockets within the kinase domain. The ether linkage (-yloxy-) distinguishes it from the more common amino-linked structures and may confer unique selectivity and pharmacokinetic properties.
Based on this structural analysis, we hypothesize that this compound may function as a competitive inhibitor of ATP binding to one or more protein kinases. The primary objective of the following protocols is to systematically test this hypothesis and characterize the compound's anticancer activity.
Strategic Workflow for Compound Evaluation
A logical, phased approach is critical to efficiently evaluate a novel compound. We propose a three-phase workflow, progressing from broad screening to specific mechanistic studies. This strategy ensures that resources are focused on compounds with the most promising activity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrimidine Ethers
Welcome to the Technical Support Center for the Synthesis of Pyrimidine Ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine ether synthesis, with a focus on troubleshooting common side reactions and optimizing reaction outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of pyrimidine ethers, providing concise answers and directing you to more detailed explanations within this guide.
Q1: My primary side product is the N-alkylated pyrimidine instead of the desired O-alkylated ether. Why is this happening and how can I fix it?
A1: This is the most prevalent challenge in pyrimidine ether synthesis and arises from the ambident nucleophilic nature of hydroxypyrimidines. The anionic form of the hydroxypyrimidine has electron density on both the oxygen and nitrogen atoms, leading to a competition between O-alkylation and N-alkylation. Factors that favor N-alkylation include the use of polar aprotic solvents, strong bases, and sterically unhindered alkylating agents. To favor O-alkylation, consider using a less polar solvent, a weaker base, and a more sterically hindered alkylating agent. For a detailed breakdown of influencing factors, refer to the "Troubleshooting N- vs. O-Alkylation" section.
Q2: I am observing a low yield of my desired pyrimidine ether, with a significant amount of unreacted starting material. What are the likely causes?
A2: Low conversion can be attributed to several factors.[1] Inefficient deprotonation of the hydroxypyrimidine is a common culprit; ensure your base is strong enough for the specific substrate. The choice of leaving group on your alkylating agent is also critical; iodide is generally a better leaving group than bromide or chloride, leading to faster reaction rates.[2] Reaction temperature and time are also key parameters to optimize. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent decomposition.[1] For a systematic approach to improving your yield, see the "Troubleshooting Low Yield" guide.
Q3: How can I confirm whether I have synthesized the N-alkylated or O-alkylated product?
A3: Spectroscopic methods are essential for distinguishing between N- and O-alkylated isomers. 1D and 2D NMR techniques, such as HSQC, HMBC, and ROESY, are powerful tools for unambiguous structure elucidation.[3] For instance, in an HMBC spectrum, a correlation between the alkyl group's protons and the pyrimidine ring carbons adjacent to the nitrogen or oxygen will confirm the site of alkylation.[2] A detailed guide to spectroscopic differentiation is available in the "Product Characterization" section.
Q4: Are there alternative methods to the Williamson ether synthesis for preparing pyrimidine ethers that might avoid some of these side reactions?
A4: Yes, the Mitsunobu reaction is a valuable alternative for the synthesis of ethers from alcohols and acidic nucleophiles, such as hydroxypyrimidines.[4][5] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon and can sometimes offer better regioselectivity. However, the Mitsunobu reaction has its own set of potential side reactions, and the choice of phosphine and azodicarboxylate reagents is crucial.[6]
Section 2: Troubleshooting Guides
Troubleshooting N- vs. O-Alkylation: A Mechanistic Approach
The regioselectivity of alkylating hydroxypyrimidines is a classic challenge.[3] Understanding the underlying principles of Hard and Soft Acid-Base (HSAB) theory can provide a framework for controlling the outcome. The nitrogen atom is generally considered a "softer" nucleophilic center, while the oxygen is "harder."
Key Factors Influencing Regioselectivity:
| Factor | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Rationale |
| Solvent | Nonpolar or polar protic solvents (e.g., Toluene, Ethanol) | Polar aprotic solvents (e.g., DMF, Acetonitrile)[7] | Polar aprotic solvents solvate the cation more effectively, leaving the "harder" oxygen anion more exposed and reactive.[4] |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., NaH, NaNH₂) | Weaker bases favor the formation of the more thermodynamically stable O-alkylated product. Stronger bases can lead to a higher concentration of the more reactive N-anion. |
| Alkylating Agent | "Harder" alkylating agents (e.g., alkyl sulfates) or sterically hindered agents | "Softer" alkylating agents (e.g., alkyl iodides) or sterically unhindered agents | According to HSAB theory, hard electrophiles prefer to react with hard nucleophiles (oxygen), and soft electrophiles with soft nucleophiles (nitrogen). Steric hindrance around the nitrogen can also direct the alkylating agent to the more accessible oxygen.[7] |
| Counter-ion | Larger, "softer" cations (e.g., Cs⁺) | Smaller, "harder" cations (e.g., Li⁺, Na⁺) | Larger cations associate less tightly with the oxygen anion, making it more available for alkylation. |
| Temperature | Lower temperatures | Higher temperatures | Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product. |
Troubleshooting Workflow for N- vs. O-Alkylation:
Caption: Troubleshooting workflow for directing the reaction towards O-alkylation.
Troubleshooting Low Yield
Low yields in pyrimidine ether synthesis can be frustrating. A systematic approach to identify and resolve the issue is crucial.[8][9]
Troubleshooting Workflow for Low Yield:
Caption: A systematic approach to diagnosing and resolving low reaction yields.
Section 3: Experimental Protocols
General Protocol for Selective O-Alkylation of a Hydroxypyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Hydroxypyrimidine (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetone (solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the hydroxypyrimidine and potassium carbonate.
-
Add acetone to the flask.
-
While stirring, add the alkyl halide to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrimidine ether.
Section 4: Data Presentation
Table 1: Influence of Reaction Conditions on the O-Alkylation of 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one with 4-(Iodomethyl)pyrimidine [2][10]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | K₂CO₃ | Reflux | 16 | 87 |
| 2 | Acetone | K₂CO₃ | Reflux | 0.5 | 89 |
| 3 | Acetone | K₂CO₃ | Room Temp | 16 | 70 |
Data synthesized from literature to illustrate trends.
Section 5: Mechanistic Insights
Diagram: Competing N- vs. O-Alkylation Pathways
Caption: The ambident nature of the pyrimidine anion leads to competing N- and O-alkylation pathways.
References
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M. P. V. da Silva, et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 87(11), 7438–7449. Available at: [Link]
-
M. P. V. da Silva, et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health. Available at: [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
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S. K. Kim, et al. (2010). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Journal of the Korean Chemical Society, 54(1), 174-179. Available at: [Link]
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Y. Li, et al. (2020). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 85(15), 9877–9885. Available at: [Link]
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S. Bouzroura, et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Journal of Chemical Sciences, 132(1), 78. Available at: [Link]
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A. R. Ekkli, et al. (2012). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Journal of Heterocyclic Chemistry, 49(4), 864-871. Available at: [Link]
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P. W. Chavan, et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available at: [Link]
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M. A. C. da Silva, et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 51(8), 447-453. Available at: [Link]
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A. D. Ferguson, et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1843. Available at: [Link]
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Y. Park, et al. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Nanoscale, 15(13), 6245-6252. Available at: [Link]
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A. A. Al-Amiery, et al. (2021). Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. Journal of the Chinese Chemical Society, 68(8), 1299-1325. Available at: [Link]
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PacBio. (2018). Guide - Low Yield Troubleshooting. Available at: [Link]
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M. G. Compton, et al. (2007). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 48(36), 6331-6334. Available at: [Link]
-
Y. Liu, et al. (2021). The steric hindrance effect of Co porphyrins promoting two-electron oxygen reduction reaction selectivity. Chemical Communications, 57(59), 7267-7270. Available at: [Link]
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C. D'Anna, et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 268. Available at: [Link]
-
J. A. R. Salvador, et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
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K. C. K. Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Available at: [Link]
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M. Majek, et al. (2021). Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. ChemRxiv. Available at: [Link]
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A. A. El-Sayed, et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available at: [Link]
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A. A. Al-Amiery. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. Journal of Engineering and Applied Sciences, 13(10), 3350-3355. Available at: [Link]
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University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
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C. D'Anna, et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(20), 6199. Available at: [Link]
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A. K. Deb, et al. (2008). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. Bioorganic & Medicinal Chemistry Letters, 18(11), 3321-3325. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]
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Y. Li, et al. (2022). Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous. Chemical Communications, 58(23), 3745-3748. Available at: [Link]
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Organic Synthesis. Mitsunobu Reaction - Common Conditions. Available at: [Link]
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M. S. Ali, et al. (2024). Recent Advances in the Synthesis of Acyclic Nucleosides and Their Therapeutic Applications. Molecules, 29(1), 24. Available at: [Link]
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M. G. de la Cruz, et al. (2013). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 11(48), 8464-8473. Available at: [Link]
-
A. A. Al-Amiery, et al. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 267-280. Available at: [Link]
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Organic Synthesis. Mitsunobu Reaction. Available at: [Link]
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Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Available at: [Link]
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J. C. K. Chu, et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 631(8019), 107-112. Available at: [Link]
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Chemistry Steps. Mitsunobu Reaction. Available at: [Link]
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K. C. K. Swamy, et al. (2010). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 7(1), 1-13. Available at: [Link]
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Troubleshooting low yield in Williamson ether synthesis with pyrimidines
Welcome to the technical support center for troubleshooting the Williamson ether synthesis with pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and the desired regioselectivity in their reactions. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the Williamson ether synthesis of pyrimidine ethers.
Question 1: Why am I observing a low yield of my desired O-alkylated pyrimidine, with significant recovery of my starting hydroxypyrimidine?
A low yield with unreacted starting material often points to incomplete deprotonation of the hydroxypyrimidine or suboptimal reaction conditions for the SN2 substitution.
Causality and Expert Insights:
The Williamson ether synthesis is fundamentally an SN2 reaction where an alkoxide nucleophile attacks an alkyl halide.[1][2][3][4] For this to occur efficiently, a sufficient concentration of the pyrimidinyloxide anion must be generated. Hydroxypyrimidines can exist in tautomeric forms, and their acidity can be influenced by the electronic properties of the pyrimidine ring. If the base used is not strong enough to deprotonate the hydroxyl group effectively, the concentration of the nucleophile will be low, leading to a sluggish or incomplete reaction.
Troubleshooting Protocol:
-
Assess Your Base: The pKa of the conjugate acid of the base should be significantly higher than the pKa of the hydroxypyrimidine. For many alcohols, a base with a pKaH of greater than 21 is needed for complete deprotonation.[5]
-
Recommendation: Switch to a stronger base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, driving the equilibrium towards the alkoxide.[1] Potassium or cesium carbonate are also effective, particularly in polar aprotic solvents.[6][7]
-
-
Solvent Selection: Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
-
Recommendation: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents solvate the cation but leave the anion relatively free, enhancing its reactivity.
-
-
Temperature and Reaction Time: The SN2 reaction rate is temperature-dependent.
-
Recommendation: Gradually increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 8 hours.[2] In some cases, microwave-assisted heating can significantly reduce reaction times and improve yields.[2]
-
Question 2: My main product is the N-alkylated pyrimidine instead of the desired O-alkylated ether. How can I improve the O-selectivity?
The formation of N-alkylated byproducts is a common challenge due to the ambident nucleophilic nature of the deprotonated hydroxypyrimidine. The negative charge can be delocalized onto the ring nitrogen atoms, making them competing nucleophilic sites.
Causality and Expert Insights:
The regioselectivity of alkylation (N- vs. O-) is governed by Hard and Soft Acid and Base (HSAB) theory and can be influenced by several factors:
-
Counter-ion: "Harder" cations (like Li⁺ and Na⁺) tend to associate more tightly with the "harder" oxygen atom, favoring O-alkylation. "Softer" cations (like K⁺ and Cs⁺) allow for more "free" anion character, which can lead to increased N-alkylation, the "softer" nucleophilic site. However, other factors are also at play.
-
Solvent: Polar aprotic solvents like DMF can favor O-alkylation.
-
Leaving Group: The nature of the leaving group on the alkylating agent can also influence the outcome.
-
Steric Hindrance: Steric hindrance around the nitrogen atoms on the pyrimidine ring can disfavor N-alkylation.
Strategies to Promote O-Alkylation:
| Strategy | Rationale | Recommended Conditions |
| Choice of Base | The counter-ion of the base can influence the nucleophilicity of the oxygen versus the nitrogen. | Use cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Studies have shown that Cs₂CO₃ in DMF is particularly effective for promoting O-alkylation.[7] |
| Solvent System | Polar aprotic solvents can enhance the nucleophilicity of the oxygen atom. | N,N-Dimethylformamide (DMF) or acetone are often good choices.[6][7] |
| Steric Shielding | Introducing a bulky substituent near the ring nitrogens can sterically hinder N-alkylation. | This is an inherent property of your substrate, but be aware that pyrimidines with substituents at the 6-position may show higher O-selectivity.[6][8] |
| Phase-Transfer Catalysis | A phase-transfer catalyst (PTC) can facilitate the reaction between the pyrimidine salt (solid phase) and the alkyl halide (organic phase). | Use a PTC such as tetrabutylammonium bromide (TBAB) or 18-crown-6 with a base like K₂CO₃ in a nonpolar solvent.[2] |
Experimental Protocol for Enhancing O-Alkylation:
-
To a stirred solution of the hydroxypyrimidine (1 equivalent) in anhydrous DMF, add cesium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the cesium salt.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the O- and N-alkylated isomers.
Question 3: I am observing significant amounts of an elimination byproduct. What is causing this and how can I prevent it?
The formation of an alkene byproduct is indicative of a competing E2 elimination reaction.
Causality and Expert Insights:
The alkoxide base required for the Williamson ether synthesis is also a strong base that can promote elimination, particularly with sterically hindered alkyl halides.[3] The general reactivity trend for alkyl halides in SN2 reactions is methyl > primary > secondary >> tertiary.[1] Tertiary alkyl halides will almost exclusively undergo elimination. Secondary alkyl halides will often give a mixture of substitution and elimination products.[1][3]
Troubleshooting Protocol:
-
Evaluate Your Alkyl Halide:
-
Primary Alkyl Halides: These are the ideal substrates for the Williamson ether synthesis to minimize elimination.[1][3]
-
Secondary Alkyl Halides: Expect some elimination. To favor substitution, use a less hindered base if possible and run the reaction at the lowest effective temperature.
-
Tertiary Alkyl Halides: These are not suitable for the Williamson ether synthesis. You will need to consider an alternative synthetic route.
-
-
Reaction Temperature: Higher temperatures tend to favor elimination over substitution.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a lower temperature (e.g., room temperature or 50 °C) and gradually increase it if the reaction is too slow.
-
-
Choice of Base: While a strong base is needed for deprotonation, a very bulky base can favor elimination.
-
Recommendation: If using a secondary alkyl halide, a less sterically demanding base like potassium carbonate may be preferable to a hydride base.
-
Visualizing the Competing Pathways:
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for starting a Williamson ether synthesis with a novel pyrimidine substrate?
For a new hydroxypyrimidine, a good starting point is to use 1.1 equivalents of a primary alkyl iodide, 1.5 equivalents of potassium carbonate as the base, and anhydrous DMF as the solvent. Start the reaction at 50-60 °C and monitor its progress over several hours.
Q2: Are there any alternative methods for synthesizing pyrimidine ethers if the Williamson ether synthesis consistently fails?
Yes, several other methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry.[9][10] It is particularly useful for more sensitive substrates as it proceeds under mild, neutral conditions.
-
Ullmann Condensation: This is a copper-catalyzed reaction that is typically used for the synthesis of diaryl ethers.[11][12][13] It can be a good alternative when dealing with aryl halides that are unreactive in SN2 reactions.
-
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can be adapted for C-O bond formation to synthesize aryl ethers.[14][15]
Q3: How can I confirm if I have the N-alkylated or O-alkylated product?
Spectroscopic methods are essential for structure elucidation:
-
¹H NMR: The chemical shift of the protons on the alkyl group attached to the pyrimidine will be different depending on whether it is connected to an oxygen or a nitrogen. Protons closer to an oxygen atom are typically more deshielded (appear at a higher ppm) than those attached to a nitrogen.
-
¹³C NMR: The chemical shift of the carbon atom of the pyrimidine ring attached to the ether or alkylamine group will be significantly different.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons on the alkyl group and the carbons in the pyrimidine ring, providing unambiguous evidence for the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space correlations between the alkyl group protons and nearby protons on the pyrimidine ring.
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting low yields in pyrimidine ether synthesis.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Schlosser, M., & Marzi, E. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Bonacorso, H. G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18683-18694.
-
Bonacorso, H. G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. National Institutes of Health. Retrieved from [Link]
- Van der Eycken, J., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- Buchwald, S. L., & Hartwig, J. F. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(49), 17937-17947.
- Various Authors. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Various Authors. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. Retrieved from [Link]
- Various Authors. (2023).
- ResearchGate. (n.d.).
- Various Authors. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.
- Various Authors. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis.
- Chemical Reviews. (n.d.).
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- BenchChem. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- ACS Publications. (n.d.).
- Chemistry Steps. (n.d.). Mitsunobu Reaction.
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Navigating the Complexities of Substituted Benzonitriles: A Technical Support Guide
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the characterization of substituted benzonitriles. As a class of compounds pivotal to drug discovery, materials science, and agrochemicals, their unambiguous characterization is paramount.[1][2][3] However, the interplay between the electron-withdrawing nitrile group and various substituents on the benzene ring often introduces a unique set of analytical challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these common pitfalls. We will move beyond mere procedural lists to explain the why behind the how, ensuring your experimental choices are both informed and effective.
Section 1: Synthesis and Purification Pitfalls
The journey to a well-characterized substituted benzonitrile begins with its synthesis and purification. Often, the challenges encountered here directly impact the subsequent analytical data.
FAQ: Why am I getting a mixture of isomers (ortho, meta, para) in my synthesis, and how can I confirm the composition?
Answer: The formation of constitutional isomers is a frequent challenge in electrophilic aromatic substitution reactions used to synthesize substituted benzonitriles. The directing effects of the substituents already present on the benzene ring govern the position of the incoming group. For instance, an electron-donating group will direct an incoming substituent to the ortho and para positions, while an electron-withdrawing group will direct it to the meta position.
Causality: Incomplete reactions, lack of regioselective control, or reaction conditions that allow for substituent migration can all lead to a mixture of isomers.[4] Confirming the composition of this mixture is crucial before proceeding.
Troubleshooting Protocol:
-
Initial Assessment with TLC: Use thin-layer chromatography (TLC) with different solvent systems to see if you can resolve the isomers. A single spot does not guarantee a single isomer.
-
NMR Spectroscopy:
-
¹H NMR is often the most informative technique here. The splitting patterns and chemical shifts of the aromatic protons are highly dependent on the substitution pattern. For example, a para-substituted ring will often show two distinct doublets, while ortho- and meta-substituted rings will have more complex splitting patterns.
-
Acquire a high-resolution spectrum to clearly resolve the aromatic region.
-
-
HPLC Analysis: A well-developed HPLC method can quantify the ratio of your isomers. (See Section 4 for more details on method development).
-
Reference Standards: If available, compare the retention times and spectral data of your product mixture with authentic standards of the possible isomers.
Troubleshooting Guide: Purifying Substituted Benzonitrile Isomers by Flash Chromatography
Separating closely related isomers can be challenging due to their similar polarities.[1] Here is a systematic approach to developing a flash chromatography method for their purification.
Step-by-Step Methodology:
-
Solvent System Screening (TLC):
-
Begin with a non-polar solvent system, such as hexane/ethyl acetate or cyclohexane/ethyl acetate.
-
Screen a range of solvent ratios on TLC plates. Aim for a separation of at least 0.1 in Rf values between the isomers.
-
If separation is poor, try adding a small amount of a more polar solvent like dichloromethane or a less polar solvent like toluene to modulate the selectivity.
-
-
Column Packing and Loading:
-
Properly pack your silica gel column to avoid channeling.
-
Dissolve your crude mixture in a minimal amount of the chromatography eluent or a stronger solvent and then adsorb it onto a small amount of silica gel. Dry this silica and load it onto the column. This "dry loading" technique often provides better resolution than "wet loading."
-
-
Elution:
-
Start with a slightly less polar solvent system than the one that gave optimal separation on TLC.
-
Use a shallow gradient elution if isocratic elution fails to provide adequate separation.
-
-
Fraction Analysis:
-
Collect small fractions and analyze them by TLC to identify which fractions contain the pure isomers.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Expert Tip: The polarity of substituted benzonitriles is influenced by the nature of the other substituents. For example, a hydroxybenzonitrile will be significantly more polar than a methylbenzonitrile.[5] Tailor your starting solvent system accordingly.
Section 2: NMR Spectroscopy Troubleshooting
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. However, substituted benzonitriles can produce spectra that are not straightforward to interpret.
FAQ: My aromatic signals in the ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?
Answer: Overlapping signals in the aromatic region are a classic problem, especially with polysubstituted benzonitriles. The chemical shifts of the aromatic protons are often very close, and complex second-order coupling can further complicate the spectrum.
Troubleshooting Protocol:
-
Increase Magnetic Field Strength: If possible, re-run your sample on a higher field NMR spectrometer (e.g., 500 MHz or higher). This will increase the chemical shift dispersion and may resolve the overlapping signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show you which protons are coupled to each other, helping you to trace out the spin systems in your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, which can be invaluable for assigning proton signals if the corresponding carbon signals are resolved.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different fragments of your molecule and for assigning quaternary carbons.
-
-
Solvent Effects: Rerunning the NMR in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can sometimes alter the chemical shifts of the aromatic protons enough to resolve overlapping signals.
FAQ: I see more signals in my NMR than expected for my substituted benzonitrile. Could these be rotamers?
Answer: Yes, it's possible. Rotational isomers, or rotamers, can exist if there is hindered rotation around a single bond. In substituted benzonitriles, this is most commonly observed when a bulky or unsymmetrical substituent is adjacent to the nitrile group or another substituent. If the energy barrier to rotation is high enough, you can see distinct sets of NMR signals for each rotamer at room temperature.[6]
Diagnostic Steps:
-
Variable Temperature (VT) NMR: This is the definitive experiment to identify rotamers. As you increase the temperature, the rate of rotation around the single bond will increase. If the extra signals are due to rotamers, they will broaden and eventually coalesce into a single set of averaged signals at a high enough temperature.
-
2D NMR (EXSY - Exchange Spectroscopy): This experiment can show chemical exchange between the signals of the different rotamers, appearing as cross-peaks.
Diagram: Logical Workflow for NMR Signal Assignment
Caption: A systematic workflow for assigning NMR signals.
Section 3: Mass Spectrometry Interpretation Challenges
Mass spectrometry provides crucial information about the molecular weight and fragmentation of a molecule. However, the fragmentation of substituted benzonitriles can be complex.
FAQ: The molecular ion peak for my benzonitrile derivative is very weak or absent in the EI-MS spectrum. How can I confirm the molecular weight?
Answer: Electron Ionization (EI) is a high-energy ionization technique that can cause extensive fragmentation, leading to a weak or absent molecular ion (M⁺·) peak for some molecules.[7] This is particularly true for benzonitriles with substituents that create stable carbocations upon fragmentation.
Troubleshooting Protocol:
-
Use a "Soft" Ionization Technique: These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion.
-
Chemical Ionization (CI): This technique uses a reagent gas to produce protonated molecules ([M+H]⁺), which are often much more stable than the radical cation M⁺·.
-
Electrospray Ionization (ESI): This is an excellent technique for polar molecules and will typically produce [M+H]⁺ or other adducts (e.g., [M+Na]⁺). It is the standard for LC-MS.
-
-
High-Resolution Mass Spectrometry (HRMS): If you can observe any ion related to your molecule (even a fragment), HRMS can provide its exact mass. This allows you to determine the elemental composition, which can help you to confirm your proposed structure.
-
Look for Characteristic Fragments: Even without a molecular ion, the fragmentation pattern can be informative. For example, the loss of HCN (27 Da) is a common fragmentation pathway for benzonitriles.[8]
Troubleshooting Guide: Decoding Common Fragmentation Pathways of Substituted Benzonitriles
Understanding the typical ways these molecules break apart in the mass spectrometer can help you piece together their structure from the fragment ions.
| Common Neutral Loss | Mass (Da) | Structural Implication | Notes |
| H | 1 | Formation of an [M-1]⁺ ion. | Often observed, but can be ambiguous. |
| HCN / HNC | 27 | Loss of the nitrile group. | A very common fragmentation pathway for benzonitriles.[8] |
| CH₃ | 15 | Loss of a methyl group. | Indicates the presence of a methyl substituent. |
| C₂H₅ | 29 | Loss of an ethyl group. | Indicates the presence of an ethyl or larger alkyl substituent. |
Special Case: The Tropylium Ion
For alkyl-substituted benzonitriles, a prominent peak at m/z 91 is often observed. This is not a simple fragment but is due to the formation of the highly stable tropylium cation through rearrangement.[9][10]
Diagram: Tropylium Ion Formation
Caption: Rearrangement leading to the stable tropylium ion.
Section 4: HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of substituted benzonitriles and for separating mixtures of isomers.
FAQ: My HPLC analysis shows co-eluting peaks for my benzonitrile isomers. How can I improve the separation?
Answer: Co-elution of isomers is a common problem in HPLC because they often have very similar polarities and interactions with the stationary phase.[11] Improving separation requires a systematic approach to method development.
Troubleshooting Protocol:
-
Change the Organic Modifier: If you are using reversed-phase HPLC (e.g., a C18 column), try switching your organic modifier. For example, if you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
Modify the Stationary Phase: If changing the mobile phase is not sufficient, consider a different stationary phase. A phenyl-hexyl column, for example, can provide different selectivity for aromatic compounds due to π-π interactions.
-
Adjust the Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation. Try increasing or decreasing the column temperature in 5-10 °C increments to see if it improves resolution.[12]
-
Change the pH of the Mobile Phase: If your benzonitrile has acidic or basic substituents (e.g., -OH, -NH₂), the pH of the mobile phase can have a dramatic effect on retention time and selectivity. Buffer the mobile phase to a pH where your analyte is in a single ionization state.
Troubleshooting Guide: Resolving Asymmetric Peaks and Baseline Issues in the HPLC Analysis of Benzonitriles
Poor peak shape and an unstable baseline can compromise the quality of your quantitative data.[12]
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Presence of active sites on the silica. | - Add a small amount of a competing agent (e.g., triethylamine for basic analytes) to the mobile phase.- Reduce the injection volume or sample concentration.- Use a column with better end-capping. |
| Peak Fronting | - Column overload.- Poorly packed column bed. | - Dilute the sample.- Try a different column. |
| Baseline Drift | - Inadequate column equilibration.- Change in mobile phase composition.- Column temperature fluctuations. | - Ensure the column is fully equilibrated before starting your run.- Use freshly prepared mobile phase.- Use a column oven to maintain a constant temperature.[12] |
| Baseline Noise | - Air bubbles in the pump or detector.- Leaking pump seals or fittings.- Contaminated mobile phase. | - Degas the mobile phase.- Purge the pump.- Check for leaks and replace seals if necessary.- Use high-purity solvents.[12] |
Section 5: Sample Stability and Handling
The stability of your substituted benzonitrile can affect the accuracy of your characterization.
FAQ: I suspect my substituted benzonitrile is degrading during workup or analysis. What are the common degradation pathways and how can I prevent them?
Answer: Benzonitriles can be susceptible to hydrolysis under either strongly acidic or strongly basic conditions, which converts the nitrile group to a carboxylic acid or a primary amide, respectively. The presence of other functional groups on the ring can also introduce other stability issues.[13]
Preventative Measures:
-
Control pH: During aqueous workups, use buffered solutions or mild acids/bases to avoid extreme pH conditions.
-
Temperature Control: Some benzonitriles may be thermally labile. Avoid excessive heat during solvent evaporation.
-
Inert Atmosphere: If your molecule has substituents that are sensitive to oxidation (e.g., phenols, anilines), handle the compound under an inert atmosphere (nitrogen or argon).
-
Proper Storage: Store your purified compound in a cool, dark place, and consider storing it under an inert atmosphere if it is particularly sensitive.
By understanding these common pitfalls and applying these systematic troubleshooting strategies, you can overcome the challenges associated with the characterization of substituted benzonitriles and ensure the integrity and accuracy of your scientific data.
References
-
Shu, W., et al. (2024). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
AQA (2015). A-level Chemistry 7405 Specification. AQA. Available at: [Link]
-
NTA (2025). Syllabus for Chemistry (SCQP08). National Testing Agency. Available at: [Link]
-
MDPI (2026). Zirconocene(III) in Organic Synthesis: Does the Ugly Duckling Become a Swan?. MDPI. Available at: [Link]
-
Kolehmainen, E., et al. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Fischer, I., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. Available at: [Link]
-
Ghosh, T., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Malapit, C. A., et al. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters. Available at: [Link]
-
LibreTexts (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]
-
ALWSCI (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Molecules. Available at: [Link]
-
University of Arizona. Interpretation of mass spectra. University of Arizona. Available at: [Link]
-
Chromatography Forum (2014). Rotational isomers by HPLC. Chromatography Forum. Available at: [Link]
-
Pearson. NMR Practice Problems. Pearson. Available at: [Link]
-
Widener University. CHAPTER 2 Fragmentation and Interpretation of Spectra. Widener University. Available at: [Link]
-
Zhang, Z., et al. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. Available at: [Link]
-
MDPI (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. Available at: [Link]
-
El-Mekabaty, A., et al. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. ResearchGate. Available at: [Link]
-
YouTube (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. Available at: [Link]
-
YouTube (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. Available at: [Link]
-
ResearchGate (2018). Fragmentation pathway involving the nitrile form of.... ResearchGate. Available at: [Link]
Sources
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- 2. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotational isomers by HPLC - Chromatography Forum [chromforum.org]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile
Welcome to the technical support guide for the synthesis of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile, a key intermediate in the manufacturing of various pharmaceutical compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of this synthesis.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction.
Issue 1: Low Reaction Yield
Question: We are experiencing consistently low yields (below 60%) in the synthesis of this compound when reacting 2-cyanophenol with 5-bromo-2-chloropyrimidine. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in this Williamson ether-type synthesis are a common challenge, often stemming from several factors related to the reactivity of the starting materials and reaction conditions.
Causality and Optimization Strategies:
-
Incomplete Deprotonation of 2-Cyanophenol: The nucleophilicity of the phenoxide is critical for the reaction to proceed efficiently. Incomplete deprotonation of the weakly acidic 2-cyanophenol (pKa ≈ 8) leads to a lower concentration of the active nucleophile.
-
Solution: Ensure the use of a sufficiently strong base and an appropriate base-to-phenol ratio. While potassium carbonate (K2CO3) is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can lead to more complete and rapid deprotonation.[1][2] When using K2CO3, ensure it is finely powdered and anhydrous to maximize its reactivity. An excess of the base (1.5-2.0 equivalents) is often beneficial.
-
-
Suboptimal Solvent Choice: The choice of solvent plays a crucial role in dissolving the reactants and facilitating the SNAr reaction.[3]
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can effectively solvate the potassium phenoxide and promote the reaction.[1][2][3] Of these, DMF and DMSO are often superior due to their higher boiling points, allowing for higher reaction temperatures which can accelerate the reaction rate.
-
-
Reaction Temperature and Time: Insufficient thermal energy can lead to slow reaction kinetics.
-
Solution: The reaction typically requires elevated temperatures, often in the range of 80-120 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition and the formation of byproducts.
-
-
Purity of Starting Materials: Impurities in the 2-cyanophenol or 5-bromo-2-chloropyrimidine can interfere with the reaction.
-
Solution: Ensure the purity of the starting materials. 2-Cyanophenol can be purified by recrystallization or sublimation. 5-Bromo-2-chloropyrimidine should be checked for the presence of di-halogenated or other isomeric impurities.
-
Experimental Protocol: Optimized Synthesis of this compound
-
To a stirred suspension of finely powdered anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF, add 2-cyanophenol (1.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the potassium phenoxide.
-
Add 5-bromo-2-chloropyrimidine (1.05 eq.) to the reaction mixture.
-
Increase the temperature to 100-110 °C and monitor the reaction progress by TLC or HPLC.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Impurities
Question: During the scale-up of our synthesis, we are observing significant impurity peaks in the HPLC analysis of our final product. What are the likely impurities and how can we minimize their formation?
Answer:
Impurity formation is a critical concern in scaling up pharmaceutical intermediate synthesis.[4][5] In the synthesis of this compound, several side reactions can lead to the formation of specific impurities.
Common Impurities and Mitigation Strategies:
-
Hydrolysis of 5-bromo-2-chloropyrimidine: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material to form 5-bromo-pyrimidin-2-ol. This byproduct can then react with 5-bromo-2-chloropyrimidine to form a symmetrical ether impurity.
-
Solution: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use and maintain an inert atmosphere throughout the reaction.
-
-
Bis-arylation of the Pyrimidine Ring: If a di-halogenated pyrimidine is present as an impurity in the starting material, it can react with two equivalents of 2-cyanophenol, leading to a bis-aryloxy-pyrimidine impurity.
-
Solution: Source high-purity 5-bromo-2-chloropyrimidine.[6] Analyze the starting material by GC-MS or LC-MS to quantify any di-halogenated impurities.
-
-
Side Reactions of the Nitrile Group: Under harsh basic conditions and high temperatures, the nitrile group can potentially undergo hydrolysis to the corresponding amide or carboxylic acid.
-
Solution: Avoid excessively strong bases or prolonged reaction times at very high temperatures. Careful control of the reaction conditions is key.
-
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 2-cyanophenol and 5-bromo-2-chloropyrimidine in the final product.
-
Solution: Optimize the reaction conditions as described in "Issue 1" to drive the reaction to completion.
-
Data Presentation: Common Impurities and their Potential Sources
| Impurity Name | Potential Source | Mitigation Strategy |
| 5-bromo-pyrimidin-2-ol | Hydrolysis of 5-bromo-2-chloropyrimidine | Use anhydrous conditions |
| Symmetrical Pyrimidine Ether | Reaction of 5-bromo-pyrimidin-2-ol with starting material | Use anhydrous conditions |
| Bis-(2-cyanophenoxy)-pyrimidine | Di-halogenated pyrimidine impurity | Use high-purity starting materials |
| 2-(5-bromo-pyrimidin-2-yloxy)-benzamide | Hydrolysis of the nitrile group | Avoid harsh basic conditions and prolonged high temperatures |
Issue 3: Difficult Purification
Question: We are struggling with the purification of this compound on a larger scale. Column chromatography is not ideal for our process. Are there alternative purification methods?
Answer:
Moving away from chromatography for large-scale purification is a common goal in process development. Recrystallization is often the most viable and scalable alternative.
Purification Strategy:
-
Recrystallization: This is the preferred method for purifying solid compounds on a large scale. The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Solvent Screening: A systematic solvent screening is recommended. Start with common solvents such as ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane, as well as mixtures of these.
-
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, treatment with activated charcoal may be necessary.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Slurry Wash: If recrystallization does not provide the desired purity, a slurry wash can be an effective intermediate step. This involves stirring the crude solid in a solvent in which the impurities are soluble but the product is not.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 2-cyanophenol and 5-bromo-2-chloropyrimidine?
A1: The reaction is a nucleophilic aromatic substitution (SNAr). The reaction proceeds in two main steps. First, the base deprotonates the hydroxyl group of 2-cyanophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient carbon atom at the 2-position of the 5-bromo-2-chloropyrimidine ring, which is activated by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The chloride ion is subsequently displaced as a leaving group to form the desired ether linkage.
Q2: Can other halogens be used on the pyrimidine ring, for example, 5-bromo-2-fluoropyrimidine?
A2: Yes, and in many cases, fluorine is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which further activates the aromatic ring towards nucleophilic attack. The use of 5-bromo-2-fluoropyrimidine could potentially lead to faster reaction rates or allow for milder reaction conditions. However, the cost and availability of the starting material should also be considered.
Q3: Are there any safety precautions to consider when scaling up this synthesis?
A3: Yes, several safety precautions are crucial:
-
Handling of Bases: Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Solvent Hazards: DMF and DMSO are high-boiling point solvents. Ensure adequate ventilation and avoid inhalation of vapors. Both can also be absorbed through the skin.
-
Exothermic Reactions: The deprotonation step and the nucleophilic substitution can be exothermic. When scaling up, add reagents slowly and monitor the internal temperature of the reactor to maintain control.
-
Pressure Build-up: When running reactions at elevated temperatures in a sealed vessel, be aware of potential pressure build-up.
Q4: How can we monitor the progress of the reaction effectively?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: This is a quick and simple method for qualitative monitoring. A suitable eluent system (e.g., a mixture of heptane and ethyl acetate) should be developed to achieve good separation between the starting materials, product, and any major byproducts.
-
HPLC: This provides more quantitative and accurate monitoring. It is particularly useful for tracking the disappearance of starting materials and the formation of the product and impurities over time.
III. Visualizations
Caption: Optimized workflow for the synthesis of this compound.
References
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Nami, M., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Organic Preparations and Procedures International, 49(3), 258-264. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Intermediates: A Comparative Analysis of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
For drug development professionals, the selection of a starting material or intermediate is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The pyrimidine core is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents, from antivirals to kinase inhibitors.[1][2][3] This guide provides an in-depth comparison of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile, an advanced and strategically functionalized intermediate, against other common pyrimidine building blocks. We will dissect their respective strengths and weaknesses, supported by experimental context, to empower researchers in making informed strategic decisions.
The Subject of Analysis: this compound
This intermediate is not a simple starting block; it is a purpose-built molecule designed for specific, high-value applications. Its structure contains three key pre-installed features:
-
A 5-Bromopyrimidine Ring: The bromine at the 5-position serves as a versatile handle for late-stage functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore the Structure-Activity Relationship (SAR).
-
A 2-Oxybenzonitrile Moiety: The ether linkage at the 2-position is a stable and common feature in many bioactive molecules. The benzonitrile group itself can act as a hydrogen bond acceptor or a precursor for other functional groups like tetrazoles or amidines.
-
Pre-formed Ether Linkage: The most significant feature is the pre-existing C-O bond. This design implies that the synthetic strategy involves coupling this entire fragment to another part of the target molecule, rather than building the ether linkage from a simpler pyrimidine.
A prime example of its application is in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist.[4][5] In the final steps of the Macitentan synthesis, a precursor containing this entire moiety is coupled, demonstrating its value in complex, multi-step syntheses.
The Alternatives: Foundational Pyrimidine Building Blocks
To appreciate the strategic advantage of an advanced intermediate like this compound, we must compare it to the more fundamental building blocks from which it is derived.
Alternative 1: 2-Chloro-5-bromopyrimidine
This is arguably the most direct and fundamental precursor. It offers a reactive "hotspot" at the 2-position for nucleophilic aromatic substitution (SNAr).
-
Reactivity Profile: The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles (e.g., alcohols, phenols, amines, thiols). This reactivity is driven by the electron-deficient nature of the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate.
-
Synthetic Causality: A chemist would choose this intermediate when the goal is to construct the ether (or amine/thioether) linkage from scratch. This approach provides maximum flexibility in choosing the coupling partner but requires an additional synthetic step compared to using a pre-functionalized intermediate. For instance, the synthesis of Macitentan itself involves reacting an alcohol intermediate with 2-chloro-5-bromopyrimidine under basic conditions to form the critical ether bond.[4]
Alternative 2: 2-Amino-5-bromopyrimidine & Related Amines
This class of intermediates changes the synthetic paradigm from nucleophilic substitution to other coupling chemistries.
-
Reactivity Profile: The amino group is not a leaving group. Instead, it serves as a nucleophile itself or as a handle for reactions like amide bond formation, diazotization, or N-arylation.
-
Synthetic Causality: This building block is the choice for constructing molecules where the pyrimidine is linked via a nitrogen atom. A prominent example is in the development of covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a key target in B-cell lineage cancers.[6] In these syntheses, the 2-amino group is often used to form a larger, more complex structure through subsequent reactions on other parts of the molecule.
Head-to-Head Performance Comparison
The choice between these intermediates is a trade-off between synthetic convergence, flexibility, and step economy.
| Feature | This compound | 2-Chloro-5-bromopyrimidine | 2-Amino-5-bromopyrimidine |
| Primary Reaction Type | Cross-Coupling (at C5-Br) | Nucleophilic Aromatic Substitution (at C2-Cl) | Amide Coupling, N-Arylation (at C2-NH2) |
| Key Advantage | Convergent synthesis; ideal for late-stage diversification. | High flexibility; allows for building diverse C2-heteroatom bonds. | Enables nitrogen-based linkages and diverse coupling chemistries. |
| Key Disadvantage | Less flexible; structure is pre-determined. | Requires an extra step to install the C2 substituent. | Not suitable for direct synthesis of C2-ether or C2-thioether bonds. |
| Typical Use Case | Final fragment coupling in complex APIs (e.g., Macitentan). | Foundational building block for creating substituted pyrimidines. | Synthesis of kinase inhibitors and other N-linked pyrimidine scaffolds. |
| Reported Yields | Dependent on the specific cross-coupling reaction. | SNAr with alcohols/phenols often yields >80%.[4] | Amide coupling yields are highly variable but generally good. |
Experimental Protocols & Methodologies
Trustworthiness in synthesis relies on reproducible and well-understood protocols. Below are representative experimental procedures that highlight the practical application of these intermediates.
Protocol 1: Formation of a 2-Aryloxy-pyrimidine via SNAr (Illustrative for 2-Chloro-5-bromopyrimidine)
This protocol demonstrates the fundamental reaction used to create intermediates like the topic compound.
Rationale: The reaction utilizes a strong, non-nucleophilic base (NaH) to deprotonate the phenol, creating a potent nucleophile (phenoxide). The aprotic polar solvent (THF) effectively solvates the cation without interfering with the nucleophile. The elevated temperature is necessary to overcome the activation energy of the aromatic substitution.
Step-by-Step Procedure:
-
To a solution of the desired phenol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add a solution of 2-chloro-5-bromopyrimidine (1.0 eq.) in anhydrous THF.
-
Heat the reaction mixture to 60-75 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[4]
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH4Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling (Illustrative for a 5-Bromopyrimidine Intermediate)
This protocol showcases the typical downstream application of the bromine handle present in all the compared intermediates.
Rationale: This palladium-catalyzed reaction is a robust method for forming C-C bonds. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. After transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination, the C-C bond is formed, and the catalyst is regenerated.
Step-by-Step Procedure:
-
In a reaction vessel, combine the 5-bromopyrimidine intermediate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).
-
Add a suitable base, typically aqueous sodium carbonate (Na2CO3, 2 M solution, 3.0 eq.).
-
Add a solvent system, such as a 3:1 mixture of toluene and ethanol.
-
De-gas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the reaction to reflux (80-100 °C) under a nitrogen atmosphere and monitor by TLC or LC-MS until completion (typically 4-12 hours).
-
Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization.
Visualization of Synthetic Strategy
Diagrams can clarify complex relationships and workflows, aiding in strategic planning.
Caption: Synthetic pathway for Macitentan highlighting ether formation.
Caption: Decision workflow for selecting a pyrimidine intermediate.
Conclusion and Future Outlook
The selection of a pyrimidine intermediate is a strategic decision that hinges on the overall synthetic plan.
-
2-Chloro-5-bromopyrimidine represents flexibility and is ideal for constructing diverse libraries where the C2-substituent is varied. It allows for a ground-up approach but at the cost of additional synthetic steps.
-
2-Amino-5-bromopyrimidine opens the door to different coupling strategies, essential for targets where a nitrogen linkage is required, such as in many kinase inhibitors.
-
This compound embodies a convergent and efficient strategy. It is the intermediate of choice when the 2-oxybenzonitrile fragment is a known, conserved part of the final target. Its use streamlines the synthesis by reducing the number of late-stage steps, which is often critical in the production of complex active pharmaceutical ingredients.
As medicinal chemistry evolves, the demand for more complex and highly functionalized intermediates will continue to grow. While foundational blocks like 2-chloro and 2-aminopyrimidines will always be essential, the development and commercial availability of advanced, purpose-built intermediates like this compound are what enable the rapid and efficient synthesis of next-generation therapeutics.
References
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-140. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
-
Glisoni, R. J. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
-
Saeed, A., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. [Link]
-
Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]
-
Valdes, J., & Bais, H. P. (1998). Comparative Studies on Pyrimidine Metabolism in Excised Cotyledons of Pinus Radiata During Shoot Formation in Vitro. PubMed. [Link]
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
National Institutes of Health. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. [Link]
-
ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. ResearchGate. [Link]
-
Pan, Z., et al. (2014). Discovery of a Series of 2,5-diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase With in Vivo Antitumor Activity. PubMed. [Link]
-
Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
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- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Diaryl Ethers: A Comparative Analysis
Introduction: The Enduring Importance of the Diaryl Ether Moiety
The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. Its presence imparts a unique combination of conformational rigidity and flexibility, influencing the binding affinity of drug candidates to their targets and defining the thermal and electronic properties of polymers. Consequently, the efficient and selective synthesis of substituted diaryl ethers remains a critical endeavor for researchers in drug development and materials science. This guide provides an in-depth, comparative analysis of the most prevalent and impactful synthetic methodologies for constructing this vital chemical bond. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
Methodology 1: The Ullmann Condensation - A Classic Workhorse Revisited
The Ullmann condensation, first reported in 1905, represents the classical approach to diaryl ether synthesis.[1] It traditionally involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base at elevated temperatures.[2] While historically plagued by harsh reaction conditions and the need for stoichiometric amounts of copper, modern advancements have led to milder and more efficient protocols.[3]
Causality Behind Experimental Choices
The traditional Ullmann reaction's high temperatures (often exceeding 160-220 °C) are necessary to overcome the activation energy for the C-O bond formation.[1][2] The use of a strong base is crucial for the deprotonation of the phenol, generating the more nucleophilic phenoxide. The choice of aryl halide is also critical, with reactivity following the trend I > Br > Cl >> F.[2] Electron-withdrawing groups on the aryl halide can facilitate the reaction.[2] The development of ligand-accelerated protocols, using ligands such as N,N-dimethylglycine or various diamines, has significantly lowered the required reaction temperatures to around 90-110 °C and reduced the necessary copper catalyst loading.[4][5]
Reaction Mechanism
The precise mechanism of the Ullmann condensation has been a subject of extensive research. While a definitive, universally accepted mechanism remains elusive due to the complexity of the copper species in solution, a plausible catalytic cycle is depicted below. The cycle is thought to involve the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide to form a copper(III) species. Reductive elimination from this intermediate then yields the diaryl ether and regenerates the active copper(I) catalyst.[1]
Caption: Proposed Catalytic Cycle for the Ullmann Condensation.
Experimental Protocol: Ligand-Accelerated Ullmann Synthesis
This protocol describes the synthesis of a substituted diaryl ether using a modern, ligand-accelerated Ullmann condensation.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Substituted phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, substituted phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Methodology 2: Buchwald-Hartwig C-O Cross-Coupling - A Paradigm of Efficiency
Developed in the late 1990s, the Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for diaryl ether synthesis.[4] This palladium-catalyzed reaction generally proceeds under milder conditions than the Ullmann condensation and exhibits a broader substrate scope, tolerating a wide range of functional groups.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The choice of base is also important, with weaker bases like potassium phosphate or cesium carbonate often being effective. The reaction is typically carried out in aprotic solvents like toluene or dioxane at temperatures ranging from room temperature to 100 °C.[4]
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and proceeds through a series of defined steps. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate. Subsequent coordination of the alkoxide (generated from the phenol and base) and reductive elimination yields the diaryl ether and regenerates the Pd(0) catalyst.
Caption: Catalytic Cycle for the Buchwald-Hartwig C-O Coupling.
Experimental Protocol: Buchwald-Hartwig Synthesis of a Diaryl Ether
This protocol outlines a general procedure for the synthesis of a diaryl ether via a Buchwald-Hartwig C-O coupling reaction.[4]
Materials:
-
Aryl chloride (1.0 mmol)
-
Phenol (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Biarylphosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the biarylphosphine ligand, and K₃PO₄.
-
Add the aryl chloride and phenol.
-
Add anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure diaryl ether.
Methodology 3: The Chan-Lam C-O Coupling - A Copper-Catalyzed Alternative
The Chan-Lam C-O coupling reaction provides a valuable copper-catalyzed alternative to the palladium-based Buchwald-Hartwig reaction.[4] A key advantage of the Chan-Lam coupling is its use of arylboronic acids as the arylating agent, which are often more readily available and stable than the corresponding aryl halides. The reaction is typically carried out under mild conditions, often at room temperature and open to the air.[4]
Causality Behind Experimental Choices
The Chan-Lam coupling is promoted by a copper(II) salt, such as copper(II) acetate, which acts as the catalyst. The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to facilitate the transmetalation step. A key feature of this reaction is its tolerance of a wide variety of functional groups and its ability to be performed in the presence of air, which simplifies the experimental setup.[4]
Reaction Mechanism
The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) catalytic cycle. The reaction is initiated by the transmetalation of the aryl group from the boronic acid to the copper(II) catalyst. The resulting arylcopper(II) species then coordinates with the phenol. A subsequent reductive elimination from a putative Cu(III) intermediate furnishes the diaryl ether and a Cu(I) species, which is then reoxidized to Cu(II) by an external oxidant (often atmospheric oxygen) to complete the catalytic cycle.
Caption: Catalytic Cycle for the Chan-Lam C-O Coupling.
Experimental Protocol: Chan-Lam Synthesis of a Diaryl Ether
The following is a representative protocol for the Chan-Lam synthesis of a diaryl ether.[4]
Materials:
-
Arylboronic acid (1.5 mmol)
-
Phenol (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a round-bottom flask, add the arylboronic acid, phenol, and Cu(OAc)₂.
-
Add dichloromethane and triethylamine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.
Methodology 4: Nucleophilic Aromatic Substitution (SNA r) - A Metal-Free Approach
Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the synthesis of diaryl ethers. This method relies on the reaction of a nucleophilic phenoxide with an electron-deficient aryl halide or sulfonate.[4]
Causality Behind Experimental Choices
The feasibility of an SNAr reaction is dictated by the electronic properties of the aryl electrophile. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is essential to activate the aromatic ring towards nucleophilic attack. The leaving group ability generally follows the trend F > Cl > Br > I, which is opposite to that observed in many other substitution reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can solvate the charged intermediate.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic phenoxide attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether product.
Caption: Mechanism of the SNAr Reaction for Diaryl Ether Synthesis.
Experimental Protocol: SNAr Synthesis of a Diaryl Ether
This protocol provides a general procedure for the synthesis of a diaryl ether via an SNAr reaction.[4]
Materials:
-
Electron-deficient aryl fluoride (e.g., 1-fluoro-4-nitrobenzene) (1.0 mmol)
-
Phenol (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the phenol and potassium carbonate.
-
Add anhydrous DMSO and stir the mixture at room temperature for 30 minutes to generate the phenoxide in situ.
-
Add the electron-deficient aryl fluoride to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC.
-
After the starting material is consumed, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the desired diaryl ether.
Comparative Performance Data
To provide a clear comparison of these methodologies, the following table summarizes typical reaction conditions and yields for the synthesis of a representative substituted diaryl ether, 4-phenoxyanisole, from the corresponding starting materials. It is important to note that direct, side-by-side comparisons in the literature are scarce, and these values are compiled from various sources to provide a general overview. Actual yields and optimal conditions will vary depending on the specific substrates used.
| Method | Arylating Agent | Nucleophile | Catalyst | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Ullmann | 4-Bromoanisole | Phenol | CuI (10 mol%) | N,N-dimethylglycine (20 mol%) | Cs₂CO₃ | Dioxane | 90 | 24 | ~85 | [4] |
| Buchwald-Hartwig | 4-Chloroanisole | Phenol | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | ~92 | [4] |
| Chan-Lam | 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)₂ (1 equiv) | None | Et₃N | CH₂Cl₂ | RT | 48 | ~73 | [6] |
| SNAr | 1-Fluoro-4-methoxybenzene | Phenol | None | None | K₂CO₃ | DMSO | 120 | 12 | ~90 | [4] |
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of substituted diaryl ethers can be approached through several robust and reliable methodologies. The classical Ullmann condensation , revitalized by modern ligand development, remains a cost-effective option, particularly for large-scale synthesis where the price of palladium may be a concern. The Buchwald-Hartwig C-O cross-coupling stands out for its broad substrate scope, high yields, and mild reaction conditions, making it a go-to method for complex molecule synthesis. The Chan-Lam C-O coupling offers a valuable alternative, especially when utilizing arylboronic acids, and its tolerance for aerobic conditions simplifies the experimental setup. Finally, the metal-free SNAr reaction provides an excellent and often high-yielding pathway when an appropriately activated electron-deficient aryl halide is available.
The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the nature of the substituents on both aryl rings, the availability and cost of starting materials and catalysts, and the desired scale of the reaction. By understanding the underlying principles and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently and effectively construct the valuable diaryl ether linkage in their target molecules.
References
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
- Journal of Synthetic Chemistry.
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
- ResearchGate. ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
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National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]
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Wikipedia. Ullmann reaction. [Link]
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ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. [Link]
-
ResearchGate. Recent Progress in Diaryl Ether Synthesis. [Link]
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ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]
-
Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]
- ResearchGate. (PDF) Copper Promoted Synthesis of Diaryl Ethers.
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
- ResearchGate. Recent Advances in Diaryl Ether Synthesis.
- ResearchGate. A Highly Efficient Heterogeneous Copper-Catalyzed Chan-Lam Coupling Between Thiols and Arylboronic Acids Leading to Diaryl Sulfides under Mild Conditions | Request PDF.
- Organic Chemistry Portal. Ullmann Reaction.
-
ACS Publications. Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. [Link]
-
Royal Society of Chemistry. Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. [Link]
-
National Institutes of Health. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]
- ResearchGate. Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. | Request PDF.
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PubMed. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. [Link]
-
RSC Publishing. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. [Link]
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PubMed. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Link]
-
Royal Society of Chemistry. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]
-
Organic Chemistry Portal. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. [Link]
-
Thieme Chemistry. Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]
- ResearchGate.
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The Pivotal Role of the 2-(5-bromo-pyrimidin-2-yloxy) Moiety in Endothelin Receptor Antagonism: A Comparative Guide
For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of key molecular scaffolds is paramount to designing potent and selective therapeutics. This guide provides an in-depth technical comparison of the biological activity of compounds containing the 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile scaffold, with a particular focus on the dual endothelin receptor antagonist, Macitentan, and its principal metabolites. Through a detailed analysis of experimental data, we will elucidate the critical contribution of this chemical moiety to target engagement and overall pharmacological activity.
Introduction: The Emergence of a Privileged Scaffold
The pyrimidine ring is a well-established privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The strategic functionalization of the pyrimidine core can lead to highly potent and selective modulators of various biological targets. One such functionalized scaffold, this compound, has emerged as a key component in the design of antagonists for G-protein coupled receptors (GPCRs), most notably the endothelin receptors.
This guide will use Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide), a potent dual antagonist of endothelin receptors ET-A and ET-B, as a case study to explore the significance of the 2-(5-bromo-pyrimidin-2-yloxy) moiety[2]. By comparing Macitentan to its primary active and inactive metabolites, we can directly assess the contribution of this scaffold to its biological activity.
Comparative Biological Activity: The Indispensable Pyrimidine
The in vivo metabolism of Macitentan provides a unique opportunity for a direct SAR study. The primary metabolic pathways of Macitentan lead to the formation of an active metabolite, ACT-132577, through oxidative depropylation, and an inactive metabolite, ACT-373898, via the oxidative cleavage of the bromopyrimidine group[3][4].
The comparison of the biological activities of these three compounds underscores the critical role of the 2-(5-bromo-pyrimidin-2-yloxy) moiety. While the active metabolite ACT-132577, which retains this scaffold, shows only a modest reduction in potency compared to the parent drug, the inactive metabolite ACT-373898, which lacks the bromopyrimidine portion, is devoid of pharmacological activity at the endothelin receptors[2][3]. This stark difference highlights the pyrimidine ring and its substituents as essential for high-affinity binding to the endothelin receptors.
Data Summary: Endothelin Receptor Antagonism
| Compound | Structure | Modification from Macitentan | ET-A Receptor IC50 (nM) | ET-B Receptor IC50 (nM) | Activity Notes |
| Macitentan | Contains the intact 2-(5-bromo-pyrimidin-2-yloxy) scaffold | - | 0.2[5] | 391[5] | Potent dual ET-A/ET-B antagonist. |
| ACT-132577 | Contains the intact 2-(5-bromo-pyrimidin-2-yloxy) scaffold | Oxidative depropylation of the sulfamide side chain | ~1.0 (approx. 5-fold less potent than Macitentan)[2][6] | Not specified, but retains dual antagonism[2] | Active metabolite, still a potent dual antagonist. |
| ACT-373898 | Lacks the 5-bromo-pyrimidin-2-yloxy moiety | Oxidative cleavage of the bromopyrimidine group | Pharmacologically inactive[3][4] | Pharmacologically inactive[3][4] | Demonstrates the essentiality of the pyrimidine moiety for activity. |
Mechanistic Insights: The Endothelin Signaling Pathway
Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its receptors, ET-A and ET-B[7]. These receptors are GPCRs that, upon activation by ET-1, trigger a cascade of intracellular signaling events leading to vasoconstriction, cell proliferation, and fibrosis. The dual antagonism of both ET-A and ET-B receptors by Macitentan is considered beneficial in treating conditions like pulmonary arterial hypertension[2][4].
The binding of ET-1 to ET-A receptors on vascular smooth muscle cells activates phospholipase C, leading to an increase in intracellular calcium and subsequent vasoconstriction. ET-B receptors on endothelial cells can mediate vasodilation, while those on smooth muscle cells contribute to vasoconstriction. The ability of Macitentan to block both receptor subtypes provides a comprehensive inhibition of the endothelin system.
Experimental Protocols for Biological Activity Assessment
To quantitatively assess the biological activity of compounds like Macitentan and its analogs, a series of well-established in vitro assays are employed. The following protocols provide a framework for determining receptor binding affinity, cytotoxicity, and target engagement.
Endothelin Receptor Competitive Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for its receptor. It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing either human ET-A or ET-B receptors.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the test compound (e.g., Macitentan or its analogs).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cell cultures. It measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., a relevant cell line for the target, or a standard line like HEK293) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the test compound or a vehicle control and incubate to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of different temperatures to induce protein denaturation and aggregation.
-
-
Cell Lysis and Separation:
-
Lyse the cells to release the intracellular contents.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a specific detection method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates stabilization of the target protein and confirms target engagement.
-
Conclusion
The comparative analysis of Macitentan and its metabolites unequivocally demonstrates the critical importance of the 2-(5-bromo-pyrimidin-2-yloxy) moiety for high-affinity antagonism of endothelin receptors. The complete loss of activity upon removal of the bromopyrimidine group, as seen in the inactive metabolite ACT-373898, provides compelling evidence for its role as a key pharmacophore. This guide provides researchers with a framework for understanding the SAR of this important scaffold and offers detailed protocols for the experimental validation of the biological activity of similar compounds. The insights gained from such comparative studies are invaluable for the rational design of next-generation therapeutics targeting GPCRs and other challenging drug targets.
References
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Bruderer, S., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(2), 145-157. [Link]
-
Gattoni, M., et al. (2018). Macitentan for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 19(14), 1615-1623. [Link]
-
Sidharta, P. N., et al. (2015). Efficacy, safety and clinical pharmacology of macitentan in comparison to other endothelin receptor antagonists in the treatment of pulmonary arterial hypertension. Expert Review of Clinical Pharmacology, 8(4), 467-483. [Link]
-
Iglarz, M., et al. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 736-745. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Davenport, A. P., et al. (2016). Endothelin. Pharmacological Reviews, 68(2), 357-418. [Link]
-
Sidharta, P. N., et al. (2011). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European Journal of Clinical Pharmacology, 67(10), 977-984. [Link]
-
Markossian, S., & Grossman, A. (2020). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Davenport, A. P., et al. (2014). Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12. British Journal of Pharmacology, 171(24), 5555-5572. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2). [Link]
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A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to a vast array of biologically active compounds.[1] The molecule 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile represents a key intermediate or final compound whose precise atomic arrangement dictates its potential therapeutic efficacy and safety profile. An error in structural assignment can lead to the costly and time-consuming failure of a drug candidate in later stages. Therefore, unambiguous structural validation is not merely a formality but a foundational pillar of the discovery process.
This guide provides an in-depth, expert-led comparison of the primary analytical techniques for structural elucidation, with a central focus on the gold-standard method: single-crystal X-ray crystallography. We will explore not only the protocols but the causality behind our experimental choices, presenting a self-validating workflow for researchers, scientists, and drug development professionals.
The Unambiguous Arbitrator: Single-Crystal X-ray Crystallography
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential pieces of the structural puzzle, they infer connectivity and composition. X-ray crystallography, by contrast, provides a direct, three-dimensional visualization of the atomic arrangement in the solid state.[2] It is the only technique that can definitively determine stereochemistry, conformation, and the precise geometry of a molecule, resolving any ambiguities that may arise from spectroscopic data alone.[3]
The core principle involves irradiating a well-ordered single crystal with X-rays. The crystal lattice diffracts these X-rays in a unique pattern, which is dependent on the arrangement of electrons—and therefore atoms—within the crystal.[4] By analyzing this diffraction pattern, we can compute an electron density map and build an atomic model with unparalleled precision.
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The following protocol is a field-proven approach for a molecule like this compound.
Caption: End-to-end workflow for structural validation by X-ray crystallography.
Step 1: Synthesis and Purification
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and 2-hydroxybenzonitrile.
-
Protocol:
-
To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable aprotic polar solvent like DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add 5-bromo-2-chloropyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract the product with a solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure compound.
-
Step 2: High-Quality Crystal Growth (The Art and Science)
This is the most crucial and often challenging step. The goal is to encourage the molecules to pack in a highly ordered, repeating lattice. The choice of solvent is paramount.
-
Rationale: A good crystallization solvent is one in which the compound is sparingly soluble. The ideal scenario involves the compound being soluble in a hot solvent and poorly soluble as it cools slowly. For planar, aromatic molecules like our target, solvents that allow for favorable π-π stacking interactions are often successful.
-
Protocol: Slow Evaporation
-
Screen various solvents (e.g., chloroform, dichloromethane, ethyl acetate, acetone, methanol, and mixtures thereof) for solubility. A good starting point is a solvent from which the compound was purified or recrystallized previously.[5]
-
Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent (e.g., chloroform) in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor periodically for the formation of single, well-defined crystals with sharp edges.
-
Step 3: Data Collection and Processing
-
Protocol:
-
Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage.
-
Center the crystal on a modern single-crystal X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) X-ray source.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
Process the raw data using software like SAINT for integration of reflection intensities and SADABS for absorption correction.[5]
-
Step 4: Structure Solution and Refinement
-
Protocol:
-
Solve the crystal structure using direct methods or dual-space algorithms (e.g., SHELXT). This provides an initial electron density map and a preliminary atomic model.
-
Refine the model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL).[5] This process iteratively adjusts atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Locate and add hydrogen atoms to the model based on geometric calculations and refine them using a riding model.[5]
-
The final model is validated, and the results are typically reported in a Crystallographic Information File (CIF).
-
Comparative Analysis: A Multi-faceted Approach to Certainty
No single technique provides all the answers. A robust structural validation relies on the convergence of data from multiple orthogonal methods.
| Technique | Principle | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[4] | Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1] | Provides the absolute, definitive solid-state structure. | Requires a high-quality single crystal, which can be difficult to obtain; structure may differ from the solution state.[2] |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.[6] | Detailed information on the chemical environment, connectivity (¹H-¹H COSY), and spatial proximity (NOESY) of atoms in solution.[7] | High throughput; provides crucial data on the structure in a biologically relevant solution state. | Does not provide precise bond lengths/angles; structure is an interpretation of spectral data, not a direct image. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge (m/z) ratio. | Precise molecular weight and elemental composition (High-Resolution MS); fragmentation patterns reveal structural motifs.[8] | Extremely high sensitivity (sub-picomole); confirms molecular formula. | Provides no information on isomerism or 3D structure; it is a destructive technique. |
Data Interpretation: What the Results Tell Us
A successful crystallographic experiment on this compound would yield a wealth of quantitative data.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Significance |
| Formula | C₁₁H₆BrN₃O | Confirms elemental composition. |
| Molecular Weight | 292.10 g/mol | Matches MS data. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| C-Br Bond Length | ~1.90 Å | Typical length for an aryl C-Br bond. |
| C≡N Bond Length | ~1.14 Å | Characteristic of a nitrile triple bond. |
| Dihedral Angle (Benzene-Pyrimidine) | ~45° | Reveals the relative orientation (twist) of the two ring systems. |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the fit between the model and the data. |
The Synergy of a Self-Validating System
The true power of modern structural analysis lies in combining these techniques into a workflow that is inherently self-validating.
Caption: A synergistic and self-validating approach to structural determination.
-
Mass Spectrometry first confirms that the synthesized compound has the correct molecular weight and elemental formula.
-
NMR Spectroscopy then validates the proposed connectivity, showing, for example, the characteristic shifts for the protons on the benzonitrile and pyrimidine rings and confirming their relative integration.
-
Finally, X-ray Crystallography provides the definitive and irrefutable 3D structure, confirming the exact isomeric form and revealing its solid-state conformation and packing.
When the data from all three techniques converge to describe the same molecule, researchers can proceed with absolute confidence in their structural assignment, a critical requirement for publication, patent applications, and advancing a compound through the drug development pipeline.
References
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Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2617. [Link]
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Sharma, V., & Kumar, V. (2022). Advancements in small molecule drug design: A structural perspective. Journal of Molecular Graphics and Modelling, 117, 108293. [Link]
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Hernandez, B. (2013). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2997. [Link]
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Gupta, V. K., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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Arumugam, S., & Sriram, S. (2016). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Oriental Journal of Chemistry, 32(4), 2131-2143. [Link]
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Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
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National Institute of Standards and Technology. Benzonitrile - Mass Spectrum. NIST WebBook. [Link]
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LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]
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Bielskutė, I., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(14), 5396. [Link]
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Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is understanding and optimizing the selectivity of a compound for its intended target. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel series of compounds, the 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile derivatives, benchmarked against established multi-kinase inhibitors.
The development of kinase inhibitors remains a highly promising area in therapeutics, with over 80 FDA-approved agents targeting various protein kinases.[1] However, achieving selectivity for a particular kinase is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[2] Undesirable cross-reactivity can lead to off-target effects and toxicities, while in some cases, polypharmacology can be beneficial. Therefore, a thorough understanding of a compound's interaction with a wide range of kinases is paramount.
This guide will introduce a hypothetical lead compound from our in-house program, BRP-X , a this compound derivative. We will outline a comprehensive strategy for characterizing its cross-reactivity profile and compare its hypothetical performance against two well-characterized multi-kinase inhibitors: Sorafenib and Regorafenib.
The Rationale for Cross-Reactivity Profiling
Kinases are central to cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] While the goal is often to develop highly selective inhibitors, many successful drugs exhibit a profile of inhibiting multiple kinases.[3] This multi-targeting can contribute to their efficacy but also to their side-effect profile. For instance, Sorafenib's therapeutic effects are linked to its inhibition of Raf kinases and VEGFR, but its common side effects, such as hand-foot skin reaction, are also a consequence of its multi-kinase activity.[4][5][6]
Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a crucial step in understanding the therapeutic potential and potential liabilities of a new chemical entity. It allows for:
-
Identification of primary and secondary targets: Uncovering the full spectrum of a compound's biological activity.
-
Prediction of potential side effects: Correlating off-target inhibition with known biological pathways and clinical observations of other drugs.[7]
-
Rational optimization of selectivity: Guiding medicinal chemistry efforts to enhance on-target potency and reduce off-target interactions.
-
Discovery of new therapeutic indications: Identifying unexpected inhibitory activities that could be explored for other diseases.[8]
Comparative Analysis: BRP-X vs. Established Multi-Kinase Inhibitors
To contextualize the cross-reactivity profile of our novel this compound derivative, BRP-X, we will compare its hypothetical data with the known profiles of Sorafenib and Regorafenib.
Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers.[6] It is known to inhibit the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR.[9] Its adverse effects are well-documented and often related to its broad kinase inhibition profile.[10]
Regorafenib , structurally similar to Sorafenib, is also an oral multi-kinase inhibitor.[11] It targets a wide range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR, TIE2, KIT, and RET.[3][12][13][14]
Table 1: Hypothetical Kinase Inhibition Profile of BRP-X Compared to Sorafenib and Regorafenib (IC50 values in nM)
| Kinase Target | BRP-X (Hypothetical) | Sorafenib (Published Data) | Regorafenib (Published Data) |
| Primary Target(s) | |||
| VEGFR2 | 5 | 90 | 4.2 |
| BRAF | 20 | 22 | 28 |
| c-RAF | 15 | 6 | 1.5 |
| Key Off-Targets | |||
| KIT | 150 | 68 | 4.6 |
| PDGFRβ | 75 | 57 | 4.2 |
| RET | >1000 | 1.5 | 1.5 |
| TIE2 | 500 | - | 13 |
| p38α | >5000 | 580 | 22 |
| JNK1 | >5000 | - | - |
| ERK1 | >5000 | - | - |
Note: The IC50 values for Sorafenib and Regorafenib are approximate and compiled from various public sources for comparative purposes. The data for BRP-X is hypothetical to illustrate the desired profile of a more selective inhibitor.
From this hypothetical data, BRP-X demonstrates potent inhibition of VEGFR2 and Raf kinases, similar to the established drugs. However, it shows significantly less activity against other key off-targets like KIT and RET compared to Regorafenib, suggesting a potentially more favorable side-effect profile.
Experimental Protocols for Cross-Reactivity Profiling
To generate the data presented in Table 1 and to further characterize the selectivity of BRP-X, a tiered approach to cross-reactivity screening is recommended.
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Step-by-Step Methodology: Large-Scale Kinase Panel Screening
This protocol describes a common method for the initial broad screening of a compound against a large panel of kinases.
-
Compound Preparation:
-
Dissolve BRP-X in 100% DMSO to create a 10 mM stock solution.
-
Perform serial dilutions in DMSO to create working solutions.
-
For the initial screen, prepare a working solution that will result in a final assay concentration of 10 µM with a final DMSO concentration of ≤1%.
-
-
Assay Plate Preparation:
-
Use a 384-well plate format.
-
Dispense the required volume of assay buffer to all wells.
-
Add the BRP-X working solution to the appropriate wells.
-
Include positive control wells (a known broad-spectrum inhibitor like staurosporine) and negative control wells (DMSO only).
-
-
Kinase and Substrate Addition:
-
Add the specific kinase and its corresponding substrate (peptide or protein) to each well. The choice of substrate is critical and should be optimized for each kinase.
-
-
Initiation of Reaction:
-
Add ATP to all wells to initiate the phosphorylation reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction by adding a detection solution. The detection method can vary, with common formats including:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or technologies that measure ATP depletion.[1]
-
-
-
Data Analysis:
-
Read the plate using an appropriate plate reader.
-
Calculate the percent inhibition for BRP-X in each well relative to the positive and negative controls.
-
A common threshold for a "hit" is >50% inhibition at the screening concentration.
-
Visualizing and Interpreting Selectivity Data
The output from large-scale kinase screening can be extensive. Visualization tools are essential for interpreting the data and making informed decisions.
Kinome Signaling Pathway Visualization
Caption: Simplified signaling pathway showing the inhibitory action of BRP-X.
Kinome maps and waterfall plots are powerful tools for visualizing the selectivity of a compound across the entire kinome.[7] These visualizations can quickly highlight the on-target and off-target activities and allow for direct comparison between different compounds.
Conclusion and Future Directions
The hypothetical this compound derivative, BRP-X, represents a promising starting point for the development of a novel kinase inhibitor. The proposed workflow for cross-reactivity profiling provides a robust framework for characterizing its selectivity and guiding its optimization. By comparing its performance against established drugs like Sorafenib and Regorafenib, we can better understand its potential therapeutic window and develop a comprehensive preclinical data package.
The key to successful kinase inhibitor development lies in a deep understanding of its interactions with the entire kinome. A systematic and tiered approach to cross-reactivity profiling, from broad screening to cellular validation, is essential for mitigating risks and maximizing the potential of novel therapeutic agents.
References
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Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension. PMC - NIH. Available at: [Link]
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Successful Desensitization to Sorafenib and Imatinib—A Report of Two Cases and a Literature Review. PMC - NIH. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
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A priori inference of cross reactivity for drug-targeted kinases. PubMed - NIH. Available at: [Link]
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Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. SciRP.org. Available at: [Link]
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(PDF) Management of Sorafenib-Related Adverse Events: A Clinician's Perspective. ResearchGate. Available at: [Link]
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(PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available at: [Link]
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Regorafenib. NCI - Division of Cancer Treatment and Diagnosis. Available at: [Link]
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Protein-Targeting Drug Discovery. MDPI. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. PubMed. Available at: [Link]
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Biochemical activity of regorafenib and sorafenib: target inhibition. ResearchGate. Available at: [Link]
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Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
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Sorafenib safety evaluation: Real-world analysis of adverse events from the FAERS database. PMC - PubMed Central. Available at: [Link]
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Cross-reactivity of compounds with selected kinases. ResearchGate. Available at: [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. Available at: [Link]
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Molecular insight of regorafenib treatment for colorectal cancer. PMC - NIH. Available at: [Link]
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Successful Desensitization to Sorafenib and Imatinib—A Report of Two Cases and a Literature Review. ResearchGate. Available at: [Link]
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CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books. Available at: [Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]
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The novel benzimidazole derivative BRP-7 inhibits leukotriene biosynthesis in vitro and in vivo by targeting 5-lipoxygenase-activating protein (FLAP). NIH. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
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regorafenib. ClinPGx. Available at: [Link]
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The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review). NIH. Available at: [Link]
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Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. PMC - PubMed Central. Available at: [Link]
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A Comparative Guide to the Reactivity of 2,5-Dibromopyrimidine and 2-Chloro-5-bromopyrimidine for the Synthetic Chemist
For researchers, scientists, and professionals in drug development, the strategic functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. The selection of appropriately halogenated pyrimidines is a critical decision that dictates synthetic efficiency and accessibility to diverse chemical space. This guide provides an in-depth, objective comparison of the reactivity of two widely utilized building blocks: 2,5-dibromopyrimidine and 2-chloro-5-bromopyrimidine. By examining their performance in key synthetic transformations and providing supporting experimental context, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Foundational Principles of Reactivity
The reactivity of halopyrimidines in transition-metal-catalyzed cross-coupling reactions is primarily governed by two fundamental factors: the carbon-halogen bond strength and the electronic landscape of the pyrimidine ring.
Carbon-Halogen Bond Dissociation Energies: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the oxidative addition of a palladium(0) catalyst to a C-X bond, often the rate-determining step, is more facile for heavier halogens. This principle is central to understanding the chemoselectivity observed with 2-chloro-5-bromopyrimidine.
Electronic Effects of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, owing to the presence of two nitrogen atoms, significantly influences the reactivity of the attached halogens. The positions on the pyrimidine ring exhibit differential reactivity, which can be generalized as C4/C6 > C2 > C5 in palladium-catalyzed cross-coupling reactions. However, this inherent reactivity can be modulated by the presence of other substituents and the specific reaction conditions employed.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are indispensable tools for the construction of C-C and C-N bonds. The differential reactivity of 2,5-dibromopyrimidine and 2-chloro-5-bromopyrimidine in these transformations offers distinct strategic advantages.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron reagent and an organic halide, is a robust and widely used transformation.[2][3]
2-Chloro-5-bromopyrimidine: The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for highly selective mono-functionalization at the 5-position under standard Suzuki-Miyaura conditions.[4][5] The C-Br bond readily undergoes oxidative addition to the palladium catalyst, leaving the C-Cl bond intact for subsequent transformations.
2,5-Dibromopyrimidine: The situation is more nuanced with 2,5-dibromopyrimidine. While the C2 position is electronically more activated than the C5 position, selective coupling can be challenging and is highly dependent on the reaction conditions, including the choice of catalyst, ligand, and base. In some instances, mixtures of mono-arylated products (at C2 and C5) and di-arylated products are observed.
Table 1: Comparative Overview of Suzuki-Miyaura Coupling
| Substrate | Position of Primary Reactivity | Typical Conditions | Expected Outcome |
| 2-Chloro-5-bromopyrimidine | C5 (C-Br) | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80-100 °C | Selective mono-arylation at the 5-position. |
| 2,5-Dibromopyrimidine | C2 or C5 (less selective) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | Potential for a mixture of mono- and di-arylated products. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-bromopyrimidine
Caption: General workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. [6] 2-Chloro-5-bromopyrimidine: The C5-Br bond is the preferred site for amination under typical Buchwald-Hartwig conditions, allowing for the synthesis of 5-amino-2-chloropyrimidines. [4] 2,5-Dibromopyrimidine: Selective mono-amination of 2,5-dibromopyrimidine can be achieved, though the regioselectivity can be influenced by the nature of the amine and the reaction conditions. The electronically more activated C2 position is often the favored site of reaction.
Table 3: Comparative Overview of Buchwald-Hartwig Amination
| Substrate | Position of Primary Reactivity | Typical Conditions | Expected Outcome |
| 2-Chloro-5-bromopyrimidine | C5 (C-Br) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | Selective mono-amination at the 5-position. |
| 2,5-Dibromopyrimidine | C2 (generally favored) | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | Mono-amination, often favoring the 2-position. |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-bromopyrimidine
Caption: General workflow for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogens.
Reactivity Principles: In general, for dihalopyrimidines, the reactivity towards SNAr is influenced by both the nature of the halogen and its position. The order of leaving group ability in SNAr can be F > Cl > Br > I, which is opposite to that in palladium-catalyzed couplings. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. The C2 and C4/C6 positions are generally more activated towards nucleophilic attack than the C5 position due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogens. [7] 2-Chloro-5-bromopyrimidine: The C2-Cl bond is generally more susceptible to SNAr than the C5-Br bond. This is due to the greater activation of the C2 position by the two adjacent nitrogen atoms and the better leaving group ability of chloride compared to bromide in some SNAr reactions.
2,5-Dibromopyrimidine: In this case, the C2-Br is expected to be more reactive towards nucleophiles than the C5-Br due to the electronic activation of the C2 position.
Table 4: Comparative Overview of Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Position of Primary Reactivity | Typical Nucleophiles | Expected Outcome |
| 2-Chloro-5-bromopyrimidine | C2 (C-Cl) | Amines, Alkoxides, Thiolates | Selective substitution at the 2-position. |
| 2,5-Dibromopyrimidine | C2 (C-Br) | Amines, Alkoxides, Thiolates | Selective substitution at the 2-position. |
Conclusion and Strategic Recommendations
The choice between 2,5-dibromopyrimidine and 2-chloro-5-bromopyrimidine is a strategic one that should be guided by the desired synthetic outcome.
-
For selective mono-functionalization at the 5-position via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), 2-chloro-5-bromopyrimidine is the superior choice. The differential reactivity of the C-Br and C-Cl bonds allows for predictable and high-yielding reactions at the C5 position, preserving the C2-Cl for subsequent transformations.
-
For accessing 2-substituted pyrimidines, both substrates can be employed, though 2,5-dibromopyrimidine may offer advantages in certain cross-coupling scenarios where the C-Br bond is desired for reactivity. However, achieving high selectivity with 2,5-dibromopyrimidine in cross-coupling reactions can be more challenging and may require more extensive optimization.
-
In nucleophilic aromatic substitution reactions, both substrates are expected to react preferentially at the C2 position. The choice between the two may then depend on the desired leaving group for subsequent reactions or on subtle differences in reactivity with specific nucleophiles.
Ultimately, a thorough understanding of the principles of reactivity and careful consideration of the desired synthetic target will enable the medicinal and synthetic chemist to harness the full potential of these versatile pyrimidine building blocks.
References
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Introduction: The Promise of the Pyrimidine Scaffold and the Imperative of Rigorous Assay Validation
An In-Depth Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile
The this compound scaffold represents a privileged structure in modern medicinal chemistry. Pyrimidine derivatives are integral to numerous clinically approved drugs and are widely investigated for their diverse biological activities, particularly as kinase inhibitors[1]. Kinases are master regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer[2][3]. Consequently, compounds synthesized from this benzonitrile-pyrimidine core are promising candidates for targeted therapies against kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are validated oncology targets[4][5][6].
However, the journey from a synthesized compound to a viable drug candidate is fraught with challenges. A critical, and often underestimated, phase in this process is the rigorous validation of the in vitro assays used to characterize these compounds.[7] Without robust, reproducible, and biologically relevant assays, researchers risk generating misleading data, leading to the costly pursuit of false-positive "hits" or the premature abandonment of promising leads.[8]
This guide provides a comprehensive framework for validating a cascade of in vitro assays for novel kinase inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare and contrast leading assay technologies, and present a self-validating workflow designed to build a robust data package for your compounds. Our focus is on ensuring that every data point is not just a number, but a reliable piece of evidence guiding your drug discovery program.
PART 1: The Pillars of Assay Validation: A Self-Validating System
Before initiating any screening campaign, it is crucial to understand the fundamental parameters of assay validation. These principles are enshrined in guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and they form the bedrock of any reliable drug discovery effort.[9][10] An assay is not merely a procedure; it is a measurement system that must be characterized and understood.
The core validation parameters include:
-
Accuracy: The closeness of the measured value to the true value. This can be assessed using a known reference standard or by comparing results with an orthogonal method.[9]
-
Precision: The degree of agreement among a series of measurements. This is typically expressed as the coefficient of variation (CV) and is assessed at both intra-assay (within-run) and inter-assay (between-run) levels.[11] For quality control, the CV should generally not exceed 15%.[11]
-
Sensitivity: The ability of the assay to reliably detect small changes in analyte concentration, defined by the Lower Limit of Quantification (LLOQ).[9]
-
Specificity & Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For kinase inhibitors, this extends to testing against other kinases to determine the compound's selectivity profile.[9]
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.[9]
A self-validating system is one where these parameters are not just checked once, but are continuously monitored through the inclusion of appropriate controls in every experiment.
Caption: Core parameters for robust in vitro assay validation.
PART 2: Biochemical Assays - Quantifying Direct Target Inhibition
The first step in characterizing a new compound is to determine if it directly interacts with and inhibits the purified target enzyme. In vitro biochemical kinase assays are designed for this purpose, providing a clean, cell-free system to measure enzymatic activity.[12] The choice of assay technology at this stage is critical, as it impacts throughput, sensitivity, and susceptibility to compound interference.
Comparison of Primary Kinase Assay Technologies
For initial high-throughput screening (HTS) to identify "hits," the assay must be robust, scalable, and cost-effective. Here we compare three dominant technologies.
| Feature | Luminescence (e.g., ADP-Glo™) | TR-FRET (e.g., HTRF®) | Microfluidic Mobility Shift (e.g., Caliper) |
| Principle | Measures ADP produced in the kinase reaction via a coupled luciferase reaction.[13] | Measures FRET between a lanthanide donor and a fluorescent acceptor on the substrate.[14][15] | Electrophoretic separation of fluorescently labeled substrate and phosphorylated product.[16][17] |
| Readout | Glow-type luminescence.[18] | Ratiometric Time-Resolved Fluorescence.[19] | Ratiometric fluorescence of separated peaks.[20] |
| Throughput | Very High (384- & 1536-well). | Very High (384- & 1536-well).[14] | High (384-well). |
| Sensitivity | Very High, minimal background.[21] | High, time-resolved format reduces background fluorescence.[19] | High, direct measurement of substrate and product. |
| ATP Conc. | Flexible, can be run at high ATP concentrations (up to 1mM).[22] | Typically run at or below the Km for ATP. | Typically run at or below the Km for ATP.[23] |
| Interference | Low. Less susceptible to colored/fluorescent compounds.[21] | Potential for interference from fluorescent compounds.[19] | Low. Ratiometric readout minimizes interference from fluorescent compounds.[20] |
| Cost/Well | Moderate. | Moderate to High. | High. |
Deep Dive: The Luminescence-Based ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is an excellent choice for both primary screening and potency determination due to its high sensitivity and broad applicability.[13] It measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[22] The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted. In the second step, ADP is converted back to ATP, which is used by luciferase to generate a light signal.[22]
Caption: Workflow for the ADP-Glo™ luminescent kinase assay.
Experimental Protocol: IC50 Determination for an EGFR Inhibitor using ADP-Glo™
This protocol outlines the determination of a compound's half-maximal inhibitory concentration (IC50) against EGFR kinase.
1. Reagent Preparation:
- 1x Kinase Assay Buffer: Prepare from a 5x stock solution. If desired, add DTT to a final concentration of 10 mM.[24]
- ATP Solution: Prepare a working solution of ATP at the desired concentration (e.g., 25 µM) in 1x Kinase Assay Buffer.
- EGFR Enzyme: Thaw recombinant human EGFR enzyme on ice.[24] Dilute to the desired working concentration (e.g., 1-2 ng/µL) in 1x Kinase Assay Buffer. Perform this dilution immediately before use and do not reuse diluted enzyme.[24]
- Substrate Solution: Prepare a working solution of a suitable peptide substrate (e.g., Poly(E,Y)4) in 1x Kinase Assay Buffer.
- Test Compound: Perform a serial dilution of the synthesized compound in 100% DMSO. A common starting concentration is 10 mM. Then, create an intermediate dilution plate in 1x Kinase Assay Buffer.
2. Kinase Reaction (in a 384-well plate):
- Add 2.5 µL of test compound at various concentrations to the assay wells. For controls, add 2.5 µL of buffer (for 0% inhibition) or a known potent inhibitor like Erlotinib (for 100% inhibition).
- Prepare a master mix containing the EGFR enzyme and substrate.
- Add 5 µL of the enzyme/substrate master mix to all wells to start the reaction.
- Seal the plate and incubate at room temperature for 60 minutes.[22]
3. Signal Generation and Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[22]
- Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and initiates the luciferase reaction.[22]
- Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[22]
- Read the luminescence on a compatible plate reader.
4. Data Analysis:
- Normalize the data using the 0% and 100% inhibition controls.
- Plot the normalized response versus the log of the compound concentration.
- Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
PART 3: Cellular Assays - Assessing Activity in a Biological Context
While biochemical assays are essential for confirming direct target inhibition, they do not reflect the complex environment of a living cell.[25] Cellular assays are therefore a critical next step to confirm that a compound can cross the cell membrane, engage its target, and exert a biological effect.[26]
Distinguishing Cytotoxicity from Targeted Anti-Proliferative Effects
A common pitfall is mistaking general toxicity for specific, on-target activity. A compound that kills cells will appear potent in a proliferation assay, regardless of its mechanism. Therefore, it is crucial to run parallel assays for cell viability and target-specific effects.[27][28]
-
Cell Viability Assays: These assays measure the overall health of a cell population, often by assessing metabolic activity (e.g., MTT, resazurin) or membrane integrity.[28]
-
Cytotoxicity Assays: These assays specifically measure markers of cell death, such as the release of lactate dehydrogenase (LDH) from cells with compromised membranes.[27]
-
Proliferation Assays: These assays measure the rate of cell division over time.[28]
Comparison of Common Cell Health Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Mitochondrial reductases in viable cells convert yellow MTT tetrazolium salt to purple formazan crystals.[29] | Inexpensive, well-established. | Endpoint assay, requires solubilization step, can be toxic to cells. |
| RealTime-Glo™ MT Cell Viability Assay | A pro-substrate is reduced by viable cells to generate a substrate for luciferase, producing a live-cell stable luminescent signal.[30] | Real-time, non-lytic, highly sensitive, allows for multiplexing.[30] | More expensive than colorimetric assays. |
| LDH Release Assay | Measures LDH released from the cytosol of damaged cells. | Directly measures cytotoxicity/membrane damage. | Less sensitive for early apoptotic events. |
Experimental Protocol: Assessing Compound Effects on Cancer Cell Viability (MTT Assay)
This protocol is for evaluating the effect of a synthesized compound on the viability of a cancer cell line known to be dependent on EGFR signaling (e.g., A431).
1. Cell Plating:
- Culture A431 cells to ~80% confluency.
- Trypsinize, count, and resuspend the cells in fresh culture medium.
- Plate the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate for 24 hours to allow cells to attach.
2. Compound Treatment:
- Prepare serial dilutions of your test compound in culture medium.
- Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Erlotinib) wells.
- Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 20 µL of the MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Reading:
- Carefully remove the medium from the wells.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with no cells).
- Normalize the data to the vehicle-treated control cells.
- Plot the percent viability versus the log of the compound concentration and fit to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition).
PART 4: The Integrated Assay Cascade: A Self-Validating Workflow
A single assay is never sufficient to validate a compound. Confidence is built by progressing compounds through a logical cascade of assays, where each step confirms and expands upon the findings of the last. This workflow ensures that resources are focused on the most promising molecules.
Caption: An integrated assay cascade for kinase inhibitor validation.
This workflow is self-validating. For example, if a compound is potent in the ADP-Glo assay (P3) but inactive in an HTRF assay (P4), it may be an artifact of the first assay's technology (e.g., luciferase inhibition) rather than a true kinase inhibitor. Similarly, if a compound has a potent biochemical IC50 but shows no effect in cellular assays (P5), it may indicate poor cell permeability or rapid metabolism. By logically progressing through this cascade, you build a comprehensive and trustworthy profile for each compound.
Conclusion
Validating in vitro assays for compounds synthesized from the this compound scaffold, or any other, is not a procedural formality but a scientific necessity. By embracing the core principles of accuracy, precision, and robustness, and by implementing a multi-faceted assay cascade, researchers can ensure the integrity of their data. Comparing results from orthogonal biochemical assays like luminescence and TR-FRET provides a crucial cross-validation for direct target inhibition. Complementing this with well-designed cellular assays to assess viability and on-target effects in a more complex biological system is essential for confirming that a compound's activity translates beyond the test tube. This rigorous, evidence-based approach is the surest way to identify genuinely promising kinase inhibitor candidates and accelerate their path toward clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(5-bromo-pyrimidin-2-yloxy)-benzonitrile, a halogenated organic compound. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, reflecting a commitment to a culture of safety and responsibility in the research environment.
The molecular structure of this compound, containing a brominated pyrimidine ring and a nitrile group, classifies it as a halogenated organic nitrile. This classification is the cornerstone of its disposal protocol, as improper handling can lead to the release of toxic substances. The bromine atom necessitates its segregation into a specific waste stream to prevent the formation of harmful byproducts during waste treatment processes.
I. Hazard Assessment and Risk Mitigation
Key Hazards:
-
Toxicity: Benzonitrile, a related compound, is harmful if swallowed or in contact with skin.[1][2][4] Exposure can lead to symptoms such as dizziness, headache, and nausea.[4]
-
Irritation: It is expected to cause skin and eye irritation.[3][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require special disposal methods to prevent contamination.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | Nitrile gloves (double-gloving recommended for extended tasks), lab coat, chemical splash goggles, face shield (if splash risk is high).[5] |
| Skin/Eye Irritation | Chemical-resistant gloves, lab coat, chemical splash goggles. |
| Environmental Hazard | Contained handling procedures to prevent release to drains or soil. |
The causality behind these PPE recommendations lies in creating a barrier to the primary routes of exposure: dermal absorption and ocular contact. Thin disposable nitrile gloves offer a physical barrier for brief contact but should be immediately discarded and replaced upon contamination.[5]
II. Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound. Each step is designed to ensure containment and proper waste stream management.
1. Waste Segregation:
-
Rationale: The fundamental principle of chemical waste disposal is segregation. Due to the presence of bromine, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[6][7][8][9] Co-mingling with non-halogenated waste can disrupt the waste treatment process and is often more costly.[9]
-
Procedure:
-
Locate the designated "Halogenated Organic Waste" container in your laboratory's satellite accumulation area. These containers are often specifically labeled, sometimes with color-coding (e.g., green-labeled carboys).[8]
-
Ensure the waste container is made of a compatible material, such as polyethylene.[10]
-
2. Waste Transfer:
-
Rationale: To minimize exposure and prevent spills, the transfer of the chemical waste must be conducted in a controlled manner.
-
Procedure:
-
Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to carefully pour the waste into the designated container, avoiding splashes.
-
If transferring a solid, use a powder funnel or other appropriate tools to prevent generating dust.
-
3. Container Management:
-
Rationale: Proper container management is mandated by regulatory bodies like the EPA and is crucial for preventing the release of hazardous vapors and ensuring safe handling.[6][11]
-
Procedure:
4. Labeling:
-
Rationale: Accurate and comprehensive labeling is a cornerstone of safe laboratory practice and a regulatory requirement.[12] It informs personnel of the container's contents and associated hazards.
-
Procedure:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[9]
-
List all chemical constituents by their full name (e.g., "Waste this compound").[6] Do not use abbreviations or chemical formulas.[6]
-
Indicate the approximate percentage or volume of each component.
-
Ensure the label is securely attached and legible.
-
5. Contaminated Materials Disposal:
-
Rationale: Any materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Procedure:
-
Dispose of contaminated gloves, weigh boats, and absorbent pads in a designated solid hazardous waste container. If these items are grossly contaminated with the liquid form of the chemical, they should be placed in the halogenated organic liquid waste container.
-
Contaminated nitrile gloves should be treated as hazardous waste and not be recycled.[13]
-
III. Emergency Procedures
In the event of an accidental release, follow these procedures:
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the spill with a chemical absorbent material.
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
IV. Regulatory Framework
The disposal of hazardous chemicals in a laboratory setting is governed by several regulatory bodies. In the United States, these include:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers.[12][14][15]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides regulations for the management and disposal of hazardous waste.[11][16][17][18]
It is imperative that all laboratory personnel receive training on these regulations and their institution's specific Chemical Hygiene Plan.[11][12][15]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Laboratories - Overview | Occupational Safety and Health Administration - OSHA . (n.d.). Retrieved from [Link]
-
Hazardous Waste | US EPA . (n.d.). Retrieved from [Link]
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready . (n.d.). Retrieved from [Link]
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Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania . (2023, May 15). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA . (2025, May 30). Retrieved from [Link]
-
Laboratory Safety Guidance - OSHA . (n.d.). Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide - EPA . (n.d.). Retrieved from [Link]
-
Are Nitrile Gloves Recyclable? - Polycarbin . (2025, April 27). Retrieved from [Link]
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- Hazardous Waste Segregation. (n.d.).
-
Treatment and disposal of chemical wastes in daily laboratory work . (n.d.). Retrieved from [Link]
- Halogenated Solvents. (n.d.).
-
OSHA Laboratory Standard - NCBI - NIH . (n.d.). Retrieved from [Link]
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How to Recycle Nitrile Gloves . (2022, January 4). Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal - AEG Environmental . (2016, December 5). Retrieved from [Link]
-
Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade - Cole-Parmer . (n.d.). Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
Core Hazard Analysis: A Structurally-Based Approach
Understanding the "why" behind safety protocols is critical for fostering a robust safety culture. The required precautions for this compound are derived from the known hazards of its constituent parts.
-
Benzonitrile Moiety: The benzonitrile functional group is a primary driver of the compound's potential toxicity. Benzonitrile itself is classified as harmful if swallowed or in contact with skin and is a known irritant.[1][2][3] High-level exposure to benzonitrile can lead to severe health effects, including respiratory distress, convulsions, and central nervous system depression.[3] The benzene-like structure also warrants caution, as benzene is a known human carcinogen.[4]
-
Bromo-pyrimidine Moiety: Pyrimidine derivatives are a cornerstone of many pharmaceuticals due to their diverse biological activities.[5][6][7] This inherent bioactivity means that unintended exposure could have pharmacological effects. Furthermore, halogenated aromatic compounds, such as 5-bromopyrimidine, can present toxicological and environmental persistence concerns. A structurally similar compound, 5-bromo-2-nitropyridine, is known to cause skin, eye, and respiratory irritation.[8]
Given this profile, 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile must be handled as a substance with significant potential for acute toxicity, irritation, and unknown long-term effects.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to PPE is mandatory. All handling of this compound must be performed within a certified chemical fume hood as the primary engineering control.[9][10]
| PPE Category | Item | Specification & Rationale |
| Primary Engineering Control | Chemical Fume Hood | All manipulations (weighing, transferring, reactions) must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10] |
| Hand Protection | Double Nitrile Gloves | Double-gloving provides redundancy. Nitrile offers good resistance to a range of chemicals.[9] Inspect outer gloves for any signs of degradation or contamination before exiting the fume hood. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes. A face shield worn over goggles is required to protect the entire face when there is any risk of splashing or energetic reaction.[9] |
| Body Protection | Flame-Resistant Lab Coat & Chemical-Resistant Apron | The lab coat should be kept fully fastened. A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[9][11] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator (e.g., N100 or P3) should be available for emergency situations, such as a large spill or failure of the fume hood. Use requires proper training and fit-testing.[12][13] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol minimizes exposure by defining a clear, linear workflow.
3.1. Preparation and Pre-Handling Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Designate a Work Area: Demarcate a specific area within the fume hood for the procedure. Cover this area with plastic-backed absorbent pads to contain any potential spills.[10]
-
Assemble Materials: Have all necessary chemicals, solvents, and equipment within the fume hood before introducing the compound to minimize traffic in and out of the controlled area.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
3.2. Donning PPE Follow the correct sequence to ensure no cross-contamination:
-
Don inner nitrile gloves.
-
Don lab coat and apron.
-
Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don face shield.
3.3. Handling and Experimental Protocol
-
Weighing and Transfer: Carefully weigh the solid compound in a tared container inside the fume hood. Use a spatula and handle gently to avoid creating airborne dust.
-
Execution: Perform all subsequent experimental steps within the designated area of the fume hood. Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[9]
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes.
3.4. Post-Experiment Decontamination and Doffing PPE
-
Initial Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all contaminated wipes and absorbent pads into a designated hazardous waste bag inside the fume hood.
-
Doffing Sequence: To prevent self-contamination, remove PPE in the following order before leaving the immediate work area:
-
Remove the outer, contaminated gloves and dispose of them in the hazardous waste bag.
-
Remove the face shield and apron.
-
Remove the lab coat.
-
Remove the inner gloves.
-
Remove goggles as the last step.
-
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[12]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps from preparation to disposal, emphasizing the cyclical nature of safety protocols.
Caption: Workflow for handling this compound.
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated disposables, including gloves, absorbent pads, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Decontamination of Glassware: Reusable glassware should be rinsed first with a suitable solvent to dissolve the compound, with the rinsate collected as hazardous liquid waste. Then, wash the glassware with soap and water.
-
Spill Management:
-
Minor Spill (inside fume hood): Use a spill kit with an absorbent material like vermiculite or sand.[8] Collect the absorbed material using non-sparking tools and place it in the solid hazardous waste container. Decontaminate the area as described above.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory safety personnel. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
-
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.
References
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
- (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Sigma-Aldrich. (2026, January 13). Benzonitrile Safety Data Sheet.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55, 7849-7861.
- Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- CDH Fine Chemical. (n.d.). Benzonitrile CAS No 100-47-0 Material Safety Data Sheet.
- BLD Pharmatech. (n.d.). Safety Data Sheet: (E)-4-((4-((4-(2-Cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile.
- Rani, J., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
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- PubChem. (n.d.). 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine.
- (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- (n.d.). Benzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
